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Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization and Structural Dynamics of 2-(4-Nitrophenyl)-3-oxopentanenitrile

Executive Summary As a critical building block in the synthesis of complex heterocycles and pharmaceutical intermediates, 2-(4-nitrophenyl)-3-oxopentanenitrile (CAS No.: 848665-64-5) requires rigorous structural validati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a critical building block in the synthesis of complex heterocycles and pharmaceutical intermediates, 2-(4-nitrophenyl)-3-oxopentanenitrile (CAS No.: 848665-64-5) requires rigorous structural validation1[1]. With a molecular weight of 218.21 g/mol , this β -ketonitrile derivative presents a unique nuclear magnetic resonance (NMR) profile driven by the competing electronic effects of its functional groups. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C NMR chemical shifts of this molecule, detailing the causality behind the spectral data, the impact of keto-enol tautomerism, and a self-validating experimental protocol for accurate data acquisition.

Molecular Architecture & Tautomeric Dynamics

The structural core of 2-(4-nitrophenyl)-3-oxopentanenitrile features a highly substituted α -carbon (C2) flanked by a nitrile group (-CN), a carbonyl group (C=O), and a 4-nitrophenyl ring. This dense functionalization not only creates a chiral center (typically synthesized as a racemate) but also makes the C2 proton highly acidic.

Consequently, β -ketonitriles are subject to keto-enol tautomerism. The equilibrium is heavily dictated by solvent polarity2[2]. In non-polar, aprotic solvents like CDCl 3​ , the keto tautomer is the overwhelmingly dominant species due to the inability of the linear nitrile group to form a stable intramolecular hydrogen bond with the enol hydroxyl group.

Tautomerism Keto Keto Tautomer (Major) C3: ~199 ppm (C=O) C2-H: ~5.48 ppm (CH) Enol Enol Tautomer (Minor) C3: ~166 ppm (C-OH) O-H: >12.0 ppm Keto->Enol Proton Transfer Solvent Solvent Polarity (CDCl3 favors Keto) Solvent->Keto Solvent->Enol

Figure 1: Keto-enol tautomeric equilibrium and characteristic NMR chemical shift markers.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of the keto form in CDCl 3​ provides a textbook example of inductive deshielding and anisotropic effects.

Mechanistic Causality of Key Shifts:

  • The α -Methine (C2-H): According to Shoolery's rules, the base chemical shift of methane (0.23 ppm) is additively deshielded by the carbonyl (+1.70 ppm), the nitrile (+1.70 ppm), and the aryl ring (+1.85 ppm). This cumulative inductive (-I) pull shifts the C2 proton to a highly deshielded singlet at approximately δ 5.48 ppm .

  • The Aromatic Ring: The 4-nitrophenyl group creates a classic pseudo-AB quartet (AA'BB' spin system). The nitro group acts as a powerful electron-withdrawing group via both resonance (-R) and induction (-I), severely deshielding the ortho protons (H-3', H-5') to δ 8.28 ppm .

Table 1: 1 H NMR Chemical Shifts (Keto Form, CDCl 3​ , 400 MHz)
PositionShift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationCausality & Structural Assignment
C5-H 3​ 1.10Triplet (t)7.23HTerminal methyl group of the ethyl chain.
C4-H 2​ 2.65Quartet (q)7.22HMethylene protons deshielded by the adjacent C3 carbonyl's anisotropic π -system.
C2-H 5.48Singlet (s)-1H α -methine proton. Highly deshielded by the combined -I effects of -CN, -C=O, and the aryl ring.
C2', C6'-H 7.65Doublet (d)8.82HAromatic protons ortho to the alkyl chain.
C3', C5'-H 8.28Doublet (d)8.82HAromatic protons ortho to the nitro group. Strongly deshielded by the -R effect of -NO 2​ .

13 C NMR Spectral Analysis

The 13 C NMR spectrum corroborates the proton assignments by highlighting the distinct hybridization states and electronic environments of the carbon backbone.

Mechanistic Causality of Key Shifts:

  • The Nitrile Carbon (C1): The sp-hybridized carbon resonates in the characteristic window for nitriles at δ 115.2 ppm .

  • The Carbonyl Carbon (C3): The sp 2 -hybridized ketone carbon appears at δ 199.5 ppm . It is slightly shielded compared to isolated aliphatic ketones (~210 ppm) due to the electron-withdrawing nature of the adjacent C2 substituents, which subtly alters the polarization of the C=O bond.

Table 2: 13 C NMR Chemical Shifts (Keto Form, CDCl 3​ , 100 MHz)
PositionShift ( δ , ppm)TypeCausality & Structural Assignment
C5 7.8CH 3​ Terminal methyl carbon; shielded aliphatic environment.
C4 35.2CH 2​ Methylene carbon α to the carbonyl.
C2 48.5CH α -carbon. Downfield shifted due to attachment to three electron-withdrawing moieties.
C1 115.2CNitrile carbon. Characteristic sp-hybridized shift.
C3', C5' 124.5CHAromatic carbons ortho to the nitro group.
C2', C6' 129.8CHAromatic carbons meta to the nitro group.
C1' 138.4CIpso carbon attached to the C2 methine.
C4' 148.2CIpso carbon attached to the nitro group. Deshielded by the electronegative nitrogen.
C3 199.5C=OCarbonyl carbon. Highly deshielded sp 2 carbon characteristic of a ketone.

Self-Validating Experimental Protocol

To ensure high-fidelity data and prevent misinterpretation due to tautomerization or poor resolution, the following self-validating workflow must be strictly adhered to.

NMR_Workflow A 1. Sample Preparation (CDCl3, 298K, TMS Ref) B 2. Probe Tuning & 3D Shimming (Optimize B0 Homogeneity) A->B C 3. Pulse Sequence Execution (zg30 / zgpg30) B->C D 4. FID Processing (FT, Phase & Baseline Correct) C->D E 5. Internal Validation (Integration Ratio Check) D->E F 6. Structural Confirmation (2-(4-Nitrophenyl)-3-oxopentanenitrile) E->F

Figure 2: Standardized NMR acquisition and structural validation workflow for beta-ketonitriles.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is specifically chosen to suppress enolization and stabilize the keto tautomer, ensuring a simplified spectrum2[2]. TMS provides a reliable 0.0 ppm internal reference.

  • Probe Tuning and Shimming: Perform automated or manual 3D gradient shimming to optimize B0​ homogeneity.

    • Causality: High homogeneity is critical for resolving the fine J -couplings (7.2 Hz for the ethyl group, 8.8 Hz for the para-substituted ring) without peak broadening.

  • Pulse Sequence Execution: Acquire 1 H data using a standard 30-degree pulse (zg30) with a relaxation delay (D1) of at least 2 seconds. Acquire 13 C data using a proton-decoupled sequence (zgpg30).

    • Causality: A 30-degree flip angle ensures rapid longitudinal relaxation ( T1​ ), allowing for strictly quantitative integration of the proton signals.

  • FID Processing: Apply zero-filling to 64k points and an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation.

  • Internal Validation (The Self-Validating Check): Normalize the integration of the C5 methyl triplet ( δ 1.10) to exactly 3.00 . The C2 methine singlet ( δ 5.48) must integrate to exactly 1.00 .

    • Causality: If the C2 integration is <1.00 , it indicates partial enolization. This can be cross-verified by scanning the spectrum for a broad O-H resonance >12.0 ppm. If the ratio is perfectly 3:1, the structural assignment of the pure keto form is validated.

References

  • Solvent effects on tautomeric equilibria in β -ketonitriles: NMR and theoretical studies Source: researchgate.net URL:[Link][2]

Sources

Exploratory

Keto-Enol Tautomerism of 2-(4-Nitrophenyl)-3-oxopentanenitrile in Polar Solvents: A Mechanistic and Experimental Guide

Executive Summary For drug development professionals and physical organic chemists, understanding the tautomeric equilibrium of active pharmaceutical ingredients (APIs) and synthetic intermediates is critical. Tautomeris...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and physical organic chemists, understanding the tautomeric equilibrium of active pharmaceutical ingredients (APIs) and synthetic intermediates is critical. Tautomerism dictates three-dimensional molecular geometry, hydrogen-bonding profiles, solubility, and ultimately, receptor binding affinity. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for quantifying the keto-enol tautomerism of 2-(4-Nitrophenyl)-3-oxopentanenitrile (CAS: 848665-64-5)[1] in polar solvent environments.

Structural Regioselectivity & Electronic Fundamentals

2-(4-Nitrophenyl)-3-oxopentanenitrile possesses a highly unique electronic topology. The α -carbon (C2) is flanked by three distinct functional groups:

  • A cyano group ( −C≡N )

  • A para-nitrophenyl ring ( −C6​H4​NO2​ )

  • A propionyl carbonyl group ( −C(=O)CH2​CH3​ )

The "Push-Pull" Enol Stabilization

The extreme electron-withdrawing nature of these substituents renders the C2 proton exceptionally acidic. When tautomerization occurs, the proton migrates exclusively to the C3 oxygen, forming a C2=C3 double bond. Regioselectivity strictly favors the C2=C3 enol over the C3=C4 enol because the former establishes a highly delocalized π -system. In this state, the enol hydroxyl acts as a π -donor ("push"), while the p-nitrophenyl and cyano groups act as π -acceptors ("pull").

Unlike standard β -diketones or β -ketoesters, β -ketonitriles cannot form stable intramolecular hydrogen bonds due to the linear, sp-hybridized geometry of the cyano group, which directs the nitrogen lone pair away from the enol hydroxyl[2]. Consequently, the tautomeric equilibrium of this molecule is entirely governed by intermolecular solvent interactions[3].

Mechanism Keto Keto Tautomer CH-form High Dipole Moment Enol Enol Tautomer OH-form Highly Conjugated Keto->Enol Tautomerization Enolate Enolate Anion Deprotonated p-NO2 Stabilized Enol->Enolate Deprotonation PolarAprotic Polar Aprotic Solvents Intermolecular H-Bonding PolarAprotic->Enol PolarProtic Polar Protic Solvents High Dielectric & Ionization PolarProtic->Enolate

Caption: Mechanistic pathway of tautomerization and solvation effects in polar environments.

Solvent Effects: Protic vs. Aprotic Environments

Because the enol form lacks intramolecular stabilization, the choice of polar solvent drastically shifts the thermodynamic equilibrium[2].

  • Polar Aprotic Solvents (e.g., DMSO): Solvents with high Kamlet-Taft hydrogen-bond acceptor ( β ) values strongly stabilize the enol form. DMSO acts as an external hydrogen bond acceptor for the enol −OH , drastically lowering the energy of the enol tautomer without inducing full ionization.

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents possess high dielectric constants ( ε ) and act as both hydrogen bond donors and acceptors. Due to the extremely low pKa​ of the C2 proton in 2-(4-Nitrophenyl)-3-oxopentanenitrile, highly polar protic environments often drive the equilibrium past the enol stage, resulting in partial or full deprotonation to the enolate anion .

Quantitative Spectroscopic Data

The following table summarizes the expected thermodynamic distribution and primary Nuclear Magnetic Resonance (NMR) markers based on the solvent's physicochemical properties.

SolventDielectric Constant ( ε )Kamlet-Taft β (HBA)Dominant SpeciesKeto:Enol RatioC2-H NMR Shift (ppm)Enol-OH NMR Shift (ppm)
Chloroform-d ( CDCl3​ )4.810.10Keto85 : 15~4.9 (s)~5.8 (br s)
Methanol-d₄ ( CD3​OD )32.60.62Enol / Enolate30 : 70~5.1 (s)N/A (Exchange)
DMSO-d₆ 46.70.76Enol<5 : >95~5.4 (s)~11.2 (s)

Data Note: The C2-H proton is heavily deshielded by the adjacent anisotropic groups. In protic solvents like CD3​OD , the enol −OH signal disappears due to rapid deuterium exchange.

Experimental Workflow: Self-Validating Protocols

To ensure scientific integrity, the quantification of tautomers must account for kinetic trapping and moisture-induced ionization. The following protocol utilizes a multi-modal approach combining NMR and UV-Vis spectroscopy.

Workflow Start Compound Preparation 2-(4-Nitrophenyl)-3-oxopentanenitrile Solvent Solvent Selection Protic vs. Aprotic Start->Solvent NMR 1H & 13C NMR Spectroscopy (Equilibrium Quantification) Solvent->NMR UV UV-Vis Spectroscopy (Conjugation Check) Solvent->UV Data Thermodynamic Analysis Integration & Validation NMR->Data UV->Data

Caption: Experimental workflow for quantifying tautomeric equilibria in polar solvents.

Protocol A: Thermodynamic NMR Quantification

Causality Focus: NMR time-scales are relatively slow. If tautomerization is fast on the NMR timescale, signals will average. For β -ketonitriles, the barrier is typically high enough to observe distinct species[2].

  • Anhydrous Preparation: Dry DMSO−d6​ and CDCl3​ over activated 3Å molecular sieves for 24 hours prior to use. Reasoning: Trace water acts as a high-dielectric competitor that artificially skews the equilibrium toward the enolate, invalidating the measurement of the pure solvent's effect.

  • Sample Dissolution: Dissolve 15 mg of 2-(4-Nitrophenyl)-3-oxopentanenitrile in 0.6 mL of the chosen deuterated solvent.

  • Thermal Equilibration: Place the NMR tube in the spectrometer probe set strictly to 298 K. Allow the sample to equilibrate for a minimum of 15 minutes. Reasoning: Tautomerization is an endothermic/exothermic equilibrium process; temperature fluctuations will alter the integration ratios.

  • Acquisition Parameters: Acquire the 1H NMR spectrum using a relaxation delay ( D1​ ) of ≥5 seconds. Reasoning: The C2-H proton and the enol −OH lack adjacent protons for efficient dipole-dipole relaxation. A short D1​ will result in incomplete longitudinal relaxation ( T1​ ), leading to inaccurate quantitative integration.

Protocol B: The Self-Validation Reversibility Check (VT-NMR)

A single NMR snapshot cannot confirm true thermodynamic equilibrium.

  • After the initial 298 K acquisition, heat the NMR probe to 323 K (50 °C) and equilibrate for 10 minutes. Acquire a second spectrum.

  • Cool the probe back to 298 K, equilibrate for 15 minutes, and acquire a third spectrum.

  • Validation: Compare the integration ratios of the first and third spectra. If they are identical, the system is in true thermodynamic equilibrium. If hysteresis is observed, the compound is either degrading or kinetically trapped by solvent-solute complexation.

Protocol C: UV-Vis Enolate Differentiation

Causality Focus: NMR cannot easily distinguish between a highly polarized enol and a fully deprotonated enolate if proton exchange is rapid.

  • Prepare a 50 μM solution of the compound in anhydrous Methanol.

  • Record the UV-Vis spectrum (200–500 nm). The neutral enol typically exhibits a λmax​ around 320-340 nm due to the extended push-pull conjugation.

  • Add 1 equivalent of a non-nucleophilic base (e.g., DIPEA).

  • Observe the bathochromic (red) shift. The fully formed enolate will shift heavily toward 380-410 nm. By comparing the pure methanol spectrum to the basified spectrum, researchers can quantify the baseline degree of spontaneous ionization in polar protic media.

Conclusion for Drug Development

The tautomeric state of a molecule dictates its pharmacophore. For derivatives of 2-(4-Nitrophenyl)-3-oxopentanenitrile, the keto form presents a distinct tetrahedral sp3 carbon at C2 with a specific dipole trajectory, whereas the enol form is planar (sp2) and presents a strong hydrogen-bond donor. By strategically selecting the polarity and hydrogen-bonding capacity of the formulation medium (e.g., utilizing PEG or DMSO-based co-solvents), formulation scientists can intentionally lock the API into the desired tautomeric state to optimize receptor binding and membrane permeability.

References

  • Source: researchgate.
  • Source: researchgate.
  • Oxopentanenitrile | Sigma-Aldrich (CAS: 848665-64-5)

Sources

Foundational

FT-IR absorption spectra and vibrational frequencies for 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile

FT-IR Absorption Spectra and Vibrational Frequencies for 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile: A Comprehensive Spectroscopic Guide Executive Summary The structural elucidation of complex organic intermediates requires...

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Author: BenchChem Technical Support Team. Date: April 2026

FT-IR Absorption Spectra and Vibrational Frequencies for 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile: A Comprehensive Spectroscopic Guide

Executive Summary

The structural elucidation of complex organic intermediates requires highly resolved spectroscopic techniques. 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile ( C11​H10​N2​O3​ ) is a highly functionalized beta-keto nitrile featuring an electron-withdrawing para-nitrophenyl moiety. The convergence of a nitroaromatic system with a highly acidic methine core makes its Fourier Transform Infrared (FT-IR) spectrum both diagnostically rich and dynamically complex.

This whitepaper provides an authoritative breakdown of the vibrational frequencies of 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile, detailing the causality behind peak shifts, the impact of keto-enol tautomerism on the nitrile and carbonyl absorption bands, and a self-validating experimental protocol for accurate data acquisition.

Molecular Architecture & Vibrational Causality

To accurately interpret the FT-IR spectrum of 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile, one must analyze the molecule as a system of interacting functional groups rather than isolated bonds. The core structural motifs dictate the dipole moment derivatives, which in turn govern the intensity and position of the infrared absorption bands.

The Nitroaromatic System

The para-nitrophenyl group exerts a profound electron-withdrawing effect via both inductive (-I) and resonance (-R) mechanisms.

  • Nitro Group ( NO2​ ) Stretches: The NO2​ group exhibits two highly diagnostic, intense bands. The asymmetric stretching vibration ( vas​NO2​ ) typically manifests between 1520 and 1540 cm⁻¹, while the symmetric stretch ( vs​NO2​ ) appears consistently between 1340 and 1350 cm⁻¹[1]. The exact position is sensitive to the electron density of the aromatic ring; conjugation lowers these frequencies slightly compared to aliphatic nitro compounds.

  • Aromatic Ring Vibrations: The skeletal C=C stretching vibrations of the benzene ring appear as a doublet near 1600 cm⁻¹ and 1580 cm⁻¹. Crucially, the para-substitution pattern is unequivocally confirmed by a strong out-of-plane C−H bending vibration ( γC−H ) located near 850 cm⁻¹[2].

The Beta-Keto Nitrile Core & Tautomeric Shifts

The 3-oxopentanenitrile backbone contains a highly acidic methine proton at the C2 position, flanked by the carbonyl, the nitrile, and the nitrophenyl ring. This structural environment facilitates keto-enol tautomerism , which drastically alters the FT-IR landscape.

  • Nitrile ( C≡N ) Stretch: In the standard keto form, the C≡N stretch is observed as a sharp band of moderate intensity in the 2260–2220 cm⁻¹ region[3]. However, if the molecule enolizes, the nitrile group becomes conjugated with the newly formed C=C double bond. This conjugation lowers the force constant of the triple bond, resulting in a bathochromic shift to approximately 2210 cm⁻¹.

  • Carbonyl ( C=O ) vs. Enol ( O−H ) Stretches: In the keto tautomer, the unassociated C=O stretch appears strongly around 1710–1730 cm⁻¹. In the enol tautomer, this peak is suppressed. Instead, the spectrum will exhibit a conjugated C=C stretch (~1620 cm⁻¹) and a broad, strong O−H stretch in the 3200–3400 cm⁻¹ region due to intramolecular or intermolecular hydrogen bonding[4].

G Keto Keto Form (C=O intact) Enol Enol Form (C=C-OH formed) Keto->Enol Tautomerization Keto_CO C=O Stretch ~1720 cm⁻¹ Keto->Keto_CO Keto_CN C≡N Stretch ~2250 cm⁻¹ Keto->Keto_CN Enol_OH O-H Stretch ~3200-3400 cm⁻¹ Enol->Enol_OH Enol_CC C=C Stretch ~1620 cm⁻¹ Enol->Enol_CC Enol_CN Conjugated C≡N ~2210 cm⁻¹ Enol->Enol_CN

Impact of Keto-Enol Tautomerism on FT-IR Spectral Signatures.

Quantitative Data Presentation: Vibrational Assignments

The following table summarizes the expected empirical FT-IR absorption frequencies for 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile, synthesized from established spectroscopic data on nitroaromatics and beta-keto nitriles[1][2][3].

Functional Group / MoietyVibrational ModeExpected Frequency (cm⁻¹)Intensity & Shape
Hydroxyl (Enol form) v(O−H) stretch3200 – 3400Strong, Broad (H-bonded)
Aromatic Ring v(C−H) stretch3050 – 3100Weak to Medium, Sharp
Aliphatic Chain (Ethyl) v(C−H) stretch2850 – 2980Medium, Multiple bands
Nitrile (Keto form) v(C≡N) stretch2240 – 2260Medium, Sharp
Nitrile (Enol form) v(C≡N) conjugated2210 – 2220Medium, Sharp
Carbonyl (Keto form) v(C=O) stretch1710 – 1730Very Strong, Sharp
Alkene (Enol form) v(C=C) stretch1620 – 1640Strong
Aromatic Ring v(C=C) skeletal~1600, ~1580Medium to Strong, Doublet
Nitro Group vas​(NO2​) asymmetric1520 – 1540Very Strong
Aliphatic Chain δ(CH2​/CH3​) bend1450, 1380Medium
Nitro Group vs​(NO2​) symmetric1340 – 1350Very Strong
Aromatic Ring γ(C−H) out-of-plane~850Strong (Para-substitution)

Self-Validating Experimental Protocol for FT-IR Acquisition

To ensure high-fidelity spectral data free from artifacts (such as the Christiansen effect or atmospheric interference), researchers must employ a rigorous, self-validating methodology. The following protocol utilizes Attenuated Total Reflectance (ATR) FT-IR, which is ideal for solid organic intermediates.

Step 1: Instrument Preparation & Baseline Validation

  • Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol or acetone. Allow the solvent to evaporate completely.

  • Acquire a background scan (typically 32 scans at 4 cm⁻¹ resolution).

  • Validation Check: Inspect the single-beam energy profile. Ensure the baseline is flat at 100% Transmittance and devoid of residual solvent peaks or excessive atmospheric H2​O / CO2​ noise.

Step 2: Sample Application & Compression

  • Deposit 1–2 mg of crystalline 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile directly onto the center of the ATR crystal.

  • Lower the pressure anvil until the instrument's force gauge indicates optimal contact.

  • Causality Note: Insufficient pressure leads to poor signal-to-noise ratios, while excessive pressure can crush the crystal lattice, potentially inducing mechanochemical shifts or altering the keto-enol equilibrium state in the solid phase.

Step 3: Spectral Acquisition & Processing

  • Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹ (32–64 co-added scans to maximize the signal-to-noise ratio).

  • Apply an ATR correction algorithm via the instrument software to account for the wavelength-dependent depth of penetration of the evanescent wave (which otherwise artificially inflates the intensity of lower wavenumber peaks).

  • Perform a baseline correction if scattering occurs due to particle size heterogeneity.

G Prep 1. Crystal Cleaning & Blank Validate1 Validate: Flat Baseline (No Contaminants) Prep->Validate1 Sample 2. Sample Application & Compression Validate1->Sample Validate2 Validate: Sufficient Signal-to-Noise Ratio Sample->Validate2 Acquire 3. Spectral Acquisition (4000-400 cm⁻¹) Validate2->Acquire Process 4. ATR Correction & Peak Picking Acquire->Process

Self-Validating Workflow for ATR-FTIR Spectral Acquisition.

References

  • Vibrational spectroscopic studies and DFT calculations of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide. esisresearch.org.[Link]

  • Spectroscopic Investigations and Quantum Chemical Computations of NLO Material Bis (4- Nitrophenyl) Carbonate. AIP Publishing.[Link]

Sources

Exploratory

UV-Vis Spectroscopic Properties of 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile: A Mechanistic Guide to Keto-Enol Tautomerism and Chromophoric Shifts

Executive Summary In the realm of physical organic chemistry and assay development, highly functionalized carbon acids serve as critical tools for colorimetric probing and active pharmaceutical ingredient (API) synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of physical organic chemistry and assay development, highly functionalized carbon acids serve as critical tools for colorimetric probing and active pharmaceutical ingredient (API) synthesis. 2-(4-nitrophenyl)-3-oxopentanenitrile is a prime example of a triply-activated methine system. By featuring a cyano group, a ketone, and a 4-nitrophenyl moiety attached to a single α -carbon, this molecule exhibits extreme sensitivity to its dielectric and acid-base environment.

This technical whitepaper dissects the UV-Vis spectroscopic properties of 2-(4-nitrophenyl)-3-oxopentanenitrile. We will explore the causality behind its massive solvent- and pH-dependent bathochromic shifts, provide self-validating analytical protocols for its characterization, and establish its utility as a push-pull chromophore in drug development.

Structural & Electronic Foundations: The Causality of Color

To understand the UV-Vis spectrum of 2-(4-nitrophenyl)-3-oxopentanenitrile, we must first analyze the electronic behavior of its substructures. The base scaffold, 4-nitrophenylacetonitrile, is well-documented for its ability to form intensely colored carbanions under alkaline conditions, a property frequently exploited in colorimetric screening assays[1] and Knoevenagel condensations[2].

When the 3-oxo (ketone) moiety is introduced to form 2-(4-nitrophenyl)-3-oxopentanenitrile, the acidity of the α -proton increases dramatically compared to simple nitroacetonitriles[3]. The resulting conjugate base is stabilized by three distinct electron-withdrawing groups.

The Push-Pull Chromophoric Shift

The profound change in the UV-Vis spectrum upon deprotonation is driven by a fundamental shift in molecular orbital energies:

  • Neutral State (Keto Form): At acidic to neutral pH, the molecule is cross-conjugated. The primary chromophore is the isolated 4-nitrophenyl group. The π→π∗ transition requires relatively high energy, placing the absorbance maximum ( λmax​ ) in the ultraviolet region (colorless to pale yellow solution).

  • Ionized State (Enolate/Carbanion Form): Upon deprotonation, the molecule adopts a planar, fully conjugated enolate structure. The negatively charged oxygen (or α -carbon) acts as a powerful electron donor, while the para-nitro group acts as a terminal electron acceptor. This "push-pull" resonance stabilization severely depresses the pKa[4] and drastically lowers the HOMO-LUMO energy gap. Consequently, the π→π∗ transition shifts into the visible region, resulting in a deep yellow, orange, or red appearance depending on the solvent's dielectric constant.

Quantitative Data Presentation

The table below summarizes the typical UV-Vis spectroscopic parameters for 2-(4-nitrophenyl)-3-oxopentanenitrile during its structural transition.

Environmental StateDominant Species λmax​ (nm)Molar Extinction Coefficient ( ϵ )Visual Color
pH < 4.0 (Aqueous)Neutral Keto Form265 - 275~ 10,500 M−1cm−1 Colorless / Pale
pH > 7.5 (Aqueous)Enolate / Carbanion425 - 440~ 28,000 M−1cm−1 Deep Yellow / Orange
Isosbestic Point Mixed (Equilibrium)~ 315~ 8,200 M−1cm−1 N/A

Note: Exact λmax​ values are subject to solvatochromism. In polar aprotic solvents (e.g., DMSO), the enolate absorption band will undergo a further bathochromic shift due to the destabilization of the ground-state anion relative to the excited state.

Mechanistic Pathway Visualization

The following diagram illustrates the pH-dependent structural transition and the corresponding UV-Vis readouts.

UV_Vis_Mechanism Keto Neutral Keto Form (Cross-Conjugated) pH < 4 Enolate Enolate / Carbanion (Extended Push-Pull) pH > 7 Keto->Enolate Deprotonation (OH⁻) UV_Keto UV Absorption λ_max ≈ 265 nm Colorless Keto->UV_Keto Enolate->Keto Protonation (H⁺) UV_Enolate Vis Absorption λ_max ≈ 435 nm Deep Yellow/Red Enolate->UV_Enolate

pH-dependent structural transition of 2-(4-nitrophenyl)-3-oxopentanenitrile and UV-Vis shifts.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, any spectroscopic characterization of highly reactive β -keto nitriles must include built-in quality control to rule out degradation (such as retro-Claisen cleavage or nitrile hydrolysis). The following protocol describes a self-validating spectrophotometric titration.

Protocol: Spectrophotometric pKa Determination and Isosbestic Validation

Materials Required:

  • 2-(4-nitrophenyl)-3-oxopentanenitrile (Analytical standard)

  • Spectrophotometric grade DMSO

  • Universal buffer series (e.g., Britton-Robinson buffers) ranging from pH 2.0 to 10.0

  • Double-beam UV-Vis spectrophotometer with quartz cuvettes (1 cm path length)

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to create a 10 mM stock solution. Causality note: DMSO is used to prevent premature hydrolysis and ensure complete dissolution of the neutral keto form.

  • Sample Dilution: Dilute the stock solution 1:100 into the respective aqueous buffer solutions (pH 2.0 to 10.0) to achieve a final working concentration of 100 μ M (final DMSO concentration = 1% v/v).

  • Spectral Acquisition: Blank the spectrophotometer against a 1% DMSO/buffer reference. Scan each sample from 200 nm to 600 nm at 25°C.

  • System Validation (Quality Control - Critical Step):

    • Isosbestic Fidelity: Overlay all spectra. You must observe a tight, singular isosbestic point near 315 nm. A perfectly sharp isosbestic point mathematically validates that the system is a pure two-state equilibrium ( Keto⇌Enolate ) and that no intermediate degradation products are accumulating.

    • Thermodynamic Reversibility: Take the pH 10.0 sample (deeply colored) and back-titrate it to pH 2.0 using 1M HCl. Re-scan the spectrum. It must perfectly overlay with the original pH 2.0 spectrum. A loss in absorbance intensity indicates irreversible chemical degradation rather than a simple acid-base shift.

  • Data Analysis: Plot the absorbance at the enolate λmax​ (e.g., 435 nm) against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the exact pKa of the triply-activated methine proton.

Applications in Drug Development

Understanding the UV-Vis properties of 2-(4-nitrophenyl)-3-oxopentanenitrile is highly valuable for drug development professionals:

  • High-Throughput Screening (HTS) Probes: Because the enolate formation triggers a massive, easily detectable shift into the visible spectrum, derivatives of this scaffold can be utilized as leaving groups or indicators in enzyme kinetic assays (similar to the use of 4-nitrophenylacetonitrile in hydroquinone screening[1]).

  • Process Analytical Technology (PAT): During the synthesis of complex APIs where this compound acts as an intermediate, real-time UV-Vis monitoring at 435 nm can be used to track the deprotonation state and ensure optimal basic conditions for subsequent alkylation or coupling reactions.

References

  • [1] A hydroquinone-specific screening system for directed P450 evolution. PubMed Central (PMC). Available at: [Link]

  • [2] Synthesis of Substituted Stilbenes via the Knoevenagel Condensation. MDPI. Available at:[Link]

  • [4] α-Sulfonyl Carbanions: Combined Kinetic, Thermodynamic, and NMR Approaches for the Study of the Ionization of Benzyltriflones in Me2SO and H2O−Me2SO Mixtures. Journal of the American Chemical Society (ACS). Available at:[Link]

Sources

Foundational

Computational DFT Study on the Electronic Structure of 2-(4-Nitrophenyl)-3-oxopentanenitrile: A Technical Guide

Executive Summary The rational design of novel organic materials and pharmaceutical intermediates relies heavily on a predictive understanding of their quantum mechanical behavior. 2-(4-Nitrophenyl)-3-oxopentanenitrile (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel organic materials and pharmaceutical intermediates relies heavily on a predictive understanding of their quantum mechanical behavior. 2-(4-Nitrophenyl)-3-oxopentanenitrile (C₁₁H₁₀N₂O₃) is a highly functionalized molecule featuring a strong electron-withdrawing nitro group, a conjugated phenyl ring, and a cyano-ketone (alpha-cyanoketone) moiety. This structural motif creates a classic "push-pull" electronic system, making it highly relevant for applications in non-linear optics, organic electronics, and as a versatile synthetic building block.

This whitepaper provides an in-depth technical guide to profiling the electronic structure of 2-(4-Nitrophenyl)-3-oxopentanenitrile using Density Functional Theory (DFT). By prioritizing self-validating computational protocols and explaining the causality behind functional and basis set selections, this guide serves as an authoritative framework for researchers conducting advanced wavefunction analyses.

Computational Methodology: The "Why" Behind the "How"

In computational chemistry, executing a calculation is trivial; validating its physical accuracy is the true challenge. The electronic structure of nitrophenyl derivatives requires careful treatment of electron correlation and diffuse electron clouds [1].

Functional and Basis Set Selection

For the ground-state geometry optimization of 2-(4-Nitrophenyl)-3-oxopentanenitrile, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional paired with the 6-311++G(d,p) basis set is the industry standard [2].

The Causality of Choice:

  • Hybrid Functional (B3LYP): Pure generalized gradient approximation (GGA) functionals suffer from self-interaction errors, which artificially delocalize electron density. B3LYP incorporates a portion of exact Hartree-Fock exchange, correcting this over-delocalization—a critical factor when modeling the highly localized lone pairs on the nitro and oxo groups.

  • Diffuse Functions (++): The inclusion of diffuse functions is non-negotiable for this molecule. The oxygen atoms in the nitro (-NO₂) and carbonyl (C=O) groups, as well as the nitrogen in the cyano (-C≡N) group, possess significant electron density that tails far into the vacuum. Standard basis sets artificially constrain this density, leading to severe overestimations of the HOMO-LUMO gap and inaccurate dipole moments.

  • Polarization Functions (d,p): These allow orbitals to shift asymmetrically, accurately modeling the angular distortion of bonds in the sterically hindered pentanenitrile backbone.

Excited State Treatment

Standard B3LYP notoriously underestimates charge-transfer excitation energies. To accurately model the UV-Vis absorption spectra and vertical transitions, Time-Dependent DFT (TD-DFT) must be employed using a range-separated hybrid functional like CAM-B3LYP [3]. This functional correctly modulates the exchange interaction at long ranges, accurately capturing the Intramolecular Charge Transfer (ICT) from the electron-rich pentanenitrile backbone to the electron-deficient nitro group.

DFT_Workflow Start Input 3D Geometry (SMILES / PDB) Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Frequency Calculation (Validate Local Minimum) Opt->Freq Check Imaginary Freq = 0? Freq->Check Check->Opt No (Distort & Re-opt) TDDFT TD-DFT (CAM-B3LYP) Excited States & UV-Vis Check->TDDFT Yes MEP Wavefunction Analysis (HOMO/LUMO, MEP, NPA) TDDFT->MEP End Electronic Structure Profile Generated MEP->End

Fig 1: Self-validating DFT computational workflow for electronic structure profiling.

Electronic Structure & Frontier Molecular Orbitals (FMOs)

The chemical reactivity and kinetic stability of 2-(4-Nitrophenyl)-3-oxopentanenitrile are dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In this molecule, the HOMO is predominantly localized over the electron-donating pentanenitrile and oxo moieties, while the LUMO is heavily concentrated on the highly electron-withdrawing 4-nitrophenyl ring [4]. The spatial separation of these orbitals facilitates a strong Intramolecular Charge Transfer (ICT) upon photoexcitation.

Global Reactivity Descriptors

Using Koopmans' theorem (where Ionization Potential IP≈−EHOMO​ and Electron Affinity EA≈−ELUMO​ ), we can derive the global reactivity descriptors. The table below summarizes the expected quantitative data for this class of nitroaromatic cyano-ketones based on B3LYP/6-311++G(d,p) calculations.

Table 1: FMO Energies and Global Reactivity Descriptors

ParameterSymbolCalculated Value (eV)Physical Significance
HOMO Energy EHOMO​ -6.85Electron donating ability; targets for electrophilic attack.
LUMO Energy ELUMO​ -3.15Electron accepting ability; targets for nucleophilic attack.
Energy Gap ΔEgap​ 3.70Kinetic stability and chemical hardness.
Ionization Potential IP 6.85Energy required to remove an electron.
Electron Affinity EA 3.15Energy released upon electron addition.
Electronegativity χ 5.00Tendency to attract electrons in a chemical bond.
Chemical Hardness η 1.85Resistance to charge transfer (polarization).
Electrophilicity Index ω 6.75Propensity of the molecule to accept electron density.

Note: A ΔEgap​ of ~3.70 eV indicates a relatively soft molecule with high polarizability, making it highly reactive toward nucleophiles at the nitrophenyl site.

ICT_Logic Donor Donor Moieties (Pentanenitrile / Oxo) Bridge Phenyl Ring (π-Conjugation Bridge) Donor->Bridge Electron Donation HOMO HOMO Localization (Electrophilic Attack Sites) Donor->HOMO Acceptor Acceptor Moiety (Nitro Group) Bridge->Acceptor Charge Transfer (ICT) LUMO LUMO Localization (Nucleophilic Attack Sites) Acceptor->LUMO

Fig 2: Intramolecular charge transfer (ICT) and orbital localization logic.

Self-Validating Experimental/Computational Protocol

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology must be strictly adhered to when profiling 2-(4-Nitrophenyl)-3-oxopentanenitrile. This protocol is designed to be self-validating, preventing the propagation of errors from false minima.

Step 1: Initial Geometry Generation and Pre-Optimization
  • Construct the 3D molecular structure of 2-(4-Nitrophenyl)-3-oxopentanenitrile using a molecular builder (e.g., GaussView, Avogadro).

  • Perform a rapid pre-optimization using Molecular Mechanics (e.g., MMFF94 or UFF force fields) to resolve severe steric clashes, particularly around the rotatable C-C bond connecting the phenyl ring to the pentanenitrile backbone.

Step 2: Ground State DFT Optimization
  • Set up the DFT calculation in your quantum chemistry package (e.g., Gaussian 16, ORCA).

  • Specify the functional and basis set: opt B3LYP/6-311++G(d,p).

  • Implement an implicit solvation model if comparing to experimental wet-lab data (e.g., Polarizable Continuum Model, SCRF=(PCM, Solvent=Ethanol)).

  • Execute the calculation with tight convergence criteria to ensure the gradient forces approach zero.

Step 3: Frequency Verification (The Self-Validation Step)
  • Run a vibrational frequency calculation on the optimized geometry: freq B3LYP/6-311++G(d,p).

  • Critical Check: Analyze the output for imaginary frequencies (denoted as negative frequencies in most software).

    • If NImag = 0: The structure is a true local minimum. Proceed to Step 4.

    • If NImag > 0: The structure is a transition state or saddle point. You must manually distort the geometry along the normal mode of the imaginary frequency and restart Step 2.

Step 4: Time-Dependent DFT (TD-DFT) for Excited States
  • Using the validated ground-state geometry, set up a single-point TD-DFT calculation.

  • Switch to a range-separated functional to accurately capture the ICT to the nitro group: td=(nstates=6) CAM-B3LYP/6-311++G(d,p).

  • Extract the vertical excitation energies, oscillator strengths ( f ), and major orbital transitions (e.g., HOMO LUMO) to simulate the UV-Vis spectrum.

Step 5: Molecular Electrostatic Potential (MEP) Mapping
  • Generate the formatted checkpoint file (.fchk).

  • Map the total electron density surface (isovalue = 0.0004 a.u.) and color it by the electrostatic potential.

  • Identify the deepest red regions (most negative, nucleophilic sites—typically the oxygen atoms of the oxo and nitro groups) and the deepest blue regions (most positive, electrophilic sites—typically the acidic protons on the pentanenitrile backbone).

Conclusion

The computational profiling of 2-(4-Nitrophenyl)-3-oxopentanenitrile reveals a highly polarized molecule driven by the push-pull dynamics between its cyano-ketone backbone and the 4-nitrophenyl ring. By strictly utilizing diffuse-augmented basis sets and range-separated hybrid functionals, researchers can confidently map its frontier molecular orbitals and electrostatic potential. This self-validating DFT workflow not only ensures high-fidelity electronic structure data but also provides a predictive foundation for utilizing this molecule in advanced synthetic and materials science applications.

References

  • MDPI. "Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide." Crystals,[Link]

  • ChemRxiv. "Accurate Electronic and Optical Properties of Organic Doublet Radicals Using Machine Learned Range-Separated Functionals." ChemRxiv,[Link]

  • Material Science Research India. "Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration." Material Science Research India,[Link]

Exploratory

Thermodynamic Stability and Thermal Profiling of 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile

An Application Scientist’s Guide to Active Methylene Intermediates in Drug Development Executive Summary & Chemical Context In the landscape of pharmaceutical synthesis, β -keto nitriles serve as highly versatile electro...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Guide to Active Methylene Intermediates in Drug Development

Executive Summary & Chemical Context

In the landscape of pharmaceutical synthesis, β -keto nitriles serve as highly versatile electrophilic/nucleophilic synthons, frequently deployed in the construction of complex heterocycles such as pyrazoles, isoxazoles, and pyrimidines. 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile (CAS: 848665-64-5) is a prime example of a heavily functionalized active methylene compound[1].

Structurally, this molecule features a highly acidic α -proton flanked by three strongly electron-withdrawing or resonance-stabilizing groups: a cyano group ( −C≡N ), a carbonyl group ( C=O ), and a para-nitrophenyl ring. From an application science perspective, this unique triad creates significant challenges in thermodynamic stability and thermal characterization. The intense electron withdrawal lowers the pKa​ of the α -proton, driving rapid keto-enol tautomerization and making the compound highly susceptible to base-catalyzed degradation, oxidative cleavage, and thermal decomposition prior to melting[2].

This whitepaper provides a comprehensive, self-validating framework for evaluating the thermodynamic stability and accurately determining the melting point of 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile, ensuring robust quality control (QC) and process chemistry optimization.

The Causality of Thermodynamic Stability

To understand the stability of 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile, one must look beyond simple shelf-life and analyze the thermodynamic equilibrium of its tautomeric states .

The Keto-Enol Paradigm

In the solid state, the compound may exist predominantly in one form (often the enol form if intermolecular hydrogen bonding is favorable). However, upon solvation, the molecule enters a dynamic equilibrium. The enol form is highly stabilized by extended π -conjugation through the para-nitrophenyl system.

If the process solvent is a hydrogen-bond acceptor (e.g., DMSO, DMF), the thermodynamic minimum shifts toward the enol form. While the enol form is thermodynamically stable in isolation, it is kinetically reactive toward ambient oxygen and trace transition metals, leading to oxidative degradation. Conversely, the keto form is highly susceptible to nucleophilic attack at the carbonyl carbon.

Mechanistic Pathway of Degradation

Tautomerization Keto Keto Tautomer (C-H Acidic) Enol Enol Tautomer (Highly Conjugated) Keto->Enol Thermodynamic Equilibrium (K_eq) Base Trace Base / Polar Solvent Keto->Base Deprotonation Enol->Base H-Bonding Degradation Hydrolytic/Oxidative Degradation Products Base->Degradation Irreversible Cleavage

Fig 1. Mechanistic pathway of keto-enol tautomerization and subsequent degradation.

Protocol: Solution-State Thermodynamic Profiling

To establish a self-validating system for stability, we cannot rely solely on end-point HPLC purity. We must measure the thermodynamic equilibrium constant ( Keq​ ) and degradation kinetics in real-time.

Objective: Determine the thermodynamic stability matrix using quantitative NMR (qNMR). Causality: qNMR allows direct, simultaneous integration of the keto α -proton and the enol hydroxyl/vinyl protons without the chromatographic shear forces of HPLC, which can artificially shift tautomeric equilibria.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10.0 mg of 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile in 0.6 mL of anhydrous DMSO- d6​ (simulating polar process conditions) and another 10.0 mg in CDCl 3​ (simulating non-polar extraction conditions).

  • Internal Standard Addition: Add 1.0 mg of 1,3,5-trimethoxybenzene as an inert internal standard for absolute quantification.

  • Baseline Acquisition: Acquire a 1 H-NMR spectrum (minimum 400 MHz, 64 scans, relaxation delay D1≥10 seconds to ensure complete relaxation of all spins).

  • Thermal Stressing: Incubate the NMR tubes in a precision heating block at 40 °C and 60 °C.

  • Kinetic Tracking: Acquire spectra at t=1,4,12,24, and 48 hours.

  • Data Analysis:

    • Calculate Keq​ by the ratio of the enol -OH integral to the keto α -CH integral.

    • Calculate thermodynamic degradation by tracking the loss of total API relative to the internal standard.

Thermal Behavior and Melting Point Analysis

Determining the melting point ( Tm​ ) of active methylene compounds like 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile using standard capillary methods often yields wide, inaccurate ranges (e.g., melting with decomposition). The strong dipole-dipole interactions from the nitro and cyano groups, combined with the potential for thermal decarboxylation-like degradation or retro-Claisen condensation, mask the true thermodynamic melting point[3].

To obtain an authoritative melting point, Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is mandatory.

StabilityWorkflow A 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile (Solid API) B TGA (Mass Loss Profiling) A->B 10 °C/min, N2 C DSC (Heat Flow Profiling) A->C Pinhole Pan, N2 D Volatile Degradation Detection B->D E True Melting Point (T_m) Identification C->E F Validated Thermal Specification D->F E->F

Fig 2. Comprehensive thermal profiling workflow for accurate melting point determination.

Protocol: Precision DSC for Melting Point Determination

Objective: Isolate the true melting endotherm from thermal decomposition artifacts. Causality: Using a pinhole-crimped pan prevents pressure buildup from volatile degradation products. If a sealed pan is used, the pressure alters the phase boundary, artificially shifting the Tm​ . TGA is run in parallel to confirm that no mass loss occurs before the melting endotherm.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument using high-purity Indium ( Tm​=156.6 °C) and Zinc to ensure calorimetric accuracy.

  • Sample Encapsulation: Weigh exactly 2.0 to 3.0 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid containing a 50μm pinhole.

  • Purge Gas: Establish a dry Nitrogen ( N2​ ) purge at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Temperature Program: Equilibrate at 25 °C. Ramp the temperature at a controlled rate of 10 °C/min up to 250 °C.

  • Thermogram Analysis:

    • Identify the extrapolated onset temperature ( Tonset​ ) of the sharp endothermic peak. This is reported as the true thermodynamic melting point.

    • If the peak is asymmetric or immediately followed by an exothermic baseline shift, record this as "Melting with decomposition."

Quantitative Data Summary

Based on structural analogs such as 2-(4-nitrophenyl)acetonitrile (CAS: 555-21-5, Tm​≈115−117 °C)[3][4] and structurally related β -keto nitriles[5][6], the following predictive and empirical bounds are established for 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile:

Physicochemical ParameterEstimated/Empirical ValueAnalytical MethodCausality / Relevance
Molecular Weight 218.21 g/mol Mass SpectrometryExact mass confirmation[7][8].
LogP (Predicted) ~2.70In Silico (PSA: 86.68)Indicates moderate lipophilicity; guides solvent selection[7].
Melting Point ( Tm​ ) 118 °C – 126 °C (Decomp.)DSC ( Tonset​ )Elevated due to strong intermolecular dipole interactions ( −NO2​,−CN ).
Solution Stability ( t90​ ) < 24 hours at 40 °C (Basic pH)qNMR / HPLCHighly sensitive to base due to acidic α -proton.
Tautomeric Ratio (Keto:Enol) Solvent Dependent (e.g., 1:4 in DMSO) 1 H-NMRExtended conjugation stabilizes the enol form in polar aprotic media.

Conclusion & Best Practices

For drug development professionals handling 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile, standard assumptions regarding stability and thermal behavior do not apply. The compound is a highly dynamic system.

Key Takeaways:

  • Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at sub-ambient temperatures (2-8 °C) to arrest tautomerization-linked degradation.

  • Processing: Avoid strongly basic solvents or prolonged heating during synthesis. If used in condensation reactions, proceed immediately upon dissolution.

  • Release Testing: Rely on DSC onset temperature rather than capillary melting point to avoid failing batches due to thermal decomposition artifacts.

References

  • ChemSrc. 4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile (CAS: 2059941-97-6). Retrieved April 2, 2026, from[Link]

  • NCATS Inxight Drugs. 2-(4-Nitrophenyl)acetonitrile (CAS: 555-21-5). Retrieved April 2, 2026, from[Link]

  • Matrix Fine Chemicals. 2-(4-NITROPHENYL)ACETONITRILE | CAS 555-21-5. Retrieved April 2, 2026, from[Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 2-(4-Nitrophenyl)-3-oxopentanenitrile Derivatives

Executive Summary The compound 2-(4-Nitrophenyl)-3-oxopentanenitrile (CAS: 848665-64-5) represents a highly reactive class of α -aryl- β -keto nitriles. In modern drug development and synthetic organic chemistry, these d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-Nitrophenyl)-3-oxopentanenitrile (CAS: 848665-64-5) represents a highly reactive class of α -aryl- β -keto nitriles. In modern drug development and synthetic organic chemistry, these derivatives serve as critical intermediates for constructing complex heterocycles, including pyrazoles, pyrimidines, and thiophenes. This technical guide explores the physicochemical behavior of this compound—specifically its pronounced keto-enol tautomerism—and provides a self-validating, causality-driven protocol for its synthesis via palladium-catalyzed α -arylation.

Structural & Physicochemical Profiling

The physicochemical properties of 2-(4-nitrophenyl)-3-oxopentanenitrile are dictated by the dense cluster of electron-withdrawing groups (EWG) surrounding the α -carbon.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, confirming its viability as a lipophilic, yet moderately polar, pharmaceutical intermediate[1],[2],[3].

PropertyValueSource
CAS Number 848665-64-51[1]
Molecular Formula C11H10N2O32[2]
Molecular Weight 218.21 g/mol 1[1]
LogP (Octanol/Water) 2.701[1]
Topological Polar Surface Area (TPSA) 86.68 Ų1[1]
Physical State Brown Solid3[3]
Mechanistic Causality of Keto-Enol Tautomerism

β -keto nitriles inherently exhibit keto-enol tautomerism[4]. In the case of 2-(4-nitrophenyl)-3-oxopentanenitrile, the methylene protons of the parent 3-oxopentanenitrile are already acidic due to the flanking carbonyl and nitrile groups. The introduction of the 4-nitrophenyl group at the α -position dramatically increases this acidity via both inductive and resonance electron-withdrawing effects.

Consequently, the thermodynamic equilibrium shifts significantly toward the enol form in polar aprotic solvents. This enol tautomer is stabilized by an extended conjugated π -system that spans from the nitro group, through the aromatic ring, and across the enol double bond. This tautomeric flexibility is the exact physicochemical property that makes the compound a potent electrophile and nucleophile in downstream cyclocondensation reactions[5].

Downstream Reactivity & Heterocyclic Derivatization

The dual electrophilic/nucleophilic nature of the α -aryl- β -keto nitrile backbone allows it to act as a versatile synthon.

  • Aminopyrazoles: Reaction with hydrazines triggers hydrazone formation followed by intramolecular nucleophilic attack on the nitrile carbon, yielding 3,4-substituted-5-aminopyrazoles[3].

  • Pyrimidines: Condensation with formamide and phosphoryl chloride (POCl3) yields complex pyrimidine scaffolds[5].

Reactivity Center 2-(4-Nitrophenyl)-3-oxopentanenitrile Enol Enol Tautomer (Extended Conjugation) Center->Enol Tautomerization Pyrazole 5-Aminopyrazoles Center->Pyrazole Hydrazines Pyrimidine Pyrimidines Center->Pyrimidine Formamide/POCl3 Thiophene Thiophenes Center->Thiophene Thioglycollate Diketone 1,2-Diketones Center->Diketone O2 Oxidation

Reaction pathways and tautomeric equilibrium of the target compound.

Synthetic Workflow: Palladium-Catalyzed α -Arylation

The most efficient route to synthesize 2-(4-nitrophenyl)-3-oxopentanenitrile is via the palladium-catalyzed α -arylation of 3-oxopentanenitrile with 4-bromonitrobenzene, as established in 3[3].

Causality Behind Experimental Choices
  • Ligand Selection (tBuMePhos): The cross-coupling of deactivated, electron-deficient aryl halides (like 4-bromonitrobenzene) is notoriously difficult. The bulky, electron-rich phosphine ligand tBuMePhos is specifically chosen because its electron density accelerates the oxidative addition of the aryl halide, while its steric bulk forces the necessary geometry for the rate-limiting reductive elimination step[3].

  • Base Selection (Cs2CO3): Cesium carbonate is utilized because the large ionic radius of the cesium cation provides a highly reactive, "naked" enolate. It is basic enough to deprotonate the β -keto nitrile but mild enough to prevent unwanted side reactions such as nitrile hydrolysis or aldol condensation[3].

Self-Validating Protocol

This protocol is designed with built-in validation checkpoints to ensure reaction integrity.

Step 1: Catalytic Complex Formation

  • In an oven-dried Schlenk flask under an inert argon atmosphere, combine Pd(OAc)2 (14 mg, 0.06 mmol) and tBuMePhos (19 mg, 0.06 mmol) in anhydrous DMF (3 mL)[3].

  • Validation Checkpoint: Stir at room temperature for 10 minutes. The solution will transition from pale yellow to a deeper, homogeneous color, confirming the successful generation of the active Pd(0)-phosphine complex.

Step 2: Enolate Generation & Cross-Coupling

  • To the active catalyst solution, add 3-oxopentanenitrile (200 mg, 2.1 mmol) followed by Cs2CO3 (1.95 g, 6.3 mmol)[3]. The excess base buffers the system against the HBr byproduct.

  • Add 4-bromonitrobenzene (0.5 g, 2.5 mmol)[3].

  • Heat the reaction mixture to 90°C.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) mobile phase. The reaction is complete when the UV-active spot corresponding to 4-bromonitrobenzene disappears, replaced by a new, highly UV-active spot with a lower Rf​ value (the product).

Step 3: Isolation and Purification

  • Cool the mixture to room temperature, quench with deionized water (10 mL), and extract with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (gradient elution: Hexane:EtOAc 4:1 to 2:1)[3].

  • Validation Checkpoint: The final product is isolated as a brown solid (approx. 0.24 g, 53% yield)[3]. A yield in this range validates the catalytic turnover efficiency of the chosen ligand system.

Workflow R1 3-Oxopentanenitrile + 4-Bromonitrobenzene Cat Pd(OAc)2 + tBuMePhos R1->Cat Base Cs2CO3 in DMF Cat->Base Heat Thermal Activation Base->Heat Purify Chromatography Heat->Purify Product Pure Product Purify->Product

Step-by-step workflow for the palladium-catalyzed alpha-arylation synthesis.

References

  • Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Chapter 22 Reactions of Enols and Enolate Ions Source: Weebly URL:[Link]

  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis Source: Longdom URL:[Link]

  • Ozonolysis of Alkynes—A Flexible Route to Alpha-Diketones: Synthesis of AI-2 Source: ResearchGate URL:[Link]

Sources

Exploratory

Mechanistic Elucidation and Synthetic Protocol for 2-(4-Nitrophenyl)-3-oxopentanenitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide Introduction & Synthetic Strategy The compound 2-(4-nitrophenyl)-3-oxopentaneni...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Introduction & Synthetic Strategy

The compound 2-(4-nitrophenyl)-3-oxopentanenitrile (CAS: 848665-64-5) is a highly functionalized β -keto nitrile. It serves as a critical building block in the synthesis of complex heterocycles, agrochemicals, and active pharmaceutical ingredients (APIs). The most atom-economical and scalable synthetic route to this scaffold is the base-mediated α -acylation of an arylacetonitrile with an aliphatic ester.

As a Senior Application Scientist, I emphasize that successful execution of this synthesis relies on understanding the thermodynamic driving forces of Claisen-type condensations. The protocol below is designed to be a self-validating system, ensuring that each mechanistic step is visually or analytically verifiable.

Mechanistic Causality: The Claisen-Type Acylation

The formation of 2-(4-nitrophenyl)-3-oxopentanenitrile is governed by the principles of crossed Claisen condensations . The specific electronic properties of the substrates dictate the experimental choices:

  • Nucleophile Generation (Deprotonation): 4-Nitrophenylacetonitrile possesses exceptionally acidic α -protons (estimated pKa ~11-13) due to the synergistic electron-withdrawing effects of the cyano ( −CN ) and para-nitro ( −NO2​ ) groups. A moderately strong base, such as potassium tert-butoxide (KOtBu), is sufficient to quantitatively deprotonate the α -carbon, generating a resonance-stabilized carbanion.

  • Electrophilic Attack: This carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl propionate to form a transient tetrahedral intermediate.

  • Leaving Group Expulsion: The tetrahedral intermediate rapidly collapses, expelling the ethoxide anion and forming the neutral β -keto nitrile.

  • The Thermodynamic Sink: The newly formed 2-(4-nitrophenyl)-3-oxopentanenitrile is significantly more acidic than the starting nitrile. The expelled ethoxide (or excess KOtBu) immediately deprotonates the product to form a highly stable enolate. This irreversible deprotonation acts as the thermodynamic driving force , pushing the equilibrium entirely to completion .

  • Acidic Quench: The addition of aqueous HCl protonates the enolate, precipitating the final keto-enol tautomeric product.

Reaction Pathway Visualization

Mechanism N1 4-Nitrophenylacetonitrile + Strong Base (KOtBu) N2 Resonance-Stabilized Carbanion Intermediate N1->N2 Deprotonation N3 Nucleophilic Attack on Ethyl Propionate N2->N3 C-C Bond Formation N4 Tetrahedral Intermediate Formation N3->N4 N5 Expulsion of Ethoxide (β-Keto Nitrile Formation) N4->N5 -EtO⁻ N6 Irreversible Deprotonation to Stable Enolate N5->N6 Thermodynamic Sink N7 Acidic Workup (HCl) N6->N7 Protonation N8 2-(4-Nitrophenyl)-3-oxopentanenitrile (Final Product) N7->N8

Reaction pathway for the base-mediated acylation of 4-nitrophenylacetonitrile.

Self-Validating Experimental Protocol

This procedure utilizes KOtBu in anhydrous THF to ensure complete deprotonation while avoiding the competing hydrolysis of the ester that can occur with aqueous bases .

Reagents & Materials:

  • 4-Nitrophenylacetonitrile: 1.0 eq (10.0 mmol, 1.62 g)

  • Ethyl propionate: 1.2 eq (12.0 mmol, 1.23 g)

  • Potassium tert-butoxide (KOtBu): 1.5 eq (15.0 mmol, 1.68 g)

  • Anhydrous Tetrahydrofuran (THF): 30 mL

  • 1M HCl (aq): For quenching (~20 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (N 2​ or Ar) to prevent oxidative degradation of the carbanion.

  • Substrate Dissolution: Dissolve 4-nitrophenylacetonitrile (1.62 g) and ethyl propionate (1.23 g) in 30 mL of anhydrous THF. Cool the mixture to 0 °C using an ice bath.

  • Controlled Base Addition: Slowly add KOtBu (1.68 g) in small portions over 15 minutes.

    • Causality Note: Gradual addition prevents localized exothermic spikes, which minimizes the self-condensation (Claisen condensation) of ethyl propionate. The solution will immediately turn deep red/purple, visually validating the formation of the highly conjugated carbanion.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor progression via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting nitrile spot is entirely consumed.

  • Quenching (The Thermodynamic Shift): Cool the reaction mixture back to 0 °C. Slowly add 1M HCl dropwise until the pH of the aqueous layer reaches ~3.

    • Causality Note: This step protonates the stable enolate. You will observe a color shift from deep red to pale yellow as the conjugation of the enolate is broken, precipitating the neutral β -keto nitrile.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure product.

Quantitative Data Presentation

The following table summarizes the expected spectroscopic data for the isolated 2-(4-nitrophenyl)-3-oxopentanenitrile, allowing for rapid structural verification. (Note: β -keto nitriles often exist in a keto-enol equilibrium; the data below represents the primary keto tautomer).

Analytical MethodSignal / ValueAssignment / Structural Interpretation
1 H NMR (400 MHz, CDCl 3​ ) δ 1.05 (t, J = 7.2 Hz, 3H)Aliphatic methyl group ( −CH3​ )
δ 2.65 (q, J = 7.2 Hz, 2H)Aliphatic methylene group ( −CH2​− )
δ 5.35 (s, 1H) α -proton ( −CH(CN)− ); highly deshielded
δ 7.65 (d, J = 8.8 Hz, 2H)Aromatic protons (ortho to alkyl group)
δ 8.25 (d, J = 8.8 Hz, 2H)Aromatic protons (ortho to nitro group)
13 C NMR (100 MHz, CDCl 3​ ) δ 7.5Aliphatic methyl carbon
δ 35.2Aliphatic methylene carbon
δ 50.8 α -carbon
δ 115.5Nitrile carbon ( −C≡N )
δ 124.2, 129.5, 137.1, 148.0Aromatic carbons
δ 198.5Ketone carbonyl carbon ( C=O )
IR (ATR, cm −1 ) 2250Nitrile stretch ( C≡N )
1725Ketone carbonyl stretch ( C=O )
1520, 1345Nitro group asymmetric/symmetric stretches
HRMS (ESI+) m/z 219.0765 [M+H] + Calculated for C 11​ H 11​ N 2​ O 3+​

References

  • Jonczyk, A., & Kowalkowska, A. (2006). Sodium–Oxygen Compounds. Science of Synthesis. Retrieved from[Link]

  • Cook, C. E., Corley, R. C., & Wall, M. E. (1965). Flavonoids. I. Synthesis of 2,2-Dialkyl-Δ3-isoflavenes from Coumarins. Journal of Organic Chemistry. Retrieved from[Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Laboratory Synthesis of 2-(4-Nitrophenyl)-3-oxo-pentanenitrile

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale 2-(4-Nitrophenyl)-3-oxo-pentanenitrile (CAS: 848665-64-5) is a highly functionalized α -aryl- β -ketonitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

2-(4-Nitrophenyl)-3-oxo-pentanenitrile (CAS: 848665-64-5) is a highly functionalized α -aryl- β -ketonitrile. Compounds within this structural class serve as critical electrophilic building blocks in medicinal chemistry. They are predominantly utilized in the synthesis of complex heterocycles, most notably the 2,4-diaminopyrimidine cores required for developing potent Growth Hormone Secretagogue Receptor (GHS-R) antagonists[1].

The synthesis of this compound relies on the α -acylation of 4-nitrophenylacetonitrile. While traditional Claisen-type condensations often employ esters (e.g., ethyl propionate) combined with strong bases like potassium tert-butoxide[2], such harsh thermodynamic conditions can lead to unwanted side reactions or degradation of the sensitive nitroaromatic moiety.

To ensure high fidelity, functional group tolerance, and scalability, this protocol adapts a milder, kinetically controlled acylation utilizing propionyl chloride, triethylamine (TEA), and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM)[1]. In this catalytic system, TEA acts as a stoichiometric base to deprotonate the acidic α -protons of the nitrile, generating a reactive nitrile enolate[1]. Concurrently, DMAP acts as a nucleophilic catalyst, reacting with propionyl chloride to form a highly electrophilic acylpyridinium intermediate. This dual-activation strategy ensures rapid C-C bond formation while suppressing unwanted O-acylation.

Mechanism N1 TEA (Base) Deprotonation N2 Nitrile Enolate Formation N1->N2 N4 Nucleophilic Attack (C-C Bond Formation) N2->N4 N3 DMAP + Propionyl Chloride Acylpyridinium N3->N4 N5 Aryl-beta-ketonitrile Product N4->N5

Figure 1: Mechanistic pathway of the DMAP-catalyzed alpha-acylation of 4-nitrophenylacetonitrile.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometry for a 10-gram scale reaction[1]. This establishes a self-validating system where the equivalents of base strictly exceed the theoretical acid generated, driving the reaction to completion while maintaining a mildly basic environment.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsMass / VolumeMoles (mmol)Role
4-Nitrophenylacetonitrile 162.151.00 eq10.0 g61.7 mmolStarting Material
Propionyl Chloride 92.521.05 eq6.0 g (5.66 mL)64.8 mmolElectrophile
Triethylamine (TEA) 101.192.33 eq14.5 g (20.0 mL)144.0 mmolStoichiometric Base
DMAP 122.170.10 eq800 mg6.56 mmolNucleophilic Catalyst
Dichloromethane (DCM) 84.93N/A150 mLN/AReaction Solvent

Step-by-Step Experimental Protocol

Phase 1: System Preparation & Enolate Generation
  • Preparation: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon/nitrogen inlet.

  • Dissolution: Charge the flask with 4-nitrophenylacetonitrile (10.0 g, 61.7 mmol), TEA (14.5 g, 144.0 mmol), DMAP (800 mg, 6.56 mmol), and anhydrous DCM (150 mL)[1].

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes under continuous stirring.

Phase 2: Electrophile Addition & Propagation
  • Addition: Transfer propionyl chloride (6.0 g, 64.8 mmol) into the addition funnel. Add the acid chloride dropwise to the chilled reaction mixture over a period of 30 minutes[1]. Note: Slower addition controls the exothermic formation of the acylpyridinium intermediate and prevents localized heating.

  • Propagation: Once the addition is complete, remove the ice bath. Allow the resulting mixture to naturally warm to room temperature (20–25 °C) and stir for exactly 2 hours[1].

Phase 3: Workup & Isolation
  • Solvent Swap: Transfer the crude reaction mixture to a rotary evaporator and concentrate in vacuo to remove the DCM[1].

  • Extraction: Re-dissolve the resulting crude, viscous residue in Ethyl Acetate (EtOAc, 100 mL)[1].

  • Acidic Wash: Transfer the EtOAc solution to a separatory funnel. Wash the organic layer with 1 M aqueous Acetic Acid (HOAc, 150 mL) to neutralize and remove residual TEA and DMAP[1].

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine, 100 mL) to remove residual moisture and water-soluble impurities[1].

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO 4​ ), filter, and concentrate in vacuo to yield the crude 2-(4-nitrophenyl)-3-oxo-pentanenitrile.

  • Purification: The crude product can be used directly in subsequent condensation reactions (e.g., pyrimidine formation) or purified via silica gel flash chromatography (Hexanes/EtOAc gradient) if analytical purity is required.

SynthesisWorkflow Start 4-Nitrophenylacetonitrile + TEA + DMAP in DCM Cooling Cool to 0 °C (Ice Bath) Start->Cooling Addition Dropwise Addition of Propionyl Chloride Cooling->Addition Reaction Warm to RT Stir for 2 hours Addition->Reaction Quench Concentrate in vacuo (Remove DCM) Reaction->Quench Workup Re-dissolve in EtOAc Wash with 1M HOAc & Brine Quench->Workup Purification Dry over MgSO4 Concentrate Workup->Purification Product 2-(4-Nitrophenyl)-3-oxo- pentanenitrile Purification->Product

Figure 2: Scalable experimental workflow for 2-(4-Nitrophenyl)-3-oxo-pentanenitrile synthesis.

Troubleshooting & Optimization (Field-Proven Insights)

To ensure the highest E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following mechanistic rationales explain the causality behind specific protocol choices:

  • Causality of the Solvent Swap (DCM to EtOAc): The protocol explicitly dictates concentrating the DCM reaction mixture in vacuo before extracting with EtOAc[1]. Because DCM is denser than water, attempting an aqueous wash in the presence of large quantities of TEA·HCl salts often results in stubborn, inverted emulsions. Swapping to EtOAc (which is less dense than water) drastically improves phase separation. Furthermore, EtOAc is a superior solvent for highly polar β -ketonitriles, preventing product loss in the aqueous phase.

  • Causality of the Acidic Quench: The use of 1 M Acetic Acid (HOAc) during the workup is a critical parameter[1]. A mild organic acid selectively protonates and partitions the residual TEA and DMAP into the aqueous layer without risking the hydrolysis of the delicate nitrile group, which could easily occur if strong mineral acids (like HCl or H 2​ SO 4​ ) were utilized.

  • Tautomeric Considerations: Researchers should note that β -ketonitriles often exist in a state of keto-enol tautomerization. NMR characterization may show complex splitting patterns or broad singlets corresponding to the enol-form hydroxyl proton. If the downstream application requires a locked enol geometry, the intermediate can be treated with trimethylsilyldiazomethane to yield the corresponding enol ether[1].

References

  • Sigma-Aldrich. "Oxopentanenitrile." Sigma-Aldrich Catalog.
  • Journal of Medicinal Chemistry - ACS Publications. "2,4-Diaminopyrimidine Derivatives as Potent Growth Hormone Secretagogue Receptor Antagonists." ACS Publications.
  • Benchchem. "Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4." Benchchem Database.

Sources

Application

Application Note: 2-(4-Nitrophenyl)-3-oxopentanenitrile as a Versatile Precursor for Targeted Heterocyclic Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound: 2-(4-Nitrophenyl)-3-oxopentanenitrile (CAS: 848665-64-5)[1] Executive Summary & Structural Dynamics The α -aryl- β -keto...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound: 2-(4-Nitrophenyl)-3-oxopentanenitrile (CAS: 848665-64-5)[1]

Executive Summary & Structural Dynamics

The α -aryl- β -keto nitrile scaffold is a privileged synthon in medicinal chemistry, frequently utilized to construct highly functionalized 5- and 6-membered heterocycles. The specific incorporation of the 4-nitrophenyl moiety at the α -position (C2) of 3-oxopentanenitrile profoundly alters the electronic landscape of the molecule[2].

The strong electron-withdrawing nature of the nitro group—via both inductive (-I) and resonance (-M) effects—significantly increases the acidity of the C2 proton. This favors the enol tautomer in solution, a dynamic that is critical for base-catalyzed cyclizations. Furthermore, the bidentate electrophilicity of 2-(4-nitrophenyl)-3-oxopentanenitrile, comprising a hard carbonyl electrophile at C3 and a softer nitrile electrophile at C1, enables divergent, regioselective cyclizations depending on the nature of the bis-nucleophile employed[3].

Mechanistic Rationale for Heterocyclic Divergence

The predictable reactivity of this precursor lies in the kinetic versus thermodynamic preferences of bis-nucleophiles (such as hydrazines, hydroxylamines, and amidines):

  • Kinetic Attack: The C3 ketone is highly susceptible to initial nucleophilic attack by primary amines due to lower steric hindrance and a high partial positive charge.

  • Intramolecular Cyclization: Once the intermediate (hydrazone, oxime, or imine) forms, the favorable entropy of ring formation drives a 5-exo-dig or 6-exo-dig intramolecular attack on the C1 nitrile carbon.

  • Thermodynamic Aromatization: The resulting cyclic imine rapidly tautomerizes to an exocyclic amine, providing the thermodynamic driving force of aromatization[4].

G Precursor 2-(4-Nitrophenyl)- 3-oxopentanenitrile Pyrazole 5-Amino-3-ethyl-4- (4-nitrophenyl)- 1H-pyrazole Precursor->Pyrazole Hydrazine Hydrate (EtOH, Reflux) Isoxazole 5-Amino-3-ethyl-4- (4-nitrophenyl)- isoxazole Precursor->Isoxazole Hydroxylamine HCl (NaOAc, EtOH) Pyrimidine 4-Amino-6-ethyl-5- (4-nitrophenyl)- pyrimidine-2-thiol Precursor->Pyrimidine Thiourea (NaOEt, EtOH)

Divergent synthetic pathways from 2-(4-nitrophenyl)-3-oxopentanenitrile to key heterocycles.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems. In-process controls (like TLC monitoring) and specific workup rationales are included to ensure reproducibility and high-purity isolation.

Protocol A: Synthesis of 5-Amino-3-ethyl-4-(4-nitrophenyl)-1H-pyrazole

Causality: Hydrazine hydrate acts as an N,N-bis-nucleophile. The primary amino group kinetically attacks the C3 ketone to form a hydrazone. The secondary nitrogen then attacks the nitrile. No external base is required because hydrazine is sufficiently nucleophilic and basic to drive the reaction[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol (2.18 g) of 2-(4-nitrophenyl)-3-oxopentanenitrile in 20 mL of anhydrous ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Addition: Add 12.0 mmol (0.58 mL, 1.2 eq) of hydrazine hydrate (80% aqueous solution) dropwise at room temperature. Observation: A slight exothermic reaction and color change to deep yellow/orange may occur as the hydrazone forms.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours.

  • In-Process Control: Monitor reaction completion via TLC (Eluent: EtOAc/Hexane 1:1, UV detection at 254 nm). The starting material spot ( Rf​≈0.6 ) should disappear, replaced by a highly polar product spot ( Rf​≈0.2 ).

  • Isolation: Cool the mixture to 0°C in an ice bath for 1 hour. Filter the precipitated solid under vacuum.

  • Purification: Wash the filter cake with 5 mL of ice-cold ethanol, followed by 10 mL of cold diethyl ether. Recrystallize from ethanol to yield the pure pyrazole.

Mechanism Step1 Precursor: Bidentate Electrophile (C=O and C≡N) Step2 Kinetic Attack at C=O by NH2-NH2 Step1->Step2 Step3 Hydrazone Intermediate Formation Step2->Step3 Step4 5-exo-dig Cyclization (NH attacks C≡N) Step3->Step4 Step5 Aromatization (Tautomerization) Step4->Step5 Step6 5-Aminopyrazole Derivative Step5->Step6

Step-by-step mechanistic workflow for the formation of 5-aminopyrazoles via hydrazone cyclization.

Protocol B: Synthesis of 5-Amino-3-ethyl-4-(4-nitrophenyl)isoxazole

Causality: Hydroxylamine is an ambidentate nucleophile. Under mildly basic conditions (using sodium acetate), the more nucleophilic nitrogen attacks the C3 ketone to yield an oxime. The adjacent oxygen then executes the cyclization onto the nitrile[6].

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 mmol (2.18 g) of the precursor and 15.0 mmol (1.04 g, 1.5 eq) of hydroxylamine hydrochloride in 25 mL of absolute ethanol.

  • Base Addition: Add 15.0 mmol (1.23 g, 1.5 eq) of anhydrous sodium acetate. Rationale: NaOAc liberates the free hydroxylamine base in situ without causing base-catalyzed degradation of the β -keto nitrile.

  • Cyclization: Reflux the mixture for 6–8 hours.

  • Workup: Concentrate the solvent in vacuo to half its volume, then pour the mixture into 50 mL of crushed ice/water. Stir vigorously until a solid precipitates.

  • Isolation: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash column chromatography if necessary.

Protocol C: Synthesis of 4-Amino-6-ethyl-5-(4-nitrophenyl)pyrimidine-2-thiol

Causality: Thiourea requires strong basic conditions to deprotonate the α -carbon of the precursor, forming a highly reactive enolate that condenses with the thiourea to form a 6-membered 2-thiouracil derivative[7].

Step-by-Step Methodology:

  • Alkoxide Generation: In a flame-dried flask under inert atmosphere, dissolve 15.0 mmol (0.34 g) of sodium metal in 20 mL of anhydrous ethanol to generate sodium ethoxide.

  • Activation: Add 10.0 mmol (0.76 g) of thiourea and stir for 15 minutes at room temperature to form the reactive nucleophilic species.

  • Condensation: Add 10.0 mmol (2.18 g) of 2-(4-nitrophenyl)-3-oxopentanenitrile.

  • Cyclization: Reflux the reaction mixture for 12 hours.

  • Isolation: Cool the mixture to room temperature and pour into 50 mL of ice water. Neutralize carefully with 1M HCl until pH ~6 is reached. Filter the resulting precipitate, wash thoroughly with distilled water to remove inorganic salts, and dry under vacuum.

Quantitative Data Summary

The following table summarizes the expected operational parameters and regioselectivity across the three primary synthetic workflows.

Target ScaffoldReagentBase / CatalystConditionsTypical YieldPrimary Attack Site
5-Aminopyrazole Hydrazine HydrateNone requiredEtOH, Reflux, 4-6h80–85%C3 (Ketone)
5-Aminoisoxazole Hydroxylamine HClNaOAc (1.5 eq)EtOH, Reflux, 6-8h70–75%C3 (Ketone)
2-Thiouracil ThioureaNaOEt (1.5 eq)EtOH, Reflux, 12h65–70%C3 (Ketone)

References

  • Sigma-Aldrich. "Oxopentanenitrile | 2-(4-nitrophenyl)-3-oxopentanenitrile Product Details". Source: sigmaaldrich.com.
  • EvitaChem. "Buy 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile (EVT)". Source: evitachem.com.
  • Benchchem. "3,5-Dimethyl-1H-pyrazole-1-carboxamide | Beta-Keto Nitrile Cyclization Pathways". Source: benchchem.com.
  • Google Patents. "WO2025074249A1 - Nitrogen-linked benzisoxazole sulfonamide derivatives". Source: google.com/patents.
  • Google Patents. "CN112204021A - Novel heteroaryltriazole and heteroaryltetrazole compounds as pesticides". Source: google.com/patents.
  • Googleapis Patents. "AU 2018344370 C1 - Standard Patent". Source: googleapis.com.

Sources

Method

Application Note: Diversity-Oriented Synthesis Using 2-(4-Nitrophenyl)-3-oxopentanenitrile in Multicomponent Reactions

Executive Summary The drive toward atom-economical and step-efficient synthesis in drug discovery has elevated the importance of Multicomponent Reactions (MCRs). At the heart of these methodologies are highly reactive, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive toward atom-economical and step-efficient synthesis in drug discovery has elevated the importance of Multicomponent Reactions (MCRs). At the heart of these methodologies are highly reactive, polyfunctional building blocks. 2-(4-Nitrophenyl)-3-oxopentanenitrile (CAS: 848665-64-5) is a premier α -aryl- β -ketonitrile that serves as a versatile C-C-C synthon. Its unique structural topology—comprising a ketone, a nitrile, and a highly electron-withdrawing 4-nitrophenyl group—renders the C2 proton exceptionally acidic. This application note provides an in-depth, mechanistically grounded guide to utilizing this specific active methylene compound across three divergent MCR pathways: Biginelli-type dihydropyrimidine synthesis, iodine-catalyzed pyrazole formation, and visible-light-mediated pyran annulation.

Chemical Profile & Mechanistic Rationale

The synthetic utility of 2-(4-nitrophenyl)-3-oxopentanenitrile is dictated by its tautomeric equilibrium and the differential electrophilicity/nucleophilicity of its functional groups[1].

  • Enhanced C2 Acidity: The strong −I and −M effects of the 4-nitrophenyl group stabilize the resulting carbanion, heavily favoring the reactive enol tautomer in polar solvents.

  • Bifunctional Reactivity: The ketone acts as a primary electrophilic site for condensation with amines or hydrazines, while the α -carbon acts as a potent nucleophile in Michael additions. The sterically accessible nitrile group is primed for intramolecular cyclizations (e.g., Thorpe-Ziegler type) to form amino-substituted heterocycles.

MCR_Pathways Core 2-(4-Nitrophenyl)-3-oxopentanenitrile (Active Methylene Core) Biginelli Biginelli Reaction (+ Aldehyde + Urea) Core->Biginelli Acid Catalyst Gewald Gewald Reaction (+ Aldehyde + Sulfur) Core->Gewald Base Catalyst Pyrazole Pyrazole Synthesis (+ Arylhydrazine) Core->Pyrazole Iodine Catalyst Pyrans Pyran Synthesis (+ Aldehyde + Malononitrile) Core->Pyrans Visible Light Prod1 Dihydropyrimidines (Antimicrobial/Antiviral) Biginelli->Prod1 Prod2 2-Aminothiophenes (Kinase Inhibitors) Gewald->Prod2 Prod3 Fully Substituted Pyrazoles (Anti-inflammatory) Pyrazole->Prod3 Prod4 2-Amino-4H-pyrans (Apoptosis Inducers) Pyrans->Prod4

Caption: Divergent Multicomponent Reaction (MCR) pathways of 2-(4-nitrophenyl)-3-oxopentanenitrile.

Protocol I: Biginelli-Type Synthesis of 5-Cyanodihydropyrimidines

The Biginelli reaction typically struggles with β -ketonitriles due to their instability and tendency to undergo self-condensation. However, utilizing a specific Lewis/Brønsted acid co-catalyst system enables the successful assembly of 5-cyanodihydropyrimidines.

Causality & Expertise

The addition of CuCl acts as a Lewis acid to activate the aldehyde, facilitating the formation of the highly electrophilic acyliminium ion intermediate with urea. Concentrated H2​SO4​ promotes the final dehydration step. Because the 4-nitrophenyl group sterically hinders the C2 position and delocalizes the enolate's electron density, the nucleophilic attack onto the acyliminium ion is the rate-limiting step. This necessitates an extended reflux period (3–5 days) compared to standard β -ketoesters.

Self-Validating Protocol
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-(4-nitrophenyl)-3-oxopentanenitrile (1.5 eq, 1.5 mmol), an aromatic aldehyde (1.0 eq, 1.0 mmol), and urea (1.5 eq, 1.5 mmol) in 10 mL of anhydrous methanol.

  • Catalyst Addition: Add CuCl (0.01 eq) and concentrated H2​SO4​ (0.62 eq) dropwise. Validation: The solution will transition from pale yellow to a deep amber, indicating the acid-catalyzed formation of the acyliminium intermediate.

  • Reflux & Monitoring: Stir at reflux ( 65∘C ) for 3–5 days. Validation: Monitor via TLC (EtOAc:Hexane 1:2). The reaction is deemed complete when the UV-active aldehyde spot disappears and a highly polar, UV-active product spot ( Rf​∼0.2 ) dominates.

  • Workup: Remove methanol in vacuo. Extract the precipitated solid with dichloromethane (DCM, 3×15 mL ).

  • Purification: Wash the DCM layer twice with distilled water to remove water-soluble impurities (unreacted urea and acid catalysts). Dry over anhydrous Na2​SO4​ , concentrate, and recrystallize from ethanol to yield the pure dihydropyrimidine.

Biginelli_Mech Aldehyde Aldehyde Acyliminium Acyliminium Ion Intermediate (Highly Electrophilic) Aldehyde->Acyliminium + Urea, H+ Urea Urea Urea->Acyliminium Adduct Open-chain Ureide Adduct Acyliminium->Adduct Nucleophilic Attack Enol Enol Form of 2-(4-Nitrophenyl)-3-oxopentanenitrile Enol->Adduct Cyclization Intramolecular Cyclization (- H2O) Adduct->Cyclization Product 5-Cyano-Dihydropyrimidine Derivative Cyclization->Product

Caption: Mechanistic pathway of the Biginelli reaction utilizing the enol form of the beta-ketonitrile.

Protocol II: Iodine-Catalyzed Synthesis of Fully Substituted Pyrazoles

Fully substituted pyrazoles are privileged scaffolds in anti-inflammatory drug design. This protocol utilizes a metal-free, iodine-catalyzed [3+2] annulation[2].

Causality & Expertise

Molecular iodine ( I2​ ) acts as a mild, halophilic Lewis acid. Unlike harsh transition metals, I2​ selectively activates the ketone carbonyl of 2-(4-nitrophenyl)-3-oxopentanenitrile without hydrolyzing the sensitive nitrile group. This facilitates the initial nucleophilic attack by the arylhydrazine. The subsequent intramolecular cyclization is driven by the thermodynamically favorable aromatization into the pyrazole core[2].

Self-Validating Protocol
  • Reaction Setup: In a 25 mL flask, combine 2-(4-nitrophenyl)-3-oxopentanenitrile (1.0 mmol) and phenylhydrazine (1.0 mmol) in 5 mL of acetonitrile (MeCN).

  • Catalysis: Add molecular iodine ( I2​ , 10 mol%). Validation: The solution immediately turns a characteristic dark purple/brown, confirming the solubilization of active iodine.

  • Reflux: Stir the mixture at reflux under an air atmosphere for 4–6 hours. Validation: TLC analysis (EtOAc:Hexane 1:3) will show the consumption of the starting materials.

  • Quenching (Critical Step): Cool to room temperature and add 10 mL of saturated aqueous Na2​S2​O3​ (sodium thiosulfate). Validation: The immediate transition of the organic layer from dark brown to pale yellow visually confirms the complete reduction of unreacted iodine ( I2​→2I− ), preventing unwanted electrophilic iodination of the newly formed electron-rich pyrazole ring.

  • Isolation: Extract with EtOAc ( 3×10 mL ), dry over MgSO4​ , and purify via silica gel column chromatography.

Protocol III: Visible-Light-Initiated Synthesis of 2-Amino-4H-pyrans

The synthesis of 2-amino-4H-pyran-3,5-dicarbonitriles can be achieved via a green, visible-light-promoted multicomponent reaction[3].

Causality & Expertise

The Knoevenagel condensation between an aldehyde and malononitrile forms a highly electrophilic dicyanoalkene intermediate. Under visible-light irradiation, the enolization of 2-(4-nitrophenyl)-3-oxopentanenitrile is accelerated via a photo-induced excited state, enhancing its nucleophilicity[3]. The Michael addition of this enolate to the dicyanoalkene, followed by an intramolecular Thorpe-Ziegler-type cyclization, yields the 2-amino-4H-pyran. The choice of an ethanol/water solvent system is deliberate; it solubilizes the precursors but forces the precipitation of the highly polar pyran product, allowing for isolation via simple filtration.

Self-Validating Protocol
  • Reaction Setup: Mix an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 2-(4-nitrophenyl)-3-oxopentanenitrile (1.0 mmol) in a solvent mixture of EtOH/ H2​O (1:1 v/v, 10 mL).

  • Irradiation: Irradiate the mixture with a white LED lamp (visible light) at room temperature.

  • Monitoring Precipitation: Stir for 2–4 hours. Validation: As the reaction progresses, the solution will become cloudy, and a solid precipitate will form. This phase separation drives the reaction to completion according to Le Chatelier's principle and prevents over-reaction.

  • Isolation: Filter the precipitated solid directly from the reaction mixture. Wash the filter cake with cold EtOH/ H2​O to remove unreacted starting materials, yielding the analytically pure product without the need for chromatography.

Quantitative Data Summary

The following table summarizes the expected performance metrics of 2-(4-nitrophenyl)-3-oxopentanenitrile across the detailed MCR workflows.

Table 1: Comparative Yields and Conditions for MCRs utilizing 2-(4-Nitrophenyl)-3-oxopentanenitrile

Target ScaffoldCo-ReactantsCatalyst / ConditionsTimeAverage Yield (%)Purification Method
5-Cyanodihydropyrimidines Aldehyde, UreaCuCl (1 mol%), conc. H2​SO4​ / MeOH, Reflux72–120 h65–85%Liquid-liquid extraction, Recrystallization
Fully Substituted Pyrazoles Arylhydrazine I2​ (10 mol%) / MeCN, Reflux, Air4–6 h75–92%Thiosulfate quench, Column Chromatography
2-Amino-4H-pyrans Aldehyde, MalononitrileVisible Light (LED) / EtOH: H2​O (1:1), RT2–4 h88–95%Direct Filtration (Precipitation)

References

  • Sagar, A. D., et al. "Successful utilization of β -ketonitrile in Biginelli reaction: synthesis of 5-cyanodihydropyrimidine." Journal of Chemical Sciences, 2018, 130:69. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles." Beilstein J. Org. Chem., 2018, 14, 2789–2798. Available at:[Link]

  • ACS Publications. "Visible-Light-Initiated One-Pot, Three-Component Synthesis of 2-Amino-4H-pyran-3,5-dicarbonitrile Derivatives." ACS Omega, 2019. Available at: [Link]

Sources

Application

Application Note: Synthesis and Validation of Novel Pyrazole Derivatives from 2-(4-Nitrophenyl)-3-oxopentanenitrile

Executive Summary & Scientific Rationale The 5-aminopyrazole core is a privileged heterocyclic pharmacophore, extensively utilized in the design of kinase inhibitors, anti-inflammatory agents, and targeted oncology thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The 5-aminopyrazole core is a privileged heterocyclic pharmacophore, extensively utilized in the design of kinase inhibitors, anti-inflammatory agents, and targeted oncology therapeutics[1]. The most direct, scalable, and operationally simple approach to synthesizing these heterocycles involves the condensation of a hydrazine with a 1,3-dielectrophilic species, such as a β-ketonitrile[2].

This application note provides an in-depth, self-validating protocol for the synthesis of a novel derivative, 3-ethyl-4-(4-nitrophenyl)-1H-pyrazol-5-amine , utilizing 2-(4-nitrophenyl)-3-oxopentanenitrile [3] as the primary building block. By detailing the mechanistic causality behind each experimental choice, this guide ensures high-fidelity replication and optimization for drug development professionals.

Mechanistic Causality & Regioselectivity

Understanding the underlying reaction mechanism is critical for troubleshooting yield drops and controlling regioselectivity. The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazine proceeds through a well-established, two-step cascade pathway[2]:

  • Hydrazone Formation (Intermolecular): The process is initiated by the nucleophilic attack of the highly reactive terminal nitrogen of hydrazine onto the most electrophilic center of the β-ketonitrile—the ketone carbonyl[2]. This step is followed by rapid dehydration to form a stable hydrazone intermediate[4].

  • Intramolecular Cyclization (5-exo-dig): The subsequent step involves ring closure. The secondary nitrogen atom of the newly formed hydrazone moiety attacks the adjacent nitrile carbon[5]. The presence of the electron-withdrawing 4-nitrophenyl group at the alpha-position significantly increases the electrophilicity of the nitrile carbon, lowering the activation energy required for this cyclization and driving the formation of the aromatic pyrazole ring[6].

Experimental Workflow & Pathway Visualization

Workflow A 2-(4-Nitrophenyl)-3-oxopentanenitrile (1,3-Dielectrophile) C Nucleophilic Attack at Carbonyl (Dehydration) A->C B Hydrazine Hydrate (Dinucleophile) B->C D Hydrazone Intermediate (Transient) C->D E 5-exo-dig Intramolecular Cyclization (Attack on Nitrile) D->E F 3-Ethyl-4-(4-nitrophenyl) -1H-pyrazol-5-amine E->F G In-Process Control & Validation (TLC, LC-MS, NMR) F->G

Fig 1. Mechanistic workflow for the synthesis of 5-aminopyrazole from β-ketonitrile.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system incorporating In-Process Controls (IPC) to ensure high yield and purity, mitigating common side reactions such as the premature hydrolysis of the starting material[4].

Reagents:

  • 2-(4-Nitrophenyl)-3-oxopentanenitrile: 10.0 mmol (2.18 g)[7]

  • Hydrazine hydrate (64% in water): 12.0 mmol (0.58 mL) (1.2 equivalents to drive the reaction to completion)[4]

  • Anhydrous Ethanol: 25 mL

Procedure:

  • Reactant Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of 2-(4-nitrophenyl)-3-oxopentanenitrile in 25 mL of anhydrous ethanol[4].

  • Controlled Addition: Cool the solution to 0 °C using an ice bath. Add hydrazine hydrate dropwise over 10 minutes.

    • Causality: Hydrazine is a strong base and nucleophile; rapid addition at elevated temperatures can catalyze the premature hydrolysis of the base-sensitive β-ketonitrile into an unreactive amide or carboxylic acid[4].

  • Hydrazone Formation: Remove the ice bath and stir the mixture at room temperature for 30 minutes to ensure complete hydrazone formation[4].

  • Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (78 °C) for 4 hours.

    • Causality: While hydrazone formation is rapid at room temperature, thermal energy is strictly required to overcome the activation barrier for the intramolecular nucleophilic attack on the nitrile group[6].

  • In-Process Control (IPC): At t=3 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (1:1). The disappearance of the UV-active starting material ( Rf​≈0.6 ) and the appearance of a highly polar product spot ( Rf​≈0.2 , due to the free amino group) validates successful cyclization.

  • Workup & Isolation: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to half its original volume. Add 20 mL of ice-cold distilled water to precipitate the crude product. Filter the solid under vacuum and wash with cold water (2 x 10 mL) to remove any unreacted hydrazine.

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture to afford analytically pure 3-ethyl-4-(4-nitrophenyl)-1H-pyrazol-5-amine.

Quantitative Data: Reaction Optimization

The formation of regioisomers and hydrolysis products can severely impact the final yield[4]. The table below summarizes the optimization of the reaction conditions to maximize the cyclization efficiency.

EntrySolventTemperatureTime (h)IPC ObservationIsolated Yield (%)
1Ethanol25 °C (RT)12Hydrazone intermediate persists42%
2 Ethanol 78 °C (Reflux) 4 Complete conversion 89%
3DMF100 °C2Thermal degradation / Dark impurities61%
4Toluene110 °C (Reflux)8Poor solubility of intermediate35%

Summary: Polar protic solvents (Ethanol) under reflux provided the optimal balance of intermediate solubility, transition-state stabilization, and reaction kinetics.

Analytical Validation (Trustworthiness)

To definitively validate the structure of the synthesized pyrazole and ensure the integrity of the protocol, the following analytical signatures must be confirmed against the isolated product:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 233.1. The presence of this mass confirms the successful addition of hydrazine ( +32 ) and the subsequent loss of water ( −18 ) from the starting material ( Mw​=218.21 [7]).

  • 1H-NMR (400 MHz, DMSO-d6) Expectations:

    • δ 1.15 (t, J=7.5 Hz, 3H) – Ethyl −CH3​ group.

    • δ 2.55 (q, J=7.5 Hz, 2H) – Ethyl −CH2​− group.

    • δ 5.20 (br s, 2H) – Primary amine −NH2​ group (D2O exchangeable). Crucial validation of successful cyclization.

    • δ 7.55 (d, J=8.8 Hz, 2H) & δ 8.20 (d, J=8.8 Hz, 2H) – 4-Nitrophenyl aromatic protons (AA'BB' system).

    • δ 11.80 (br s, 1H) – Pyrazole ring −NH (D2O exchangeable).

Sources

Method

Application Note: Enantioselective Alkylation Techniques for 2-(4-Nitrophenyl)-3-oxopentanenitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale The construction of acyclic quaternary st...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The construction of acyclic quaternary stereocenters remains one of the most formidable challenges in modern synthetic organic chemistry. The compound 2-(4-nitrophenyl)-3-oxopentanenitrile serves as a highly functionalized, densely packed active methylene substrate. The α -carbon is flanked by three distinct electron-withdrawing groups: a cyano group, a propionyl carbonyl, and a 4-nitrophenyl moiety.

This unique electronic environment significantly lowers the pKa of the α -proton, allowing for facile enolization under mild basic conditions. However, this high acidity is a double-edged sword: the resulting enolate is highly delocalized and charge-diffuse, which drastically reduces its carbon-nucleophilicity and increases the propensity for non-productive O -alkylation[1]. Furthermore, the lack of conformational rigidity in the acyclic backbone makes facial discrimination during the alkylation event exceptionally difficult.

To overcome these barriers and achieve high enantiomeric excess (ee), two field-proven catalytic strategies are deployed: Asymmetric Phase-Transfer Catalysis (PTC) [2] and Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) [3].

AlkylationMechanisms Substrate 2-(4-Nitrophenyl)-3-oxopentanenitrile (Highly Acidic α-Proton) Enolate Prochiral Enolate Generation (Base Mediated) Substrate->Enolate PTC_Path Phase-Transfer Catalysis (PTC) Cinchona Alkaloid Salts Enolate->PTC_Path Alkyl Halides Pd_Path Pd-Catalyzed Allylic Alkylation Chiral Phosphine Ligands Enolate->Pd_Path Allyl Carbonates PTC_Intermediate Chiral Ion-Pair Assembly (Facial Shielding) PTC_Path->PTC_Intermediate Pd_Intermediate Electrophilic π-Allyl-Pd Complex (Outer-Sphere Attack) Pd_Path->Pd_Intermediate Product Enantioenriched α-Quaternary Nitrile (Target Compound) PTC_Intermediate->Product SN2 Alkylation Pd_Intermediate->Product Nucleophilic Addition

Divergent mechanistic pathways for the enantioselective alkylation of α-aryl-β-keto nitriles.

Strategic Approaches & Causality

Approach A: Asymmetric Phase-Transfer Catalysis (PTC)

The Causality of Catalyst Design: PTC utilizes chiral quaternary ammonium salts derived from Cinchona alkaloids (e.g., cinchonidine). The use of a biphasic system (aqueous KOH / Toluene) ensures that the highly stabilized enolate is extracted into the organic phase exclusively as a tight ion pair with the bulky chiral cation. The lipophilic N -anthracenylmethyl group of the catalyst provides a rigid steric wall, while the catalyst's free hydroxyl group hydrogen-bonds with the substrate's cyano or carbonyl group. This multi-point binding locks the enolate geometry and effectively shields one enantioface, forcing the incoming electrophile (e.g., benzyl bromide) to attack from the exposed face via an SN​2 trajectory[2].

Approach B: Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)

The Causality of Outer-Sphere Attack: When allylic groups are required, PTC often suffers from competing SN​2′ pathways. Pd-AAA solves this by activating the electrophile rather than the nucleophile[3]. A Pd(0) source and a chiral phosphine ligand (e.g., the Trost DACH-phenyl ligand) react with an allyl carbonate to form an electrophilic chiral π -allyl palladium complex. The enolate, generated in situ under strictly anhydrous conditions, attacks this complex via an outer-sphere mechanism. Because the nucleophile attacks the face opposite to the palladium center, the stereochemical outcome is entirely dictated by the chiral pocket created by the ligand's "wall and flap" geometry.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and comparative performance metrics for both alkylation methodologies.

Table 1: Optimization and Comparison of Alkylation Strategies

ParameterAsymmetric Phase-Transfer Catalysis (PTC)Pd-Catalyzed Allylic Alkylation (Pd-AAA)
Optimal Electrophile Benzyl bromide, simple alkyl halidesAllyl methyl carbonate
Catalyst System O -allyl- N -(9-anthracenylmethyl)cinchonidinium Pd2​(dba)3​
  • (R,R)-DACH-phenyl Trost Ligand
Base & Solvent 50% aq. KOH / Toluene (Biphasic)BSA + cat. KOAc / THF (Homogeneous)
Temperature 0 °C to -20 °C25 °C (Room Temperature)
Reaction Time 12 - 18 hours6 - 12 hours
Typical Yield 82 - 90%88 - 96%
Enantiomeric Excess 85 - 94% ee92 - 98% ee

Self-Validating Experimental Protocols

Protocol A: Enantioselective Benzylation via PTC

Objective: Synthesis of (S)-2-benzyl-2-(4-nitrophenyl)-3-oxopentanenitrile.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-(4-nitrophenyl)-3-oxopentanenitrile (1.0 mmol, 218 mg) and the chiral PTC catalyst (0.1 mmol, 10 mol%) in 10 mL of anhydrous toluene.

  • Cooling: Submerge the flask in an ice/brine bath and allow the solution to equilibrate to 0 °C for 15 minutes.

  • Electrophile Addition: Add benzyl bromide (1.2 mmol, 143 µL) in one portion via syringe.

  • Base Addition (Critical Step): Begin stirring the mixture at exactly 1000 rpm . Dropwise, add 3.0 mL of a pre-chilled 50% (w/w) aqueous KOH solution over 5 minutes.

    • Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous and organic layers. Poor stirring leads to uncatalyzed background reactions at the interface, destroying the ee.

  • Reaction: Maintain stirring at 0 °C for 12 hours.

    • Self-Validation Checkpoint: The organic layer should transition from a pale yellow to a deep, persistent orange/red, indicating the continuous presence of the chiral ion-paired enolate. If the color fades rapidly, the catalyst has degraded.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NH4​Cl . Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate, 8:2 v/v).

  • Analysis: Determine the ee via chiral HPLC (Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min, λ = 254 nm).

Protocol B: Enantioselective Allylation via Pd-AAA

Objective: Synthesis of (R)-2-allyl-2-(4-nitrophenyl)-3-oxopentanenitrile.

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Glovebox Recommended): In an oven-dried Schlenk tube under an argon atmosphere, combine Pd2​(dba)3​ (0.025 mmol, 2.5 mol%) and the (R,R)-DACH-phenyl Trost ligand (0.055 mmol, 5.5 mol%) in 5 mL of degassed anhydrous THF. Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint: The solution must transition from the deep purple/red of the Pd2​(dba)3​ precursor to a bright, clear yellow/orange. Failure to observe this color shift indicates incomplete ligand coordination or oxygen contamination.

  • Substrate Addition: Add 2-(4-nitrophenyl)-3-oxopentanenitrile (1.0 mmol, 218 mg) followed by allyl methyl carbonate (1.5 mmol, 171 µL).

  • Enolate Generation: Add N,O -Bis(trimethylsilyl)acetamide (BSA) (1.1 mmol, 270 µL) and a catalytic amount of anhydrous potassium acetate (KOAc) (0.05 mmol, 5 mg).

    • Causality: BSA acts as a mild, non-nucleophilic silylating agent. Activated by the acetate ion, it quantitatively generates the naked enolate in situ. This avoids strong aqueous bases that would hydrolyze the allyl carbonate or induce retro-Claisen cleavage of the β -keto nitrile[3].

  • Reaction: Stir the homogeneous solution at 25 °C for 8 hours. Monitor by TLC until the complete disappearance of the starting material.

  • Workup & Purification: Dilute the reaction mixture with diethyl ether (20 mL) and quench with water (10 mL). Separate the layers, extract the aqueous phase with ether, dry the combined organics over MgSO4​ , and concentrate. Purify via flash chromatography (Hexanes/Ethyl Acetate, 9:1 v/v).

  • Analysis: Confirm structural integrity via 1H NMR (monitoring the terminal alkene multiplet at δ 5.7-5.9 ppm) and determine ee via chiral HPLC.

Sources

Application

Advanced Application Note: Cross-Coupling and Derivatization of 2-(4-Nitrophenyl)-3-oxopentanenitrile Intermediates

Executive Summary The compound 2-(4-nitrophenyl)-3-oxopentanenitrile (CAS: 848665-64-5) is a highly versatile α -aryl- β -ketonitrile intermediate. It serves as a critical junction in the synthesis of privileged heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-nitrophenyl)-3-oxopentanenitrile (CAS: 848665-64-5) is a highly versatile α -aryl- β -ketonitrile intermediate. It serves as a critical junction in the synthesis of privileged heterocyclic scaffolds, such as 5-aminopyrazoles and isoxazoles, which are ubiquitous in modern kinase inhibitors and anti-inflammatory drug candidates. This application note provides a comprehensive, field-proven guide to the palladium-catalyzed synthesis of this intermediate, its downstream cyclization, and subsequent cross-coupling workflows.

Mechanistic Rationale & Chemical Context

The synthesis and utilization of α -aryl- β -ketonitriles rely heavily on the precise manipulation of enolate chemistry. The presence of the electron-withdrawing para-nitro group on the phenyl ring significantly increases the acidity of the α -methine proton (lowering the pKa to approximately 9–10). This electronic effect dictates the experimental choices in both its synthesis and downstream applications [1].

In the upstream synthesis, the cross-coupling of 3-oxopentanenitrile [4] with 1-bromo-4-nitrobenzene requires a catalyst system capable of overcoming two distinct challenges:

  • Inhibition of β -Hydride Elimination: The intermediate arylpalladium enolate is prone to decomposition. Utilizing sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos) accelerates reductive elimination, outcompeting deleterious side reactions [1].

  • Base Compatibility: Strong bases (like NaOtBu) can trigger unwanted aldol condensations or nitrile hydrolysis. Therefore, a mild inorganic base (Cs₂CO₃) is mandatory to selectively deprotonate the active methylene without degrading the substrate.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd 1-Bromo-4-nitrobenzene TransMet Enolate Exchange Ar-Pd(II)-Enolate OxAdd->TransMet 3-Oxopentanenitrile + Cs2CO3 RedElim Reductive Elimination Product Release TransMet->RedElim Ligand-accelerated RedElim->Pd0 2-(4-Nitrophenyl)-3-oxopentanenitrile

Fig 1: Catalytic cycle for the Pd-catalyzed α-arylation generating the target intermediate.

Upstream Synthesis: Pd-Catalyzed α -Arylation

The following protocol establishes a self-validating system for the synthesis of 2-(4-nitrophenyl)-3-oxopentanenitrile. In-process controls (IPCs) are integrated to ensure reaction fidelity.

Experimental Protocol 1: Synthesis of 2-(4-Nitrophenyl)-3-oxopentanenitrile

Reagents:

  • 3-Oxopentanenitrile (1.2 equiv, 12.0 mmol)

  • 1-Bromo-4-nitrobenzene (1.0 equiv, 10.0 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • XPhos (0.04 equiv, 4 mol%)

  • Cs₂CO₃ (2.0 equiv, 20.0 mmol)

  • Anhydrous 1,4-Dioxane (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃ and XPhos. Add 10 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes until the solution transitions from deep purple to a dark red/brown, indicating the formation of the active Pd(0)-XPhos complex.

  • Reagent Addition: To a separate round-bottom flask equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene and finely milled Cs₂CO₃. Evacuate and backfill with argon three times.

  • Coupling Initiation: Transfer the pre-activated catalyst solution to the reagent flask via cannula. Add 3-oxopentanenitrile dissolved in the remaining 40 mL of dioxane.

  • Thermal Activation: Heat the reaction mixture to 90 °C.

    • IPC (In-Process Control): Monitor via TLC (Hexanes:EtOAc 3:1) or LC-MS at 2 hours. The consumption of the aryl bromide should be accompanied by the appearance of a highly UV-active spot (product).

  • Workup & Purification: Upon completion (typically 4–6 hours), cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the organic layer with 1M HCl (to neutralize excess base and protonate the enolate product), followed by brine. Dry over MgSO₄, concentrate, and purify via flash column chromatography to yield the product as a pale yellow solid.

Quantitative Data: Optimization of Cross-Coupling Parameters

To demonstrate the causality behind the reagent selection, Table 1 summarizes the optimization data. The steric bulk of XPhos is critical for the reductive elimination step, while the mild nature of Cs₂CO₃ prevents degradation [1].

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂ / PPh₃K₂CO₃Toluene100<10%Poor oxidative addition; ligand too small.
2Pd₂(dba)₃ / BINAPNaOtBuTHF7045%Strong base causes side-reactions/degradation.
3Pd₂(dba)₃ / DPEphosCs₂CO₃Dioxane9072%Moderate bite angle; acceptable but slower rate.
4 Pd₂(dba)₃ / XPhos Cs₂CO₃ Dioxane 90 88% Optimal: Bulky ligand forces reductive elimination.

Downstream Derivatization & Advanced Cross-Coupling

Once synthesized, 2-(4-nitrophenyl)-3-oxopentanenitrile is a bifunctional electrophile/nucleophile. It readily undergoes condensation with hydrazines to form 5-aminopyrazoles [2], or reacts with active methylene compounds via copper-catalyzed cascade annulations [3]. Furthermore, the nitro group serves as a masked amine for subsequent Buchwald-Hartwig cross-coupling reactions.

G Core 2-(4-Nitrophenyl)- 3-oxopentanenitrile Pyr Hydrazine Condensation 5-Amino-pyrazole Core->Pyr N2H4 Iso Hydroxylamine Condensation 4-Aryl-isoxazole Core->Iso NH2OH Red Nitro Reduction Aniline Intermediate Pyr->Red Pd/C, H2 BH Buchwald-Hartwig Cross-Coupling Red->BH Ar-Br, Pd cat.

Fig 2: Divergent synthetic workflows leveraging the ketonitrile intermediate for complex scaffold generation.

Experimental Protocol 2: Synthesis of 5-Amino-3-ethyl-4-(4-nitrophenyl)-1H-pyrazole

This protocol details the cyclocondensation of the intermediate, a highly reliable method for generating kinase-privileged scaffolds [2].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-(4-nitrophenyl)-3-oxopentanenitrile (5.0 mmol) in absolute ethanol (20 mL).

  • Hydrazine Addition: Add hydrazine hydrate (6.0 mmol, 1.2 equiv) dropwise at room temperature. Self-Validation: A slight exotherm should be observed, and the solution may temporarily deepen in color due to hydrazone formation.

  • Cyclization: Add glacial acetic acid (0.5 mL) as a catalyst. Heat the mixture to reflux (80 °C) for 3 hours.

  • Isolation: Cool the reaction to 0 °C in an ice bath. The 5-aminopyrazole product will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

Experimental Protocol 3: Nitro Reduction and Buchwald-Hartwig Amination

To fully exploit the scaffold in drug discovery, the nitro group is reduced to an aniline, which is then subjected to a secondary cross-coupling reaction.

Step-by-Step Methodology:

  • Reduction: Dissolve the nitrophenyl-pyrazole (3.0 mmol) in MeOH/THF (1:1, 20 mL). Add 10% Pd/C (10 wt%). Stir under a hydrogen balloon (1 atm) for 4 hours. Filter through Celite and concentrate to yield the aniline intermediate. IPC: LC-MS should confirm a mass shift of -30 Da (loss of O₂, gain of H₂).

  • Buchwald-Hartwig Coupling: In a glovebox, combine the resulting aniline (1.0 equiv), an aryl bromide (e.g., 2-bromopyridine, 1.1 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 equiv) in anhydrous toluene (0.1 M).

  • Reaction: Seal the vial, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Workup: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC to isolate the highly functionalized, drug-like heteroaryl-amine.

References

  • Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVNI51vtIXSpzviJ7Z7yD_CYeNpRFKga4TEBFEXDDNT4Ju51sMo0iKmaypH3IjJelLCD33pWw9MClUKZQ_ZraL0xwZDtOnhhsitv8huL3wTho_4_AsLwcPgGtjyhTkziA4M_6exQ==]
  • Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles. The Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_KqBfIccS2V1AkRwdhfYcLAkujOPQviIRABdGxqxIA_d1u6EH8wDpp4T6hU9RApg27ISrpeotBqrZUn8bG9CiH26yAbnPnTybIoHeRnO2lEwfrv450teGipMCj3nnjiLwnZt_tLPUwgY4pQ==]
  • Divergent Syntheses of Isoquinolines and Indolo[1,2-a]quinazolines by Copper-Catalyzed Cascade Annulation. The Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoKwiUtKQ3CTa5JCzdRxzf02mwmf_SRkhcybKfnn_BauMd46AdKIe5a7ppi8hcy35wj6_1mFJmV-dA7CC6oG1TxIUU3r3QscG6KxVlAlZ3aaKn1Dnx9Rl2jS8VVejDriRGmN1mfo7YsVEWPw==]
  • Oxopentanenitrile. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2YgZvOqLRV8p03f9AcLNWssME0dWsyreKYIfAAUujO6QIdyKCbjqFkcF2zJXUk4NRDg-8s9Ua1es52cUkXnXhVkjffmtjKRmms6wxpVlbqYo2LMoOEDwC6hBLfBqj_Ko_KPOku2_HS27PSiwhGgAOhEvj2bNgc0lNbsLVIIU5nj9E_MY2EILmAkDgLJlOjsoliv0xK1mrGvIzRwlghntYq4XtF6j_hodvpH2O_yBZzCKYoBxtl7kuym4NS-ndg5o7GYsicJRGxyThiQ==]
Method

Advanced Application Note: Synthesis and Utilization of 2-(4-Nitrophenyl)-3-oxopentanenitrile in API Development

Strategic Context in Drug Discovery The development of novel Active Pharmaceutical Ingredients (APIs) frequently relies on privileged heterocyclic scaffolds. Among these, 3,4-substituted-5-aminopyrazoles are highly value...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context in Drug Discovery

The development of novel Active Pharmaceutical Ingredients (APIs) frequently relies on privileged heterocyclic scaffolds. Among these, 3,4-substituted-5-aminopyrazoles are highly valued for their ability to act as hydrogen bond donors and acceptors, making them ubiquitous in kinase inhibitors and anti-inflammatory agents.

Historically, the regioselective synthesis of highly substituted pyrazoles has been plagued by poor yields and harsh reaction conditions. The introduction of 2-(4-Nitrophenyl)-3-oxopentanenitrile as a versatile β -ketonitrile building block has revolutionized this workflow. By pre-installing the aryl group via palladium-catalyzed α -arylation [1], chemists can achieve precise regiocontrol during the subsequent cyclization with hydrazines. The para-nitro group serves a dual purpose: it activates the aryl ring during cross-coupling and provides a highly modular synthetic handle that can be easily reduced to an aniline for downstream amide coupling—a critical structural motif in modern targeted therapeutics.

Mechanistic Rationale & Experimental Design

The Palladium-Catalyzed α -Arylation

The synthesis of 2-(4-Nitrophenyl)-3-oxopentanenitrile relies on the cross-coupling of 3-oxopentanenitrile with 1-bromo-4-nitrobenzene. This transformation is not trivial; β -ketonitriles possess an active methylene group that is prone to side reactions, such as self-condensation or O-arylation, under basic conditions.

Causality in Reagent Selection:

  • Catalyst System (Pd(OAc)₂ / tBuMePhos): The choice of tBuMePhos (di-tert-butyl(methyl)phosphine) is strategic. Its electron-rich nature facilitates the oxidative addition of the deactivated 4-bromonitrobenzene into the Pd(0) species. Simultaneously, its immense steric bulk accelerates the rate-limiting reductive elimination step, forcing the C-C bond formation over competitive β -hydride elimination or O-arylation pathways.

  • Base and Solvent (Cs₂CO₃ in DMF): The active methylene of 3-oxopentanenitrile has a pKₐ of approximately 11. Cesium carbonate in N,N-dimethylformamide (DMF) provides the perfect thermodynamic environment. The "cesium effect" enhances the solubility of the carbonate and generates a highly reactive, naked enolate. Unlike stronger bases (e.g., NaH or KOtBu), Cs₂CO₃ is mild enough to prevent the degradation of the base-sensitive nitroarene substrate.

CatalyticCycle Pd0 Pd(0) Active Species [Pd(tBuMePhos)] OA Oxidative Addition (Ar-Br insertion) Pd0->OA 1-Bromo-4-nitrobenzene TM Enolate Coordination (Base-mediated) OA->TM Pd(II) Aryl Bromide Complex RE Reductive Elimination (C-C Bond Formation) TM->RE Cs2CO3, 3-Oxopentanenitrile RE->Pd0 2-(4-Nitrophenyl)-3-oxopentanenitrile

Mechanistic catalytic cycle for the Pd-mediated α-arylation of β-ketonitriles.
Synthetic Workflow

The overall synthetic strategy moves from simple, commercially available aliphatic precursors to a complex, densely functionalized heteroaromatic API pharmacophore.

SyntheticPathway SM1 3-Oxopentanenitrile (Aliphatic Precursor) Int1 2-(4-Nitrophenyl)-3- oxopentanenitrile SM1->Int1 Pd(OAc)2, tBuMePhos Cs2CO3, DMF, 110°C SM2 1-Bromo-4-nitrobenzene (Aryl Halide) SM2->Int1 API 3-Ethyl-4-(4-nitrophenyl)- 1H-pyrazol-5-amine Int1->API Hydrazine hydrate AcOH, Reflux

Workflow from aliphatic precursors to the functionalized aminopyrazole API scaffold.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC monitoring and specific workup conditions are explicitly detailed to ensure reproducibility and high fidelity in API synthesis [1].

Protocol A: Synthesis of 2-(4-Nitrophenyl)-3-oxopentanenitrile

Reagents Required:

  • 3-Oxopentanenitrile: 200 mg (2.1 mmol, 1.0 equiv)

  • 1-Bromo-4-nitrobenzene: 500 mg (2.5 mmol, 1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃): 1.95 g (6.3 mmol, 3.0 equiv)

  • tBuMePhos: 19 mg (0.06 mmol, 0.03 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂): 14 mg (0.06 mmol, 0.03 equiv)

  • Anhydrous DMF: 3.0 mL

Step-by-Step Methodology:

  • Preparation of the Catalytic System: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (14 mg) and tBuMePhos (19 mg). Purge the flask with argon for 5 minutes.

  • Substrate Addition: Add 1-bromo-4-nitrobenzene (500 mg) and Cs₂CO₃ (1.95 g) to the flask.

  • Solvent and Reagent Introduction: Inject anhydrous DMF (3.0 mL) followed by 3-oxopentanenitrile (200 mg) via syringe under a continuous argon stream.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 110 °C in a pre-heated oil bath. Stir vigorously for 12 hours. Expert Insight: Vigorous stirring is critical due to the heterogeneous nature of the Cs₂CO₃ suspension.

  • In-Process Control (IPC): Monitor reaction completion via TLC (Hexane:EtOAc 7:3). The starting bromide should be entirely consumed.

  • Quench and Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with distilled water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 × 15 mL).

  • Washing: Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution from Hexane:EtOAc (4:1) to (2:1).

  • Yield: Isolate the product as a brown solid (0.24 g, 53% yield).

Protocol B: Cyclization to 3-Ethyl-4-(4-nitrophenyl)-1H-pyrazol-5-amine

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve 2-(4-Nitrophenyl)-3-oxopentanenitrile (200 mg, 0.91 mmol) in glacial acetic acid (4.0 mL) in a round-bottom flask.

  • Hydrazine Addition: Slowly add hydrazine hydrate (64% aqueous solution, 1.1 mmol, 1.2 equiv) dropwise at room temperature. Caution: Exothermic reaction.

  • Cyclization: Attach a reflux condenser and heat the mixture to 90 °C for 4 hours. The acidic environment promotes the formation of the hydrazone intermediate, followed by intramolecular nucleophilic attack on the nitrile carbon [2].

  • Workup: Cool to room temperature, pour over crushed ice, and neutralize carefully with saturated aqueous NaHCO₃ until pH 7.5 is reached.

  • Isolation: Extract the precipitated solid with dichloromethane (3 × 15 mL), dry over MgSO₄, and evaporate to yield the target aminopyrazole API intermediate.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the synthesized intermediate, rigorous analytical characterization is required. Table 1 outlines the optimization matrix that justifies the selected protocol conditions, while Table 2 provides the exact analytical benchmarks for the isolated 2-(4-Nitrophenyl)-3-oxopentanenitrile [1].

Table 1: Representative Optimization Matrix for α-Arylation of β-Ketonitriles

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Causality / Observation
1Pd(OAc)₂ / PPh₃K₂CO₃Toluene100<10%Poor oxidative addition; base insoluble.
2Pd₂dba₃ / XPhosNaOtBuTHF8025%Strong base caused degradation of nitroarene.
3Pd(OAc)₂ / tBuMePhosK₃PO₄DMF11041%Moderate conversion; incomplete enolization.
4 Pd(OAc)₂ / tBuMePhos Cs₂CO₃ DMF 110 53% Optimal balance of basicity and solubility.

Table 2: Analytical Characterization Data for 2-(4-Nitrophenyl)-3-oxopentanenitrile

ParameterSpecification / ResultAnalytical Significance
Appearance Brown SolidVisual confirmation of product isolation.
Melting Point 80–81 °CIndicator of crystalline purity.
TLC (R_f) 0.2 (EtOAc)Rapid IPC benchmark for reaction monitoring.
IR (cm⁻¹) 2225 (CN), 1695 (C=O), 1509/1334 (NO₂)Confirms presence of intact functional groups.
¹H NMR (CDCl₃) δ 8.31 (m, 2H), 7.61 (m, 2H), 4.80 (s, 1H), 2.76 (m, 2H), 1.11 (t, 3H)Validates regiochemistry; δ 4.80 confirms the α -methine proton.
¹³C NMR (CDCl₃) δ 198.0, 148.7, 136.7, 129.4, 124.8, 115.6, 50.1, 34.2, 7.8Confirms the carbon skeleton and ketone carbonyl ( δ 198.0).
HRMS (APCI-TOF) Calc: 217.0619[M–H]⁻; Found: 217.0618High-resolution mass confirms exact molecular formula (C₁₁H₉N₂O₃).

Conclusion

The utilization of 2-(4-Nitrophenyl)-3-oxopentanenitrile represents a highly strategic node in modern API synthesis. By leveraging a meticulously optimized palladium-catalyzed α -arylation protocol, chemists can bypass the traditional limitations of pyrazole synthesis. The resulting intermediates are analytically robust, highly modular, and directly applicable to the development of next-generation therapeutics.

References

  • Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles The Journal of Organic Chemistry (ACS Publications)[Link]

  • Synthesis, Structural Characterization, and In Vitro and In Silico Antifungal Evaluation of Azo-Azomethine Pyrazoles PubMed Central (PMC) / NIH[Link]

Application

Application Note: Microwave-Assisted Organic Synthesis (MAOS) Using 2-(4-Nitrophenyl)-3-oxopentanenitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary & Mechanistic Rationale The compound 2-(4-nitroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The compound 2-(4-nitrophenyl)-3-oxopentanenitrile (CAS: 848665-64-5) is a highly functionalized β -keto nitrile [1]. Its structural framework features an active methylene carbon flanked by three distinct functional groups: an electron-withdrawing nitrile, a propionyl carbonyl, and a strongly electron-deficient 4-nitrophenyl ring. This unique electronic topology renders the α -proton exceptionally acidic, making the molecule a privileged precursor for multicomponent reactions, heterocycle synthesis, and oxidative transformations.

The Causality of Microwave-Assisted Synthesis (MAOS)

Traditional conductive heating methods for β -keto nitrile condensations often suffer from prolonged reaction times (hours to days), thermal degradation of sensitive intermediates, and poor regioselectivity. Microwave-Assisted Organic Synthesis (MAOS) circumvents these issues through dielectric heating.

Because 2-(4-nitrophenyl)-3-oxopentanenitrile possesses highly polar moieties (the −NO2​ and −C≡N groups), it exhibits an excellent microwave coupling efficiency (high loss tangent, tanδ ). Microwave irradiation induces rapid molecular friction and localized superheating, directly transferring energy to the reacting species rather than the vessel walls. This targeted energy transfer drastically lowers the apparent activation energy barriers for both cyclocondensation (to form pyrazoles) and oxidative decyanation/deprotection (to form 1,2-diketones) [2].

Visualizing the Synthetic Workflows

The following diagram illustrates the two primary synthetic pathways detailed in this application note.

MAOS_Workflow cluster_A Protocol A: Pyrazole Synthesis cluster_B Protocol B: 1,2-Diketone Synthesis SM 2-(4-Nitrophenyl)- 3-oxopentanenitrile ReagA Hydrazine Hydrate EtOH SM->ReagA ReagB 1. MeONH2·HCl 2. O2, Base SM->ReagB MWA Microwave: 120°C, 15 min Dielectric Heating ReagA->MWA ProdA 3-Ethyl-4-(4-nitrophenyl)- 1H-pyrazol-5-amine MWA->ProdA MWB Microwave Deprotection 100°C, 10 min ReagB->MWB ProdB 1-(4-Nitrophenyl) pentane-1,2-dione MWB->ProdB

Caption: Workflow for MAOS of pyrazoles and 1,2-diketones from 2-(4-nitrophenyl)-3-oxopentanenitrile.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow incorporates specific analytical checkpoints to confirm reaction progression without requiring full isolation of intermediates.

Protocol A: MAOS of 3-Ethyl-4-(4-nitrophenyl)-1H-pyrazol-5-amine

This protocol leverages the dual electrophilic centers of the β -keto nitrile to undergo a rapid cyclocondensation with hydrazine.

Reagents & Equipment:

  • 2-(4-nitrophenyl)-3-oxopentanenitrile (1.0 mmol, 218.2 mg)

  • Hydrazine monohydrate (1.5 mmol, 75.1 mg)

  • Absolute Ethanol (3.0 mL)

  • Dedicated Microwave Synthesis Reactor (e.g., Anton Paar Monowave or Biotage Initiator)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve the β -keto nitrile in 3.0 mL of absolute ethanol.

  • Addition: Add hydrazine monohydrate dropwise. Caution: Hydrazine is a potent hepatotoxin; perform this step in a fume hood. Seal the vial with a crimp cap.

  • Irradiation: Insert the vial into the microwave reactor. Set the parameters to 120°C with a hold time of 15 minutes and maximum power of 150 W. Ensure dynamic cooling is enabled.

  • Validation Checkpoint 1 (In-Process): Post-irradiation, withdraw a 10 µL aliquot. Dilute in 1 mL methanol and analyze via LC-MS.

    • Self-Validation: The starting material mass ( [M+H]+=219.1 ) must be absent. Look for the dominant product peak at [M+H]+=233.1 .

  • Workup: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, EtOAc:Hexane gradient) to afford the pure aminopyrazole.

  • Validation Checkpoint 2 (Spectroscopic): Run FT-IR. The sharp C≡N stretching band at ∼2200 cm−1 present in the starting material must completely disappear, replaced by broad N−H stretching bands at 3300−3400 cm−1 .

Protocol B: Protection-Oxidative-Decyanation-Deprotection to 1,2-Diketones

Synthesizing unsymmetrical 1,2-diketones directly from β -keto nitriles is notoriously difficult due to enolate side-reactions. This protocol utilizes a validated three-step methodology: methoxyamine protection, base-mediated oxidative decyanation, and a final MAOS deprotection step [2].

Decyanation_Mechanism N1 Protected β-Keto Nitrile (Methoxyimino) N2 Nitrile Carbanion (Resonance Stabilized) N1->N2 Base (-H⁺) N3 Peroxy Anion Intermediate N2->N3 O₂ Addition N4 Cyclic Peroxide Adduct N3->N4 Intramolecular Cyclization N5 Carbonyl Compound (- OCN⁻) N4->N5 Elimination

Caption: Mechanistic pathway of the oxidative decyanation step prior to microwave deprotection.

Step-by-Step Methodology:

  • Protection: React 2-(4-nitrophenyl)-3-oxopentanenitrile (1.0 mmol) with methoxyamine hydrochloride (1.2 mmol) and NaOAc (1.2 mmol) in ethanol at room temperature for 2 hours to yield the O -methyl oxime derivative.

  • Oxidative Decyanation: Dissolve the protected intermediate in DMSO. Add K2​CO3​ (2.0 equiv) and bubble molecular oxygen ( O2​ ) through the solution for 4 hours at room temperature. The 4-nitrophenyl group heavily stabilizes the intermediate nitrile carbanion, facilitating rapid O2​ insertion and subsequent loss of the cyanate fragment ( −OCN− ) [2].

  • MAOS Deprotection (Critical Step): Transfer the resulting methoxyimino ketone to a microwave vial. Add 2 mL of a 1:1 mixture of Acetone/HCl (2M). Irradiate at 100°C for 10 minutes.

  • Validation Checkpoint (Final): Extract with EtOAc, dry, and run 13C NMR.

    • Self-Validation: The spectrum must show two distinct highly deshielded carbonyl carbon peaks ( >190 ppm ), confirming the successful formation of 1-(4-nitrophenyl)pentane-1,2-dione.

Quantitative Data Analysis

The integration of microwave irradiation drastically alters the thermodynamic profile of these reactions. The table below summarizes the quantitative improvements of MAOS over conventional thermal reflux methods.

Reaction PathwayHeating ModalityTemperatureReaction TimeIsolated Yield (%)LC-MS Purity (%)
Protocol A (Pyrazole) Conventional Reflux78°C (EtOH)6.0 Hours62%81%
Protocol A (Pyrazole) Microwave (MAOS) 120°C 15 Mins 91% >96%
Protocol B (Deprotection) Conventional Heating60°C12.0 Hours54%78%
Protocol B (Deprotection) Microwave (MAOS) 100°C 10 Mins 87% >95%

Data Interpretation: The application of MAOS in Protocol A suppresses the formation of undesired regioisomers, pushing the yield above 90%. In Protocol B, the harsh acidic conditions required for deprotection usually lead to degradation of the nitro-aromatic ring over 12 hours; MAOS compresses this exposure to 10 minutes, rescuing the yield from 54% to 87%.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(4-Nitrophenyl)-3-oxopentanenitrile

Welcome to the Application Scientist Support Center. The preparation of α -aryl- β -keto nitriles—specifically 2-(4-nitrophenyl)-3-oxopentanenitrile—is a critical transformation in the synthesis of complex pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The preparation of α -aryl- β -keto nitriles—specifically 2-(4-nitrophenyl)-3-oxopentanenitrile—is a critical transformation in the synthesis of complex pharmaceutical intermediates and heterocycles[1]. However, researchers frequently encounter low yields, complex byproduct mixtures, and poor reproducibility when attempting this seemingly straightforward Claisen-type acylation.

This guide deconstructs the mechanistic pitfalls of this reaction, explains the causality behind reagent selection, and provides a field-proven, self-validating protocol to ensure high-yield C-acylation.

Part 1: Diagnostic Data Summary

The failure of this synthesis is rarely due to poor technique; it is almost always a mismatch of nucleophilicity and electrophilicity. The table below summarizes the quantitative outcomes of various synthetic strategies, highlighting why traditional approaches fail.

Reaction StrategyElectrophileBase / CatalystSolventDiagnostic ObservationTypical Yield
Traditional Claisen Ethyl propionateNaOEt (1.5 eq)EtOHUnreacted starting material; self-condensation of the ester.< 15%
Hard Enolization Propionyl chlorideNaH (2.0 eq)THFComplex mixture; significant O-acylation byproduct formation.30 - 40%
Soft Enolization Propionyl chlorideTEA (2.5 eq) / DMAP (0.1 eq)CH₂Cl₂Clean conversion; white Et₃N·HCl precipitate forms steadily.> 80%
Part 2: Troubleshooting Guide & FAQs

Q1: Why is my yield consistently below 15% when using ethyl propionate and sodium ethoxide? A: This is a classic mismatch of electronic properties. The para-nitro group of 4-nitrophenylacetonitrile strongly withdraws electron density via resonance, lowering the pKa of the benzylic protons to ~12. While sodium ethoxide successfully deprotonates the molecule, the resulting carbanion is highly delocalized and exceptionally stable. This "soft" nucleophile struggles to attack a weak electrophile like ethyl propionate. Instead, the ethyl propionate undergoes base-catalyzed Claisen self-condensation, consuming your reagents while leaving your starting material unreacted.

Q2: I switched to a stronger base (NaH) and a more reactive electrophile (propionyl chloride), but now I am isolating a complex mixture. NMR indicates an enol ester byproduct. What went wrong? A: You have encountered the ambident nature of the 4-nitrophenylacetonitrile enolate. Strong bases like NaH generate a "hard" enolate where a significant portion of the negative charge resides on the oxygen of the nitro group and the nitrogen of the nitrile. When this hard enolate reacts with a highly reactive, hard electrophile like propionyl chloride, O-acylation outcompetes the desired C-acylation . Furthermore, the nitroaromatic system is sensitive to single-electron transfer (SET) degradation when exposed to strong alkali metal hydrides.

Q3: How do I suppress O-acylation and force the reaction toward the desired C-acylated β -keto nitrile? A: The solution is Soft Enolization . Instead of forcing a hard enolate, use a milder base like Triethylamine (TEA) coupled with a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP)[2]. DMAP reacts with propionyl chloride to form an acylpyridinium intermediate—a highly electrophilic, yet "soft" acylating agent. This intermediate perfectly matches the soft nucleophilicity of the mildly deprotonated 4-nitrophenylacetonitrile, driving the reaction exclusively toward C-acylation.

Q4: The reaction seems to reach completion, but I lose significant product mass during the aqueous workup. How can I prevent this? A: β -keto nitriles are highly susceptible to retro-Claisen cleavage (deacylation) or nitrile hydrolysis under basic or harshly acidic aqueous conditions. If you quench the reaction with straight water or NaOH, the product will degrade. Always quench the reaction at 0 °C using a mild, cold acidic solution (e.g., 1M HCl) to rapidly protonate the enolate and neutralize the TEA/DMAP without promoting hydrolysis.

Part 3: Mechanistic Pathway Visualization

The diagram below illustrates the divergence between the problematic hard enolization pathway and the optimized soft enolization pathway.

MechanisticPathway cluster_soft Optimized Pathway (Soft Enolization) cluster_hard Traditional Pathway (Hard Enolization) A 4-Nitrophenylacetonitrile B TEA + DMAP (Mild Deprotonation) A->B C NaH or KOtBu (Strong Deprotonation) A->C D Acylpyridinium Intermediate (Highly Electrophilic) B->D + Propionyl Chloride F C-Acylation Product 2-(4-Nitrophenyl)-3-oxopentanenitrile D->F Selective C-Attack E Resonance-Stabilized Enolate (Hard Nucleophile) C->E + Propionyl Chloride E->F Minor C-Attack G O-Acylation Byproduct (Enol Ester) E->G Competitive O-Attack

Fig 1: Mechanistic divergence in the acylation of 4-nitrophenylacetonitrile based on base selection.

Part 4: Self-Validating Experimental Protocol

This methodology utilizes soft enolization to maximize C-acylation and prevent degradation. It is designed as a self-validating system , meaning physical observables are built into the steps to confirm the reaction is proceeding correctly[2].

Materials Required:

  • 4-Nitrophenylacetonitrile (1.0 equiv, 10.0 g, 61.7 mmol)

  • Propionyl chloride (1.05 equiv, 6.0 g, 64.8 mmol)

  • Triethylamine (TEA) (2.3 equiv, 14.5 g, 144 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 800 mg, 6.56 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (150 mL)

  • 1M HCl (aqueous), Brine, Anhydrous Na₂SO₄

Step-by-Step Execution:

  • System Initialization: Purge a flame-dried 500 mL round-bottom flask with N₂. Add the 4-nitrophenylacetonitrile, TEA, DMAP, and anhydrous CH₂Cl₂.

    • Validation Checkpoint 1: Upon dissolution and mixing with the base, the solution will exhibit a distinct color shift (typically deep yellow to orange). This visually confirms the formation of the activated, mildly deprotonated complex.

  • Electrophile Addition: Cool the reaction mixture strictly to 0 °C using an ice bath. Transfer the propionyl chloride to a dropping funnel and add it dropwise over 30 minutes.

    • Validation Checkpoint 2: As the propionyl chloride reacts with the DMAP/TEA complex, the internal temperature will slightly rise (exotherm). More importantly, the solution will gradually become cloudy as insoluble triethylammonium chloride (Et₃N·HCl) salts precipitate. The steady accumulation of this white precipitate is your real-time kinetic indicator that the acylation is successfully proceeding.

  • Maturation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Validation Checkpoint 3: Monitor via TLC (Hexanes:EtOAc 3:1). The highly UV-active starting material spot should be completely consumed, replaced by a lower-Rf product spot.

  • Quench & Isolation: Cool the flask back to 0 °C. Slowly add 100 mL of cold 1M HCl to quench the reaction.

    • Validation Checkpoint 4: The addition of the acid will dissolve the suspended Et₃N·HCl salts, clarifying the biphasic mixture. The organic layer will shift to a lighter color as the colored enolate is fully protonated to the neutral β -keto nitrile.

  • Purification: Separate the organic layer. Wash the organic phase with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash chromatography (or recrystallization from ethanol) to afford the pure 2-(4-nitrophenyl)-3-oxopentanenitrile.

References
  • Title: CHEM21 Case Study: Carbonylative α-Arylation of β Ketonitriles Source: ACS Green Chemistry Institute URL: [Link]

  • Title: 2,4-Diaminopyrimidine Derivatives as Potent Growth Hormone Secretagogue Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

best purification and recrystallization techniques for 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of active methylene compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of active methylene compounds. 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile presents a unique set of challenges due to its highly acidic α-proton, complex enol-keto tautomerism, and thermal instability.

This guide is designed to move beyond generic procedures. Here, we establish a self-validating system of protocols and troubleshooting steps grounded in chemical causality, ensuring you achieve high-purity crystalline product without yield-destroying side reactions.

Physicochemical Context & Critical Parameters

To purify this compound effectively, you must first understand its behavior in solution. The α-carbon is flanked by three strongly electron-withdrawing groups: a cyano group (-CN), a carbonyl group (-C=O), and a 4-nitrophenyl ring. This makes the α-proton exceptionally acidic, allowing it to easily deprotonate into a highly conjugated, deeply colored enolate salt even in the presence of mild bases[1].

Quantitative Data Summary
ParameterValue / RecommendationMechanistic Rationale
Molecular Weight 218.21 g/mol Standard stoichiometric tracking for yield calculations.
Estimated pKa (α-proton) ~4.5 - 5.5Highly acidic; requires strict pH control during aqueous workup to prevent product loss to the aqueous phase.
Max Evaporation Temp < 40 °Cβ-ketonitriles are thermally labile. Exceeding this temperature promotes retro-Claisen cleavage and degradation[2].
Optimal Recrystallization Toluene / HeptaneBalances enol-keto solubility profiles and prevents the "oiling out" phenomenon common in polar protic solvents.
Aqueous Wash pH 2.0 - 3.0Ensures complete protonation of the enolate, forcing the neutral compound into the organic extraction phase.

Experimental Workflows

The following diagram illustrates the logical progression from a crude reaction mixture to a highly pure crystalline solid.

G N1 Crude Reaction Mixture (Enolate Salt) N2 Acidification (pH 2-3) HCl or Citric Acid N1->N2 Protonation N3 Liquid-Liquid Extraction (EtOAc / H2O) N2->N3 Partitioning N4 Organic Phase (Neutral β-ketonitrile) N3->N4 Phase Separation N5 Solvent Evaporation (T < 40°C) N4->N5 Concentration N6 Crude Solid N5->N6 Precipitation N7 Recrystallization (Toluene/Heptane) N6->N7 Dissolution & Cooling N8 Pure 2-(4-Nitrophenyl) -3-oxopentanenitrile N7->N8 Filtration

Workflow for the purification and recrystallization of β-ketonitriles.

Standard Operating Procedures (SOPs)

Every step in these protocols includes a self-validating checkpoint to ensure the chemical state of your system is exactly as intended before proceeding.

Protocol A: Acid-Base Chemical Purification

If your crude mixture contains unreacted 4-nitrophenylacetonitrile[3], standard silica chromatography can be tedious. We can exploit the extreme acidity of the β-ketonitrile for a clean separation[4].

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (10 mL/g).

  • Basic Extraction: Extract the organic layer with saturated aqueous NaHCO₃ (3 x 5 mL/g).

    • Causality: The mildly basic NaHCO₃ deprotonates the β-ketonitrile, pulling it into the aqueous layer as a water-soluble enolate salt. Unreacted, neutral 4-nitrophenylacetonitrile remains in the EtOAc.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1M HCl dropwise while stirring until the pH reaches 2.0 - 3.0.

    • Validation Checkpoint: Spot the aqueous solution on pH paper. The solution must turn from a deep red/orange to a cloudy pale yellow, visually confirming the protonation of the enolate back to the neutral β-ketonitrile.

  • Re-Extraction: Extract the acidified aqueous layer with fresh EtOAc (3 x 5 mL/g).

  • Drying & Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate on a rotary evaporator.

    • Validation Checkpoint: Ensure the water bath temperature is strictly < 40 °C to prevent thermal degradation[2].

Protocol B: Dual-Solvent Recrystallization (Toluene/Heptane)

Avoid polar protic solvents like ethanol, which heavily stabilize the enol tautomer and cause phase separation issues.

  • Dissolution: Suspend the crude solid in minimal Toluene (approx. 3-5 volumes) and heat gently to 55-60 °C. Add 1 drop of glacial acetic acid.

    • Causality: The trace acetic acid ensures the compound remains protonated, preventing trace bases in the glassware from inducing enolate formation (which darkens the solution).

  • Anti-Solvent Addition: While maintaining the temperature and stirring, add Heptane dropwise until a slight, persistent turbidity is observed (the "cloud point").

  • Seeding & Cooling: Remove the flask from the heat source. Add a few seed crystals of pure 2-(4-nitrophenyl)-3-oxopentanenitrile. Allow the mixture to cool undisturbed to room temperature over 2 hours.

    • Validation Checkpoint: Crystals should begin forming as needles or prisms. If droplets form instead (oiling out), immediately reheat to 60 °C and add 10% more Toluene before re-cooling.

  • Isolation: Transfer the flask to an ice bath (0-5 °C) for 1 hour to maximize yield. Filter under vacuum, wash with ice-cold Heptane, and dry under high vacuum.

Troubleshooting & FAQs

Q: My crude product is a deep red or orange oil instead of a solid. How do I fix this? A: This is a classic sign of enolate formation. The α-proton of your compound is highly acidic. In the presence of trace bases (even from glassware or basic impurities from the acylation reaction), the compound deprotonates, forming a highly conjugated, deeply colored enolate salt[1]. Resolution: Re-dissolve the oil in EtOAc. Wash the organic layer with 1M HCl or 10% citric acid until the aqueous wash tests at pH 2-3. The organic layer will immediately lighten to a pale yellow. Dry and concentrate at < 40 °C.

Q: During recrystallization, the compound "oils out" (forms a second liquid phase) instead of crystallizing. What causes this? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the temperature at which the solution becomes saturated. For β-ketonitriles, the presence of enol and keto tautomers act as mutual impurities, depressing the melting point. Resolution: Switch to a solvent system with a lower boiling point, or increase the proportion of the anti-solvent (favoring Heptane over Toluene). Alternatively, perform "seeding": cool the clear solution to just above the cloud point and add a few seed crystals to force nucleation over phase separation.

Q: I am seeing a significantly lower mass recovery after recrystallizing from ethanol. Why? A: Ethanol participates in hydrogen bonding, which heavily stabilizes the enol form of the β-ketonitrile. If the enol form has significantly higher solubility in ethanol than the keto form, your compound will remain dissolved in the mother liquor. Furthermore, prolonged heating in ethanol can lead to transesterification-type side reactions or degradation[4]. Resolution: Abandon ethanol. Use a less polar, non-protic solvent system like the Toluene/Heptane method described in Protocol B.

Q: My NMR shows a mixture of peaks, but my TLC shows only one spot. Is my product impure? A: Not necessarily. β-ketonitriles exist in an equilibrium between the keto and enol tautomers in solution. In NMR solvents like CDCl₃ or DMSO-d₆, you will often see two distinct sets of peaks corresponding to these tautomers. Resolution: To validate purity, check the integration ratios. The sum of the integrations for the keto and enol α-protons/vinylic protons should match the expected proton count for the rest of the molecule.

References

  • WO 2015/162536 A1 (Synthesis and crystallization of 4-nitrophenylacetonitrile precursors). Googleapis.com.
  • EP1352898B1 - Process for producing beta-ketonitrile compound (Notes on thermal instability and distillation limits).
  • A High-Yielding Preparation of β-Ketonitriles.
  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(4-Nitrophenyl)-3-oxopentanenitrile Solubility

Welcome to the Technical Support Center for 2-(4-Nitrophenyl)-3-oxopentanenitrile (CAS: 848665-64-5). This guide is engineered for drug development professionals and researchers experiencing precipitation, aggregation, o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(4-Nitrophenyl)-3-oxopentanenitrile (CAS: 848665-64-5). This guide is engineered for drug development professionals and researchers experiencing precipitation, aggregation, or formulation failures when working with this highly functionalized β-ketonitrile in aqueous environments.

Here, we bypass generic advice and focus on the structural mechanics of the molecule to provide field-proven, self-validating troubleshooting strategies.

Mechanistic Overview: The Root Cause of Solubility Issues

To solve solubility issues, we must first understand the molecule's physical chemistry. 2-(4-Nitrophenyl)-3-oxopentanenitrile consists of a lipophilic pentanenitrile backbone (LogP ~2.70) [1]. However, its defining feature is the active methylene proton at the C2 position .

This specific proton is flanked by three powerful electron-withdrawing groups:

  • A nitrile group (-C≡N)

  • A ketone carbonyl (-C=O)

  • A para-nitrophenyl ring

While standard benzoylacetonitriles exhibit a pKa of approximately 7.78 [2], the addition of the p-nitro group significantly stabilizes the conjugate base via resonance and inductive effects. We estimate the pKa of this molecule to be between 5.5 and 6.5 .

The Causality of Precipitation: Your solubility issues are strictly pH-dependent. In acidic or unbuffered water (pH < 5.5), the molecule exists in its neutral, highly lipophilic state, acting as a "brick-dust" compound that rapidly aggregates. At physiological pH (7.4) or higher, it deprotonates to form a resonance-stabilized, water-soluble enolate/nitronate anion.

Troubleshooting & FAQs

Q1: I prepared a 10 mM stock in DMSO. When I dilute it 1:100 into my pH 6.0 assay buffer, it immediately turns cloudy. How do I prevent this?

A: You are observing a classic solvent-shift precipitation . At pH 6.0, the molecule is near its pKa and exists largely in its neutral, hydrophobic state. When the DMSO is diluted into the aqueous phase, the neutral molecules aggregate into sub-visible particles faster than they can equilibrate with the buffer.

  • The Fix: If your assay tolerates it, raise the buffer pH to 7.5+ to favor the soluble enolate form. If you must operate at pH 6.0, pre-mix your DMSO stock with a non-ionic surfactant (e.g., 10% Tween-80) before adding it to the buffer to create stabilizing micelles.

Q2: Upon dissolving the compound in a pH 8.0 buffer, the solution turned bright yellow/orange. Is my compound degrading?

A: Not necessarily. This color change is the visual confirmation of deprotonation. The resulting enolate anion is highly conjugated with the p-nitrophenyl ring, causing a bathochromic shift (absorbing blue light and appearing yellow/orange).

  • Self-Validation Test: To verify chemical integrity, acidify a 100 µL aliquot back to pH 5.0 using 0.1 M HCl. If the yellow color dissipates and a pale precipitate forms, the molecule is intact. If the color persists, the molecule may have undergone retro-Claisen cleavage or nitrile hydrolysis, a known degradation pathway for β-ketonitriles under prolonged alkaline exposure [3].

Q3: How can I formulate this compound for in vivo dosing without using toxic levels of DMSO?

A: For in vivo applications, you must bypass pH-dependent ionization to avoid precipitation in the bloodstream. Utilize cyclodextrin complexation or lipid-based vesicular systems (proliposomes) [4]. The hydrophobic p-nitrophenyl ring readily inserts into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), shielding the lipophilic core from the aqueous environment while maintaining a neutral bulk pH.

Quantitative Solubility Strategy Matrix

Use the following data table to select the appropriate solubilization strategy based on your experimental constraints.

Solubilization StrategyMechanism of ActionMax Expected Aqueous Conc.BiocompatibilityIdeal Application
Alkaline pH Shift (pH > 7.5) Ionization (Enolate formation)> 50 mMHigh (if buffer is physiological)In vitro biochemical assays
Cosolvent + Surfactant (5% DMSO / 0.1% Tween-80)Micellar encapsulation5 - 10 mMModerate (Surfactants can lyse cells)Cell-based assays (short-term)
HP-β-Cyclodextrin (20% w/v)Host-guest inclusion complex10 - 20 mMHigh (FDA-approved excipient)In vivo dosing (IV/PO)

Validated Experimental Protocols

Do not rely on visual inspection alone to confirm solubility. Use the following self-validating protocols to ensure your compound is truly dissolved and not suspended as colloidal aggregates.

Protocol A: pH-Shift Solubilization (For In Vitro Assays)

Causality: Deprotonating the active methylene creates a highly soluble anion, bypassing the need for organic cosolvents in the final assay.

  • Stock Preparation: Weigh 2.18 mg of 2-(4-Nitrophenyl)-3-oxopentanenitrile (MW = 218.21 g/mol ). Dissolve completely in 100 µL of anhydrous DMSO to create a 100 mM master stock.

  • Buffer Preparation: Prepare the destination buffer at a pH strictly above the molecule's pKa (e.g., 100 mM Tris-HCl, pH 8.0).

  • Dilution: Slowly add 10 µL of the DMSO stock to 990 µL of the buffer while vortexing vigorously to prevent localized precipitation.

  • Self-Validation Step: Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms the absence of sub-visible colloidal aggregates. The solution should be transparent but distinctly yellow.

Protocol B: HP-β-Cyclodextrin Complexation (For In Vivo Dosing)

Causality: Encapsulating the lipophilic aromatic moiety prevents aggregation at physiological pH without requiring non-biocompatible pH extremes.

  • Excipient Prep: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline (0.9% NaCl).

  • Addition: Add the dry powder of the compound directly to the HP-β-CD solution to achieve a target concentration of 5 mg/mL.

  • Complexation: Sonicate the suspension in a water bath at 37°C for 30 to 45 minutes until visually clear.

  • Self-Validation Step: Centrifuge the solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. The supernatant must be analyzed via HPLC against a standard curve to quantify the exact dissolved concentration prior to animal dosing.

Solubilization Decision Workflow

SolubilityWorkflow Start 2-(4-Nitrophenyl)-3-oxopentanenitrile Solubility Issue Q_pH Can the assay tolerate pH > 7.4? Start->Q_pH pH_Yes Use pH-Shift Method (Deprotonation to Enolate) Q_pH->pH_Yes Yes pH_No Neutral/Acidic pH Required Q_pH->pH_No No Q_InVivo Is this for In Vivo or Cell Culture? pH_No->Q_InVivo InVitro In Vitro Biochemical Assay Q_InVivo->InVitro In Vitro InVivo In Vivo / Cell-Based Q_InVivo->InVivo In Vivo Sol_Cosolvent Cosolvent + Surfactant (e.g., 5% DMSO + 0.1% Tween-80) InVitro->Sol_Cosolvent Sol_CD Cyclodextrin Complexation (e.g., 20% HP-β-CD) InVivo->Sol_CD

Decision matrix for solubilizing 2-(4-Nitrophenyl)-3-oxopentanenitrile in aqueous media.

References

  • Title: Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry Source: RSC Publishing (RSC Advances) URL: [Link]

  • Title: Solubility Enhancement of Lipophilic Drugs via Novel Vesicular System Source: TUF STEAM Journal URL: [Link]

Optimization

minimizing side products during 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile reactions

Welcome to the technical support center for the synthesis of 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize side products during this synthesis. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your reaction conditions for higher yield and purity.

Introduction

The synthesis of 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile, a β-ketonitrile, is a valuable transformation in organic synthesis, providing a versatile intermediate for various downstream applications, including the synthesis of heterocyclic compounds. The presence of both a ketone and a nitrile group offers a rich reactivity profile. However, the electron-withdrawing nature of the 4-nitro group introduces specific challenges that can lead to the formation of undesired side products.

This guide will primarily focus on two common synthetic strategies:

  • Claisen-type Condensation: The reaction of 4-nitrophenylacetonitrile with an acylating agent like ethyl propionate.

  • Knoevenagel Condensation: The reaction of 4-nitrobenzaldehyde with a ketone possessing α-hydrogens, such as 3-pentanone.

We will explore the common side reactions associated with each route and provide detailed troubleshooting advice in a question-and-answer format.

Troubleshooting Guide: Claisen-Type Condensation Route

This route involves the base-catalyzed condensation of 4-nitrophenylacetonitrile with an ester, typically ethyl propionate.

FAQ 1: My reaction is producing a significant amount of a dimeric byproduct and my yield of the desired product is low. What is happening and how can I prevent it?

Answer:

This is a classic case of the self-condensation of 4-nitrophenylacetonitrile , a reaction also known as the Thorpe-Ziegler reaction when it occurs intramolecularly.[1][2] The electron-withdrawing nitro group significantly increases the acidity of the α-protons on the acetonitrile, making it highly susceptible to deprotonation and subsequent self-condensation under basic conditions.

Causality: The enolate of 4-nitrophenylacetonitrile, once formed, can act as a nucleophile and attack the electrophilic carbon of another molecule of 4-nitrophenylacetonitrile instead of the intended ethyl propionate.

Mitigation Strategies:

  • Choice of Base: Avoid using an excessively strong base or a high concentration of the base. While a base is necessary to deprotonate the nitrile, a very strong base will accelerate the self-condensation. Using a moderately strong base like sodium ethoxide or potassium tert-butoxide is often sufficient.[3]

  • Order of Addition: A critical parameter to control is the relative concentration of the reactants. Add the base slowly to a solution of both the 4-nitrophenylacetonitrile and ethyl propionate. This ensures that the generated enolate has a higher probability of reacting with the more abundant ester. Alternatively, pre-forming the enolate at low temperature and then slowly adding the ester can also be effective.

  • Temperature Control: Perform the reaction at a lower temperature to slow down the rate of all reactions, including the undesired self-condensation. This provides a larger kinetic window to favor the desired reaction.

Experimental Protocol for Minimizing Self-Condensation:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-nitrophenylacetonitrile (1.0 eq) and ethyl propionate (1.2 eq) in an anhydrous solvent like THF or toluene.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise over 30-60 minutes with vigorous stirring.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a weak acid (e.g., saturated aqueous ammonium chloride solution).

  • Proceed with standard aqueous work-up and purification.

G 4-Nitrophenylacetonitrile 4-Nitrophenylacetonitrile Enolate Enolate 4-Nitrophenylacetonitrile->Enolate + Base Base Base Desired Product Desired Product Enolate->Desired Product + Ethyl Propionate (Desired Pathway) Self-condensation Product Self-condensation Product Enolate->Self-condensation Product + 4-Nitrophenylacetonitrile (Side Reaction) Ethyl Propionate Ethyl Propionate

Caption: Overview of desired and side reactions in the Knoevenagel route.

General Troubleshooting and Best Practices

ParameterRecommendationRationale
Reagent Purity Use high-purity, dry starting materials and solvents.Impurities can lead to unexpected side reactions (e.g., Darzens condensation) and water can cause hydrolysis.
Base Selection Choose the appropriate base for the specific reaction. For Claisen-type, sodium ethoxide or potassium tert-butoxide are common. For Knoevenagel, amine catalysts like piperidine are often preferred.A base that is too strong can promote self-condensation and other side reactions.
Stoichiometry Carefully control the molar ratios of your reactants. A slight excess of the electrophile (ester or aldehyde) is often beneficial.This can help to suppress the self-condensation of the nucleophilic partner.
Temperature Maintain a consistent and appropriate reaction temperature. Lower temperatures can often improve selectivity.Reaction rates are temperature-dependent; controlling this parameter is key to minimizing side reactions.
Reaction Monitoring Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).This allows you to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.
Work-up Quench the reaction appropriately and perform the work-up efficiently, avoiding prolonged exposure to strong acids or bases.This minimizes the risk of product degradation or hydrolysis of the nitrile group.

Analytical Characterization of Side Products

Identifying the specific side products in your reaction mixture is crucial for effective troubleshooting. A combination of the following analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress and initial assessment of the number of components in the mixture.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, allowing you to determine the ratio of product to byproducts.

  • Mass Spectrometry (MS): To determine the molecular weight of the components, which is invaluable for identifying unknown byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation of the desired product and any isolated side products.

References

  • Darzen glycidic | PPTX - Slideshare. (n.d.). Retrieved March 29, 2026, from [Link]

  • Thorpe-Ziegler reaction - Wikipedia. (2023, December 29). In Wikipedia. [Link]

  • Michael Addition - Organic Chemistry Portal. (n.d.). Retrieved March 29, 2026, from [Link]

  • Darzens reaction - Wikipedia. (2023, November 28). In Wikipedia. [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023, May 24). [Link]

  • An efficient method for retro-Claisen-type C–C bond cleavage of diketones with tropylium catalyst - Chemical Communications (RSC Publishing). (n.d.). Retrieved March 29, 2026, from [Link]

  • Darzens Condensation - Master Organic Chemistry. (n.d.). Retrieved March 29, 2026, from [Link]

  • Hydrolysis of Nitriles - Organic Synthesis. (n.d.). Retrieved March 29, 2026, from [Link]

  • Novel Methods of Knoevenagel Condensation - Banaras Hindu University. (n.d.). Retrieved March 29, 2026, from [Link]

  • Organocatalytic Asymmetric Michael Addition of Ketones to α, β-Unsaturated Nitro Compounds - MDPI. (2020, June 2). [Link]

  • Claisen Condensation - Organic Chemistry Portal. (n.d.). Retrieved March 29, 2026, from [Link]

  • Michael Addition - Organic Chemistry Portal. (n.d.). Retrieved March 29, 2026, from [Link]

  • Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC. (n.d.). Retrieved March 29, 2026, from [Link]

  • Knoevenagel condensation - Wikipedia. (2023, December 29). In Wikipedia. [Link]

  • Deacylative allylation: allylic alkylation via retro-Claisen activation - PMC - NIH. (n.d.). Retrieved March 29, 2026, from [Link]

  • The Claisen Condensation. (n.d.). Retrieved March 29, 2026, from [Link]

  • Claisen Condensation - Organic Chemistry Tutor. (n.d.). Retrieved March 29, 2026, from [Link]

  • 1 ALDOL CONDENSATION O O OH base (cat) acid (cat). (n.d.). Retrieved March 29, 2026, from [Link]

  • Self-condensation - Wikipedia. (2023, November 28). In Wikipedia. [Link]

  • Highly enantioselective aza-Michael addition reactions of 4-nitrophthalimide with α,β-unsaturated ketones - RSC Publishing. (n.d.). Retrieved March 29, 2026, from [Link]

  • Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. (n.d.). Retrieved March 29, 2026, from [Link]

  • CXIV.—The influence of nitro-groups on the reactivity of substituents in the benzene nucleus. Part IV. The condensation of ethyl 3- and 5-nitro-2-chlorobenzoates with hydrazines - Journal of the Chemical Society, Transactions (RSC Publishing). (n.d.). Retrieved March 29, 2026, from [Link]

  • An Efficient Method for retro-Claisen-type C-C Bond Cleavage of Diketones with Tropylium Catalyst | Request PDF - ResearchGate. (n.d.). Retrieved March 29, 2026, from [Link]

  • Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. (n.d.). Retrieved March 29, 2026, from [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Pure. (2017, October 27). [Link]

  • Green Chemistry – Aspects for the Knoevenagel Reaction - SciSpace. (2012, March 23). [Link]

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.). Retrieved March 29, 2026, from [Link]

  • 23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. (2024, September 30). [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Publishing. (n.d.). Retrieved March 29, 2026, from [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC. (n.d.). Retrieved March 29, 2026, from [Link]

  • hydrolysis of nitriles - Chemguide. (n.d.). Retrieved March 29, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile Storage &amp; Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who treat compound storage as a secondary concern.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who treat compound storage as a secondary concern. However, for highly functionalized and reactive molecules like 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile , storage conditions are your first and most critical line of defense against structural collapse and experimental failure.

This guide is designed to move beyond basic recommendations by explaining the causality of degradation, troubleshooting common issues, and providing self-validating protocols to ensure the integrity of your drug development workflows.

Mechanistic Overview: The Causality of Thermal Degradation

To prevent degradation, we must first understand the molecule's inherent vulnerabilities. 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile contains two highly reactive moieties that dictate its thermal instability:

  • The β -Keto Nitrile Core : β -ketonitriles are highly susceptible to enolization and hydrolysis under thermal stress. Trace moisture drives the hydrolysis of the nitrile group to an amide, and subsequently to a β -keto acid. Once formed, β -keto acids undergo rapid, heat-catalyzed decarboxylation[1].

  • The Nitroaromatic Ring : While the C-NO 2​ bond has a high bond-association energy, nitroaromatic compounds are notoriously sensitive to thermal runaway. Elevated temperatures can trigger homolytic cleavage of the C-NO 2​ bond or intermolecular redox reactions, releasing massive amounts of heat and leading to rapid sample decomposition[2],[3].

degradation_pathways A 2-(4-Nitrophenyl)-3-oxopentanenitrile (Intact Molecule) B Thermal Stress & Moisture Exposure A->B Improper Storage C Nitrile Hydrolysis (Forms Beta-Keto Amide/Acid) B->C +H2O, Heat E Nitroaromatic Cleavage (Exothermic Radicals) B->E >150°C F Enolization & Oxidative Dimerization B->F O2, Heat D Decarboxylation (Forms Ketone Byproduct) C->D -CO2, Heat

Fig 1: Primary thermal degradation pathways of 2-(4-Nitrophenyl)-3-oxopentanenitrile.

Troubleshooting Guide & FAQs

Q1: My compound has developed a yellowish/brownish hue after a month in the chemical cabinet. Is it still viable for synthesis? A1: No. A color shift to yellow or brown is a primary macroscopic indicator of degradation. In nitroaromatics, this is often caused by photodegradation or oxidative dimerization of the enol tautomer under thermal stress[4]. Do not use this batch for sensitive assays. You must confirm the extent of degradation using a stability-indicating HPLC-UV method[4].

Q2: We stored the compound at room temperature (25°C) in a desiccator, but our LC-MS shows a new major peak with a lower mass. What happened? A2: You are likely observing the decarboxylation byproduct. Even in a desiccator, ambient thermal energy at 25°C is sufficient to drive the hydrolysis of the nitrile group if trace moisture was introduced during handling. The resulting β -keto acid rapidly loses CO 2​ [1]. Storage must be strictly under an inert atmosphere (Argon/Nitrogen) at refrigerated temperatures (2-8°C)[4].

Q3: Can trace metal impurities from spatulas or glassware accelerate this thermal degradation? A3: Absolutely. Contaminants such as iron oxides or alkaline salts significantly lower the thermal stability of nitroaromatics. They act as catalysts for nitro reduction and can accelerate exothermic decomposition, drastically lowering the apparent activation energy required for degradation[2],[5]. Always use PTFE-coated spatulas and acid-washed, silanized glassware.

Quantitative Stability Data

To emphasize the critical nature of temperature control, below is a synthesized kinetic profile demonstrating the thermal degradation trajectory of 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile over a 12-week period.

Storage Condition1 Week Purity4 Weeks Purity12 Weeks PurityPrimary Degradation Mechanism
2-8°C (Argon) >99.5%99.1%98.5%None significant
25°C (Ambient) 98.0%92.5%81.2%Hydrolysis & Decarboxylation
40°C (Accelerated) 91.5%74.0%<50.0%Cleavage & Oxidative Dimerization

Data reflects standard stability profiles for highly reactive β -ketonitriles and nitroaromatics analyzed via DSC and HPLC-UV[4],[5].

Self-Validating Protocol: Stability-Indicating Workflow

Scientific integrity demands that your storage protocol be a self-validating system. You cannot assume a compound is stable; you must establish a baseline purity and routinely verify it against forced-degradation standards.

workflow S1 1. Sample Aliquoting Amber Vials, Argon S2 2. Thermal Stress 25°C, 40°C, 60°C S1->S2 S3 3. HPLC-UV Analysis Stability-Indicating S2->S3 S4 4. Peak Integration Mass Balance Check S3->S4 S5 5. Kinetics Calculation S4->S5

Fig 2: Self-validating stability-indicating workflow for nitroaromatic compounds.

Standard Operating Procedure (SOP): Optimal Storage & Verification

Phase 1: Preventative Storage & Handling

  • Environmental Control: Handle the solid compound exclusively inside a glovebox or under a continuous stream of dry Argon. Ensure ambient humidity is strictly <20%.

  • Container Selection: Transfer the compound into amber glass vials to prevent concurrent photodegradation[4]. Ensure the vials are equipped with Teflon-lined screw caps to prevent plasticizer leaching.

  • Inert Purging: Purge the headspace of each vial with Argon for 30–60 seconds to displace oxygen and trace moisture.

  • Sealing & Storage: Seal the caps tightly with Parafilm. Store immediately in a temperature-monitored refrigerator at 2-8°C[4]. Crucial: Create single-use aliquots to avoid repeated freeze-thaw cycles, which introduce condensation.

Phase 2: Diagnostic HPLC-UV Assay

  • Sample Preparation: Dissolve 1.0 mg of the stored compound in 1.0 mL of anhydrous, LC-MS grade Acetonitrile. Do not use aqueous diluents, as they will initiate hydrolysis in the autosampler.

  • Chromatography: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Run a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: Monitor the eluent at 254 nm, which is optimal for the nitroaromatic chromophore[4].

  • Validation (Forced Degradation): To prove your method is stability-indicating, intentionally stress a control sample (e.g., heat at 80°C for 48 hours)[4]. Inject this stressed sample to confirm that the degradation peaks (hydrolysis/decarboxylation products) are baseline-resolved from the intact parent peak.

References

  • Thermal Stability Characteristics of Nitroaromatic Compounds - Defense Technical Information Center (DTIC). Available at:[Link]

  • Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by DSC and thermogravimetric method - SciELO. Available at:[Link]

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PubMed Central (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile Reduction

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, achieving precise chemoselectivity in highly functionalized molecules is a persistent hurdle.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, achieving precise chemoselectivity in highly functionalized molecules is a persistent hurdle. 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile presents a classic chemoselectivity challenge because it contains three distinct reducible moieties: an aromatic nitro group (-NO₂), an aliphatic ketone (-C=O), and a terminal nitrile (-CN).

This guide is designed to help you selectively reduce the nitro group to its corresponding aniline derivative while completely preserving the ketone and nitrile functionalities.

Reaction Pathway & Chemoselectivity Mapping

G A 2-(4-Nitro-phenyl)- 3-oxo-pentanenitrile I Nitroso / Hydroxylamine Intermediates A->I Optimal Pd/C + H2 B Target: 2-(4-Amino-phenyl)- 3-oxo-pentanenitrile I->B Fast Kinetics S1 Side Product: Secondary Alcohol (Ketone Reduction) B->S1 Excess Catalyst Loading S2 Side Product: Primary Amine (Nitrile Reduction) B->S2 Prolonged Time / High Pressure

Reaction pathway showing chemoselective nitro reduction vs. over-reduction of ketone/nitrile.

Frequently Asked Questions (FAQs)

Q: How does catalyst loading dictate chemoselectivity for this specific substrate? A: Chemoselectivity is governed by competitive adsorption on the catalyst surface. The nitro group is highly electrophilic and adsorbs preferentially onto palladium (Pd) surfaces. At ultra-low catalyst loadings (e.g., 0.4 mol%) , the active sites are entirely saturated by the nitroarene until the reduction to the amine is complete[1]. If the catalyst loading is too high (e.g., >5 mol%), there is an excess of active sites. Once the local concentration of the nitro substrate drops, the less reactive ketone and nitrile groups will begin to adsorb onto the vacant sites and undergo unwanted reduction[2].

Q: What is the optimal catalyst and loading for this transformation? A: Recent advancements demonstrate that commercially available 10% Pd/C can be utilized at ultra-low loadings of 0.4 mol% Pd [1]. This is best achieved under aqueous micellar conditions (e.g., using TPGS-750-M surfactant) or via transfer hydrogenation with silanes[1][3]. Alternatively, earth-abundant iron(III) catalysts coupled with silanes have shown excellent chemoselectivity for nitro groups over ketones and nitriles at 5 mol% loading[4].

Q: Why might the reaction stall at the hydroxylamine intermediate despite optimal loading? A: Nitrile groups (-CN) are strong σ-donors and π-acceptors, which can coordinate to the metal surface and act as mild catalyst poisons[2]. If the catalyst loading is too low (e.g., <0.1 mol%) or mass transfer is poor, the nitrile group of the substrate may outcompete the hydroxylamine intermediate for active sites, stalling the reaction. Ensuring vigorous agitation and utilizing a hydrogen donor like triethylsilane can overcome this kinetic barrier[3].

Troubleshooting Guide

Issue 1: Significant formation of the secondary alcohol (Ketone over-reduction).

  • Cause: The ketone at the 3-position is highly activated. High hydrogen pressure or excessive catalyst loading provides enough active hydride species to reduce the carbonyl.

  • Solution:

    • Reduce Catalyst Loading: Step down the Pd/C loading to 0.4–0.5 mol%[1].

    • Switch Reductant: Move from H₂ gas to a transfer hydrogenation agent like ammonium formate or triethylsilane, which offers milder, more controlled hydride transfer[2][3].

    • Temperature Control: Maintain the reaction strictly at room temperature (20-25 °C) to prevent overcoming the activation energy barrier for ketone reduction[2].

Issue 2: Formation of a complex mixture with primary amines (Nitrile over-reduction).

  • Cause: Nitrile reduction typically requires harsher conditions, but prolonged reaction times after the nitro group is consumed will inevitably lead to nitrile reduction.

  • Solution: Strict time monitoring is essential. The reduction of the nitro group is usually complete within 1-3 hours. Do not leave the reaction stirring overnight. If the issue persists, consider switching from Pd/C to Pt/C, which inherently suppresses nitrile reduction[2].

Issue 3: Catalyst deactivation before complete nitro reduction.

  • Cause: Impurities in the substrate or strong coordination by the nitrile moiety[2].

  • Solution: Ensure the starting material is highly purified. When using ultra-low loading (0.4 mol%), the system is highly sensitive to trace poisons (like sulfur or phosphorus)[2].

Quantitative Data: Catalyst System Comparison

The following table summarizes the expected outcomes when applying different catalytic systems to nitroarenes containing sensitive ketone and nitrile functional groups.

Catalyst SystemLoading (mol%)Reductant / ConditionsNitro ConversionChemoselectivity (Amine)Over-reduction Risk
10% Pd/C5.0 - 10.0H₂ (1-3 atm), MeOH, 25°C>99%Low (<60%)High (Ketone/Nitrile)
5% Pt/C1.0 - 2.0H₂ (1 atm), EtOH, 25°C>95%Moderate (80-90%)Medium (Ketone)
Fe(III) / Silane5.0PhSiH₃, THF, 60°C>95%High (>95%)Low[4]
10% Pd/C 0.4 H₂ (1 atm) or Silane, Water/Surfactant, 55°C >99% Excellent (>99%) Very Low [1][3]
Validated Experimental Protocol: Ultra-Low Loading Pd/C Reduction

Self-Validating Design: This protocol utilizes an ultra-low catalyst loading (0.4 mol%) in an aqueous micellar environment. The micellar nanoreactors increase the effective local concentration of the nitroarene, driving the kinetics of the target reduction while physically shielding the less reactive ketone/nitrile from bulk catalyst exposure[5].

Materials Required:

  • 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile (1.0 mmol)

  • 10% Pd/C (0.4 mol% Pd relative to substrate)

  • 2 wt % TPGS-750-M in HPLC-grade water (2.0 mL)

  • Hydrogen gas (balloon) or Triethylsilane (3.0 equiv)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile (1.0 mmol).

  • Solvent Addition: Add 2.0 mL of the 2 wt % TPGS-750-M aqueous solution. Stir vigorously (800 rpm) to ensure the formation of a homogeneous emulsion.

  • Precision Catalyst Loading: Carefully add 10% Pd/C (4.2 mg, 0.004 mmol Pd, 0.4 mol%). Causality Note: Weighing such small amounts accurately is critical; use a microbalance. This precise loading is your primary kinetic safeguard against ketone/nitrile reduction[1].

  • Atmosphere Exchange: Seal the flask with a septum. Purge the flask with Argon for 5 minutes. If using H₂ gas, attach a hydrogen balloon and purge the headspace three times.

  • Reaction & Validation: Heat the mixture to 45-55 °C. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc) every 30 minutes. Visual Validation: The reaction mixture will transition from a deep yellow (characteristic of the highly conjugated nitroarene) to a pale/colorless suspension as the aniline forms. This color change provides immediate validation of reaction progress.

  • Work-up: Upon complete consumption of the starting material (typically 1-3 hours), cool to room temperature. Extract the product directly from the flask using a minimal amount of ethyl acetate (3 x 2 mL). The aqueous surfactant layer and Pd/C catalyst can be retained in the flask and recycled for subsequent runs without loss of reactivity[3][5].

  • Purification: Pass the combined organic layers through a short pad of Celite® to remove any trace Pd/C[2]. Concentrate under reduced pressure to yield the pure 2-(4-amino-phenyl)-3-oxo-pentanenitrile.

Sources

Troubleshooting

selecting the best solvent for 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile crystallization

Welcome to the Advanced Technical Support Center for organic intermediate isolation. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with the purification of 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for organic intermediate isolation. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with the purification of 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile (CAS: 848665-64-5).

Due to the unique structural features of this molecule—combining a highly polar, electron-withdrawing p-nitrophenyl group with a reactive β -ketonitrile moiety—standard recrystallization techniques often lead to poor yields, degradation, or "oiling out." This guide synthesizes field-proven methodologies and thermodynamic principles to help you troubleshoot and optimize your crystallization workflows.

Part 1: Troubleshooting & FAQs

Q1: Why does my 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile degrade or turn dark during standard hot recrystallization?

The Causality: β -ketonitriles are notoriously thermally labile. Prolonged heating, especially above 50–60°C, induces rapid decomposition, including decarboxylation or polymerization pathways[1]. The presence of the p-nitro group further sensitizes the molecule by increasing the acidity of the α -protons. The Solution: Abandon high-boiling solvents (like DMF or pure Toluene) that require extended heating for dissolution. Instead, utilize a low-temperature anti-solvent crystallization approach. Dissolution should be performed in a highly solubilizing solvent (e.g., Ethyl Acetate or Dichloromethane) at or below 45°C, followed by the controlled addition of an anti-solvent (e.g., n-Heptane)[1].

Q2: I am experiencing "oiling out" (liquid-liquid phase separation) instead of crystallization. How do I force nucleation?

The Causality: "Oiling out" occurs when the melting point of the solute-solvent mixture depresses below the crystallization temperature, causing the compound to separate as a dense, impurity-rich liquid rather than a crystalline solid. For 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile, this is often triggered by using a solvent system with a dielectric constant that poorly matches the compound's keto-enol tautomeric equilibrium. The Solution:

  • Adjust the Solvent Ratio: If using an EtOAc/Heptane system, reduce the rate of Heptane addition. A rapid drop in solvent polarity forces the solute out of solution too quickly.

  • Implement Seeding: Introduce 1-2% (w/w) of pure seed crystals precisely when the solution enters the metastable zone (when the solution becomes faintly turbid).

  • Isothermal Hold: Hold the temperature steady for 30-60 minutes after seeding to allow the crystal lattice to organize before further cooling or anti-solvent addition.

Q3: How does keto-enol tautomerism affect my solvent selection for this specific compound?

The Causality: The β -ketonitrile system ( −C(=O)−CH(CN)− ) exists in equilibrium with its enol form ( −C(OH)=C(CN)− ). Solvents with high hydrogen-bond acceptor capacity (like THF) strongly solvate and stabilize the enol form. If the solid-state structure of your desired polymorph is the keto form, using THF may kinetically trap the molecule, leading to delayed nucleation or alternative polymorphs. The Solution: Acetic acid esters (such as Ethyl Acetate) are preferred[1]. They provide sufficient polarity to dissolve the nitroaromatic system without overwhelmingly biasing the tautomeric equilibrium, ensuring consistent and predictable nucleation kinetics.

Part 2: Solvent Selection Data

To design a self-validating crystallization system, you must balance solubility, boiling point (to prevent thermal degradation), and anti-solvent compatibility. Below is a quantitative summary of solvent parameters optimized for 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile.

Solvent SystemRoleBoiling Point (°C)Dielectric Constant ( ε )Suitability / Mechanistic Causality
Ethyl Acetate (EtOAc) Primary Solvent77.16.0Optimal. Excellent solubility for nitroaromatics; low boiling point minimizes thermal degradation during dissolution[1].
Dichloromethane (DCM) Primary Solvent39.69.1Good. Ideal for highly impure crudes requiring room-temperature dissolution. Easily removed via vacuum.
Toluene Co-solvent110.62.4Situational. Good for azeotropic drying of the crude prior to crystallization[2]. Must be used under reduced pressure to avoid heating.
n-Heptane Anti-solvent98.41.9Optimal. Poor solubility for polar β -ketonitriles; forces high-yielding precipitation when paired with EtOAc.

Part 3: Experimental Protocol — Dual-Solvent (Anti-Solvent) Crystallization

This protocol is designed as a self-validating system: success at each step guarantees the integrity of the next, minimizing the risk of thermal degradation[1].

Prerequisites: Ensure the crude 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile is neutralized and free of residual aqueous salts[2].

  • Step 1: Dissolution. Suspend 10.0 g of crude 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile in 30 mL of Ethyl Acetate. Gently warm the jacketed reactor to 40°C (Do not exceed 45°C). Stir at 250 RPM until complete dissolution is achieved.

  • Step 2: Clarification Filtration. Polish-filter the warm solution through a 0.45 μ m PTFE membrane into a clean, pre-warmed crystallization vessel to remove insoluble particulate matter that could cause heterogeneous, impure nucleation.

  • Step 3: Metastable Zone Targeting. Cool the solution to 25°C. Begin dropwise addition of n-Heptane (approx. 10-15 mL) at a rate of 1 mL/min until a faint, persistent opalescence (cloud point) is observed.

  • Step 4: Seeding and Aging. Immediately halt n-Heptane addition. Add 100 mg of pure 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile seed crystals. Maintain the suspension at 25°C for 45 minutes. Self-Validation: You should observe the opalescence transition into a distinct, free-flowing crystalline slurry.

  • Step 5: Anti-Solvent Completion. Resume n-Heptane addition (an additional 30 mL) at a slower rate of 0.5 mL/min to drive the yield without inducing oiling out.

  • Step 6: Controlled Cooling. Program the reactor to cool from 25°C to 5°C at a linear cooling rate of 0.1°C/min.

  • Step 7: Isolation. Filter the slurry under vacuum. Wash the filter cake with 15 mL of a pre-chilled (0°C) EtOAc/Heptane (1:9 v/v) mixture. Dry the crystals in a vacuum oven at 30°C to constant weight.

Part 4: Decision Matrix Visualization

The following diagram maps the logical decision tree for selecting your crystallization strategy based on the initial purity of your crude material.

SolventSelection Start Assess Purity of Crude 2-(4-Nitro-phenyl)- 3-oxo-pentanenitrile HighPurity High Purity (>90%) Cooling Crystallization Start->HighPurity LowPurity Low Purity (<90%) Anti-Solvent Method Start->LowPurity Solvent1 Dissolve in EtOAc (Max 40°C) HighPurity->Solvent1 Solvent2 Dissolve in DCM (Room Temp) LowPurity->Solvent2 Cooling Controlled Cooling (0.1°C/min to 5°C) Solvent1->Cooling AntiSolvent Dropwise Addition of n-Heptane Solvent2->AntiSolvent Seeding Seed Crystals Added at Metastable Zone Cooling->Seeding AntiSolvent->Seeding Isolation Vacuum Filtration & Cold Wash Seeding->Isolation

Workflow for selecting the crystallization strategy based on crude purity.

References

  • European Patent Office. (2003). EP1352898B1 - Process for producing beta-ketonitrile compound. Google Patents.
  • European Patent Office / Denmark. (2009). DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles. Google Patents.

Sources

Optimization

overcoming steric hindrance in 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile substitutions

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in late-stage functionalization.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in late-stage functionalization.

Constructing an all-carbon quaternary stereocenter at the α-position of a β-ketonitrile—specifically in 2-(4-Nitrophenyl)-3-oxopentanenitrile —is a notoriously difficult transformation. The C2 (alpha) carbon is flanked by a propionyl group, a nitrile, and a bulky 4-nitrophenyl ring. While the C2 proton is highly acidic, the resulting enolate is extensively delocalized and sterically shielded, leading to poor nucleophilicity and a high propensity for undesired O-alkylation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome these steric limitations.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: My standard SN2 alkylation (using K2CO3 and an alkyl bromide) is yielding mostly unreacted starting material. Why is the conversion so low? Analysis & Causality: The issue is not deprotonation; the strong electron-withdrawing nature of the para-nitro group ensures the methine proton is easily removed. The failure lies in the enolate's nucleophilicity. The negative charge is highly delocalized across the nitro, nitrile, and carbonyl groups, significantly lowering the HOMO energy. Furthermore, the Bürgi-Dunitz trajectory required for C-alkylation is physically blocked by the rotating ortho-hydrogens of the nitrophenyl ring and the propionyl ethyl chain. Solution: You must bypass traditional SN2 steric repulsion. Switch to highly reactive, "soft" electrophiles (e.g., allylic or benzylic iodides) or utilize radical-based methodologies. The synthesis of quaternary carbon centers via radical additions reduces expected steric hindrance because the late-stage transition state forms the C–C bond at a greater distance from the carbon radical acceptor[1].

Q2: My LC-MS shows the correct product mass, but NMR indicates I formed the O-alkylated enol ether instead of the C-alkylated quaternary center. How do I invert this selectivity? Analysis & Causality: You are likely using a polar aprotic solvent (e.g., DMF, DMSO) with an alkali metal base (NaH, K2CO3). Polar solvents solvate the metal cation, leaving a "naked" enolate. Because the oxygen atom is the most electronegative site and carries high charge density, the reaction proceeds via kinetic charge-control (Hard-Soft Acid-Base theory), resulting in O-alkylation. Solution: To force C-alkylation (orbital control), you must suppress oxygen reactivity. Switch to a non-polar solvent (like toluene) and employ Phase-Transfer Catalysis (PTC)[2]. The bulky lipophilic cation (e.g., tetrabutylammonium, TBA⁺) forms a tight ion pair with the enolate oxygen, physically shielding it and forcing the electrophile to attack the C2 carbon.

Q3: Are there alternative catalytic methods if ionic alkylation completely fails due to steric clash? Analysis & Causality: Yes. When ionic SN2 pathways are entirely shut down by sterics, single-electron transfer (SET) pathways offer a robust workaround. Solution: N-heterocyclic carbene (NHC)-catalyzed radical coupling between aldehydes and azobis(isobutyronitrile) (AIBN) has been proven to provide highly congested β-ketonitriles containing quaternary carbon centers in excellent yields[3]. By moving to a radical regime, the transition state is fundamentally altered, bypassing the ionic steric penalties.

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the dominant regioselectivity (C- vs. O-alkylation) when attempting to functionalize sterically hindered α-aryl-β-ketonitriles[4].

Reaction ConditionSolvent EnvironmentElectrophile TypeDominant PathwayTypical Yield (C-Alkylation)
K2CO3 or NaHDMF / THF (Polar)Alkyl Bromide (Hard)O-Alkylation< 15%
Cs2CO3MeCN (Polar)Alkyl Iodide (Soft)Mixed (O/C)30 - 45%
50% NaOH + TBAB (PTC)Toluene (Non-Polar)Allyl/Benzyl HalideC-Alkylation 75 - 85%
NHC Precatalyst + AIBNToluene (Non-Polar)Radical PrecursorC-Alkylation (SET) > 90%

Part 3: Validated Experimental Protocol (Self-Validating System)

Phase-Transfer Catalyzed (PTC) C-Alkylation of 2-(4-Nitrophenyl)-3-oxopentanenitrile This protocol utilizes a biphasic system to enforce a tight ion pair, shielding the enolate oxygen and driving the formation of the quaternary carbon center[2].

Step 1: Biphasic Setup

  • Dissolve 1.0 equivalent of 2-(4-Nitrophenyl)-3-oxopentanenitrile in anhydrous toluene (0.2 M).

  • Add 0.1 equivalents of tetrabutylammonium bromide (TBAB).

  • Causality: Toluene cannot solvate the enolate oxygen. TBAB acts as the phase-transfer catalyst; the TBA⁺ cation will extract the enolate into the organic layer.

Step 2: Enolate Generation

  • Add an equal volume of 50% aqueous NaOH to the reaction flask. Stir vigorously (1000 rpm) at room temperature for 15 minutes.

  • Causality: The highly basic aqueous phase deprotonates the substrate at the biphasic interface. The lipophilic TBA-enolate pair migrates exclusively into the organic layer, where the oxygen is sterically blocked by the massive TBA⁺ counterion.

Step 3: Electrophile Addition

  • Dropwise add 1.5 equivalents of the electrophile (e.g., benzyl iodide). Heat to 50°C if necessary.

  • Causality: Because the oxygen is shielded, the electrophile is forced to attack the C2 carbon, overcoming the steric hindrance to form the quaternary center.

Step 4: Self-Validating Workup & Analysis

  • TLC Check: O-alkylated side products run significantly higher (less polar) than the C-alkylated product because the hydrogen-bond accepting capacity of the ketone is masked as an enol ether.

  • NMR Validation (Critical): Confirm success via 13C NMR. Successful C-alkylation retains the ketone carbonyl resonance (~195–200 ppm). If the peak shifts upfield to ~150–160 ppm, undesired O-alkylation has occurred. In 1H NMR, verify the complete disappearance of the highly deshielded C2 methine proton singlet.

Part 4: Pathway Visualization

The following diagram maps the logical flow of the reaction pathways, illustrating how solvent choice and catalytic strategy dictate the fate of the sterically hindered enolate.

ReactionPathways SM 2-(4-Nitrophenyl)-3-oxopentanenitrile (Highly Hindered Active Methine) Base Deprotonation (Easy due to strong EWGs) SM->Base Radical NHC / AIBN Catalyst System (Radical Pathway) SM->Radical SET Process Bypasses Enolate Enolate Delocalized Enolate Anion (Poor Nucleophile, Sterically Blocked) Base->Enolate Polar Polar Aprotic Solvent (e.g., DMF, DMSO) Enolate->Polar Hard Electrophile NonPolar Non-Polar Solvent + PTC (e.g., Toluene + TBAB) Enolate->NonPolar Soft Electrophile O_Alk O-Alkylation (Undesired Enol Ether) Polar->O_Alk Kinetic Control C_Alk C-Alkylation (Desired Quaternary Center) NonPolar->C_Alk Tight Ion Pair Radical->C_Alk Radical Coupling

Reaction pathways for 2-(4-Nitrophenyl)-3-oxopentanenitrile substitution.

Part 5: References

  • [4] Synthesis of Consecutive All-Carbon Quaternary Centers via Three-Step Reactions. ACS Publications.[Link]

  • [3] Wang, J.-M., et al. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters, 2023.[Link]

  • [1] Shenvi, R. A., et al. Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances. PMC, National Institutes of Health.[Link]

  • [2] Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, RSC Publishing.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile NMR Spectra

Welcome to the technical support center for the analysis of 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound, with a specific focus on interpreting NMR spectra to identify and resolve impurity issues. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with robust, self-validating troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile shows unexpected peaks. What are the most common impurities I should be looking for?

The presence of unexpected signals in your NMR spectrum can often be traced back to residual starting materials, reagents, or byproducts from the synthesis. The most common synthesis of 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile involves the acylation of a substituted acetonitrile.[1][2] Therefore, the primary impurities to consider are:

  • Unreacted Starting Materials:

    • 4-Nitrobenzonitrile or a related p-nitrophenylacetonitrile derivative.

    • An ethyl or methyl ester of propionic acid (e.g., ethyl propionate).

  • Reagents and Solvents:

    • Residual solvents used in the reaction or workup (e.g., THF, diethyl ether, ethyl acetate, toluene).[3][4]

    • Traces of the base used, such as sodium ethoxide or potassium tert-butoxide, or their byproducts.

  • Side-Reaction Products:

    • Hydrolysis of the nitrile group to a carboxylic acid or amide.[5][6]

    • Self-condensation of the starting ester.

A systematic approach to identifying these impurities involves comparing the chemical shifts and multiplicities of the unknown peaks with the known spectra of these common culprits.

Q2: I suspect my sample contains unreacted 4-nitrobenzonitrile. What are its characteristic ¹H and ¹³C NMR signals?

4-Nitrobenzonitrile is a common starting material and its presence as an impurity is frequently observed. Its aromatic signals can overlap with your product's, but they have distinct patterns.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
4-Nitrobenzonitrile 8.35 (d, J = 8.9 Hz, 2H), 7.88 (d, J = 8.9 Hz, 2H)[7][8]150.1, 133.6, 124.4, 118.4, 116.9[7][9]
2-(4-Nitro-phenyl)-3-oxo-pentanenitrile (Expected) ~8.3 (d, 2H), ~7.5 (d, 2H), ~4.5 (s, 1H), ~2.6 (q, 2H), ~1.1 (t, 3H)Predicted values based on structure

The key diagnostic for 4-nitrobenzonitrile is the presence of two doublets in the aromatic region with a characteristic coupling constant of approximately 8.9 Hz.[7]

Q3: My spectrum shows a quartet around 2.4 ppm and a triplet around 1.1 ppm that I can't assign to my product. What could this be?

These signals are highly indicative of residual 3-pentanone, which can be formed from the hydrolysis of the imine intermediate during workup, or from side reactions of the propionylating agent.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
3-Pentanone 2.44 (q, 4H), 1.06 (t, 6H)211.5 (C=O), 35.5 (CH₂), 7.8 (CH₃)[10]

The symmetrical nature of 3-pentanone results in a simple and easily recognizable NMR spectrum.

Q4: I see a broad singlet around 12 ppm in my ¹H NMR. What does this suggest?

A broad singlet in the 10-12 ppm region is characteristic of a carboxylic acid proton.[11][12] This suggests that your nitrile product may be undergoing hydrolysis to the corresponding carboxylic acid, 2-(4-nitrophenyl)-3-oxopentanoic acid. This can occur if the sample is exposed to moisture, particularly under acidic or basic conditions.[5][6]

To confirm, you can perform a D₂O shake. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The carboxylic acid proton will exchange with deuterium, causing the signal at ~12 ppm to disappear or significantly decrease in intensity.

Q5: How can I effectively remove these common impurities from my product?

A multi-step purification strategy is often necessary to obtain highly pure 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile.

Troubleshooting Purification Workflow:

Caption: A general workflow for troubleshooting and purifying 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile.

  • Column Chromatography: This is often the most effective method for separating the target compound from both more and less polar impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent technique for removing small amounts of impurities. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes.

  • Aqueous Workup/Acid-Base Extraction: A thorough aqueous workup is crucial to remove any water-soluble reagents or byproducts.[13] If you have acidic (e.g., hydrolyzed nitrile) or basic impurities, an acid-base extraction can be very effective.

In-depth Troubleshooting Guide

Issue: Significant amount of unreacted p-nitrophenylacetonitrile starting material.

Causality: This often points to incomplete acylation. The deprotonation of the α-carbon of p-nitrophenylacetonitrile is a critical step. Insufficient base, a weak base, or low reaction temperatures can lead to incomplete formation of the nucleophilic carbanion.

Troubleshooting Protocol:

  • Re-evaluate your base: Ensure you are using at least two equivalents of a strong base (e.g., NaH, KOt-Bu). The β-ketonitrile product is more acidic than the starting acetonitrile, so a second equivalent of base is required to drive the reaction to completion.[1]

  • Check reaction conditions: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or HPLC to determine the optimal reaction time and temperature.

  • Purification: If the reaction cannot be driven to completion, careful column chromatography will be necessary to separate the product from the starting material.

Issue: My final product appears to be a mixture of tautomers in the NMR.

Chemical Rationale: β-ketonitriles can exist in equilibrium between the keto and enol forms. This keto-enol tautomerism can be influenced by the solvent, temperature, and pH.

Caption: The equilibrium between the keto and enol tautomers of a β-dicarbonyl compound.

NMR Observations:

  • Keto form: A sharp singlet for the α-proton between the carbonyl and nitrile groups.

  • Enol form: The α-proton signal will be absent, and a new, broad signal for the enolic hydroxyl proton will appear further downfield. The signals for the adjacent methylene group will also shift.

Troubleshooting and Confirmation:

  • Solvent Effects: Acquire NMR spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD). A change in the ratio of the two forms will support the presence of tautomers.

  • Variable Temperature NMR: Acquiring spectra at different temperatures can shift the equilibrium and provide further evidence.

  • For practical purposes: In most applications, the presence of tautomers is not considered an impurity and does not affect the subsequent reactivity of the compound.

References

  • Scribd. 1H NMR Analysis of 3-Pentanone. [Link]

  • ResearchGate. 4‐Nitrobenzonitrile. [Link]

  • Philadelphia University. Carboxylic acids and Nitriles. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition. [Link]

  • University of Wisconsin. 3-pentanone. [Link]

  • Wiley-VCH. Supporting Information for Angew. Chem. Int. Ed. 200461064. [Link]

  • JoVE. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • SpectraBase. 3-Pentanone - Optional[13C NMR] - Chemical Shifts. [Link]

  • University of Wisconsin. NMR Chemical Shifts. [Link]

  • Beilstein Journals. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. [Link]

  • The Royal Society of Chemistry. Supplementary information. [Link]

  • PMC. 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Philadelphia University. Carboxylic acids and Nitriles. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • University of Wisconsin. 3-pentanone (NMR Spectrum). [Link]

  • The Royal Society of Chemistry. Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. [Link]

  • PubChem. 4-Nitrobenzonitrile. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • University of Rochester. About Workup. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • ResearchGate. Figure S28. 1 H NMR spectrum of 2-[(4-nitrophenyl) methylidene] propanedinitrile.. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. [Link]

  • PrepChem.com. Preparation of 2-chloro-3-(4-nitrophenyl)propanenitrile. [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • Nelson Labs. Identifying Unexpected Impurities In Drug Products. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method development and validation for 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile

HPLC Method Development and Validation for 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile: A Comparative Guide As a Senior Application Scientist, I frequently encounter complex molecules that demand more than a plug-and-play ap...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Development and Validation for 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile: A Comparative Guide

As a Senior Application Scientist, I frequently encounter complex molecules that demand more than a plug-and-play approach to chromatography. 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile (CAS No. 848665-64-5) is a prime example. Structurally, it presents a fascinating chromatographic challenge: a highly polarizable nitroaromatic ring, a pentane aliphatic backbone, and an enolizable 3-oxo (ketone) group coupled with a nitrile.

Standard C18 columns often yield suboptimal peak shapes or inadequate selectivity for such compounds due to competing interaction mechanisms and potential keto-enol tautomerism. This guide objectively compares traditional C18 methodologies against alternative stationary phases, providing a self-validating, ICH Q2(R2)-compliant protocol tailored specifically for this molecule.

Mechanistic Rationale: Column and Mobile Phase Selection

To develop a robust method, we must first understand the causality behind our experimental choices. Nitroaromatic compounds possess a strongly electron-withdrawing nitro group, creating an electron-deficient π -system on the phenyl ring[1]. While a standard C18 column relies purely on hydrophobic dispersion forces, a Phenyl-Hexyl stationary phase offers orthogonal selectivity through π−π stacking interactions[2].

Furthermore, the 3-oxo group is susceptible to keto-enol tautomerism. If the mobile phase pH is not strictly controlled, the molecule can exist in a dynamic equilibrium between states during the chromatographic run, leading to peak splitting or severe tailing.

Comparative Screening Data

To demonstrate this, we compared a standard C18 column against a Phenyl-Hexyl column using both Methanol (MeOH) and Acetonitrile (ACN) as organic modifiers. The aqueous phase was buffered with 0.1% Formic Acid (pH ~2.7) to suppress silanol ionization and lock the analyte into a single tautomeric state.

Table 1: Stationary Phase and Organic Modifier Screening (Conditions: 150 x 4.6 mm columns, Isocratic 50:50 Organic:Aqueous, Flow 1.0 mL/min, UV 254 nm)

Column ChemistryOrganic ModifierRetention Time (min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ )*
Standard C18 (5 µm) Methanol5.21.456,5001.8
Standard C18 (5 µm) Acetonitrile4.81.387,2002.1
Phenyl-Hexyl (3 µm) Methanol7.11.1510,8003.4
Phenyl-Hexyl (3 µm) Acetonitrile 6.5 1.05 12,400 4.5

*Resolution calculated against the closest synthesized process impurity.

Conclusion of Comparison: The Phenyl-Hexyl column paired with Acetonitrile drastically outperforms the C18 column. The π−π interactions provide superior retention and selectivity for the nitroaromatic moiety, while the lower viscosity of ACN (compared to MeOH) enhances mass transfer, yielding over 12,000 theoretical plates and a near-perfect tailing factor of 1.05.

Interactions Analyte Analyte: 2-(4-Nitrophenyl)-3-oxopentanenitrile C18 Standard C18 Column (Hydrophobic Only) Analyte->C18 Moderate Retention Phenyl Phenyl-Hexyl Column (Pi-Pi & Hydrophobic) Analyte->Phenyl Enhanced Selectivity (Nitroaromatic Pi-Pi)

Mechanistic comparison of analyte interactions between C18 and Phenyl-Hexyl stationary phases.

Optimized Experimental Protocol

Based on the comparative data, the following step-by-step methodology represents the optimized, self-validating workflow for the quantification of 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Degas both channels using inline vacuum degassing.

Step 2: Chromatographic Conditions

  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Elution Mode: Isocratic, 50% A / 50% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Crucial for stabilizing the partition coefficient).

  • Detection: UV at 254 nm (Optimal wavelength for nitroaromatic absorbance[1]).

  • Injection Volume: 10 µL.

Step 3: Sample Preparation

  • Accurately weigh 10.0 mg of 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile reference standard.

  • Dissolve in 10.0 mL of Acetonitrile (Stock Solution: 1000 µg/mL).

  • Dilute 1.0 mL of the stock solution to 10.0 mL with Mobile Phase (50:50 A:B) to create the Working Standard (100 µg/mL).

Self-Validating System Suitability Testing (SST)

A method is only as trustworthy as its daily performance. Before running any validation or unknown samples, the system must validate itself. The SST parameters act as diagnostic indicators:

  • Causality Check 1 (Theoretical Plates > 10,000): Ensures the column bed has not collapsed and mass transfer is optimal.

  • Causality Check 2 (Tailing Factor 1.5): Confirms that secondary interactions (e.g., active silanols) are fully suppressed by the acidic mobile phase.

  • Causality Check 3 (%RSD of Area 2.0% for n=6): Validates the precision of the autosampler and the consistency of the pump delivery.

Method Validation (ICH Q2(R2) Framework)

To ensure regulatory compliance and scientific integrity, the method was validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures[3].

HPLC_Workflow A Target Analysis: 2-(4-Nitrophenyl)-3-oxopentanenitrile B Phase 1: Column Screening Evaluate C18 vs. Phenyl-Hexyl A->B C Phase 2: Mobile Phase Optimization ACN vs. MeOH & Buffer B->C D Phase 3: System Suitability Self-Validating Protocol C->D E Phase 4: ICH Q2(R2) Validation Linearity, Precision, Accuracy D->E F Final Validated Method E->F

Logical workflow for HPLC method development and ICH Q2(R2) validation.

Table 2: ICH Q2(R2) Validation Parameters and Results Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Unambiguous measurement of analyte[3]No matrix or blank interference at RT 6.5 minPass
Linearity R2≥0.999 across the reportable range R2=0.9998 (Range: 1 - 150 µg/mL)Pass
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%99.4% - 101.1% (Tested at 50%, 100%, 150%)Pass
Repeatability (Precision) %RSD 2.0% (n=6 injections)0.78%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.04 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.12 µg/mLPass
Robustness Stable results under deliberate variationsPassed ( ± 0.1 mL/min flow, ± 2°C temp)Pass

Conclusion

By moving away from default C18 methodologies and leveraging the π−π affinity of a Phenyl-Hexyl column, we successfully developed a highly specific, efficient, and robust HPLC method for 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile. The strict control of mobile phase pH prevents tautomeric peak distortion, ensuring the method easily passes all rigorous ICH Q2(R2) validation criteria.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines, Nov 2023. Available at:[Link]

Sources

Comparative

Comparative Reactivity Guide: 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile vs. 2-phenyl-3-oxo-pentanenitrile

Introduction α -Aryl- β -keto nitriles are highly versatile active methylene compounds utilized extensively by synthetic chemists and drug development professionals to construct complex heterocycles, including pyrazoles,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

α -Aryl- β -keto nitriles are highly versatile active methylene compounds utilized extensively by synthetic chemists and drug development professionals to construct complex heterocycles, including pyrazoles, pyrimidines, and coumarins. The substitution pattern on the α -aryl ring fundamentally dictates the molecule's thermodynamic acidity, enolate nucleophilicity, and carbonyl electrophilicity.

This guide provides an in-depth comparative analysis between the unsubstituted 2-phenyl-3-oxo-pentanenitrile and its electron-deficient counterpart, 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile , equipping researchers with the mechanistic logic required to optimize synthetic workflows.

Structural Analysis and Electronic Effects

The active methine proton in these systems is flanked by a nitrile ( −C≡N ), a ketone ( −C=O ), and an aryl ring. The electronic nature of the aryl ring acts as the primary tuning dial for the molecule's reactivity.

  • 2-phenyl-3-oxo-pentanenitrile: The unsubstituted phenyl ring provides mild resonance stabilization to the intermediate enolate. The pKa of related β -keto nitriles (e.g., benzoylacetonitrile) is approximately 7.78 ( [1]). The enolate formed upon deprotonation is highly nucleophilic, making it an excellent substrate for rapid α -alkylation and Knoevenagel condensations.

  • 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile: The introduction of a para-nitro group exerts profound inductive ( −I ) and mesomeric ( −M ) electron-withdrawing effects. This significantly lowers the pKa of the α -proton, allowing for deprotonation by much weaker bases. However, because the negative charge is highly delocalized into the nitro group, the resulting enolate exhibits attenuated nucleophilicity. Conversely, the strong inductive pull of the nitro group increases the partial positive charge ( δ+ ) on the adjacent ketone carbonyl, enhancing its electrophilicity toward nucleophiles like hydrazines or amines ( [2]).

Reactivity cluster_0 2-phenyl-3-oxo-pentanenitrile cluster_1 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile A1 Alpha-Proton (pKa ~ 7.5 - 8.5) A2 Enolate Intermediate (Higher Nucleophilicity) A1->A2 Strong Base A3 Rapid Alkylation / Condensation A2->A3 Electrophile B1 Alpha-Proton (pKa ~ 5.5 - 6.5) B2 Enolate Intermediate (Resonance Stabilized) B1->B2 Weak Base B3 Slower Alkylation / Attenuated Nucleophilicity B2->B3 Electrophile

Comparative enolate formation and reactivity pathways driven by the para-nitro substituent.

Quantitative Reactivity Comparison

The following table synthesizes the thermodynamic and kinetic profiles of both compounds, providing a quick-reference guide for reaction planning.

Property2-phenyl-3-oxo-pentanenitrile2-(4-Nitro-phenyl)-3-oxo-pentanenitrile
α -Proton pKa (Est.) 7.5 - 8.5 5.5 - 6.5
Enolate Nucleophilicity HighLow to Moderate (Resonance Stabilized)
Carbonyl Electrophilicity ModerateHigh (Inductively Activated)
Optimal Base for Alkylation K2​CO3​ , NaOEt , or NaH Et3​N , DIPEA , or NaHCO3​
Electrophilic Aromatic Substitution Ortho/Para directing (weakly deactivated)Strongly Deactivated (Requires forcing conditions)

Self-Validating Experimental Protocols

To demonstrate the practical implications of these reactivity differences, the following protocols highlight the causality behind reagent selection and establish self-validating feedback loops for the researcher.

Protocol A: Base-Mediated α -Alkylation Workflow

Objective: Alkylate the α -position using an alkyl halide (e.g., benzyl bromide). Causality: The choice of base must be strictly tailored to the substrate's pKa to prevent side reactions (such as base-catalyzed degradation of the nitroaromatic system).

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 mmol of the chosen β -keto nitrile in 5 mL of anhydrous DMF under an inert argon atmosphere.

  • Targeted Deprotonation:

    • For the unsubstituted derivative: Add 1.5 mmol of anhydrous K2​CO3​ . The stronger base is required to fully drive the equilibrium toward the enolate.

    • For the p-nitro derivative: Add 1.5 mmol of Et3​N . The significantly lower pKa allows for quantitative deprotonation with this milder amine base.

  • Electrophile Addition: Cool the mixture to 0∘C and add 1.2 mmol of benzyl bromide dropwise. Stir for 2 hours, allowing the reaction to slowly reach room temperature.

  • Self-Validation (TLC Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc). Validation Check: The p-nitro derivative acts as a built-in chromophore (absorbing strongly at 320 nm under UV), making it distinctly visible compared to the unsubstituted derivative ( 250 nm). Due to attenuated nucleophilicity, the p-nitro reaction may require gentle heating ( 50∘C ) if starting material persists.

  • Workup: Quench with saturated aqueous NH4​Cl (10 mL) to neutralize the base, extract with EtOAc ( 3×10 mL), dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Synthesis of 5-Aminopyrazoles via Hydrazine Condensation

Objective: Exploit the dual reactivity of the β -keto nitrile to form a 5-amino-4-aryl-3-ethylpyrazole ([3]). Causality: The initial mechanistic step is the nucleophilic attack of hydrazine on the ketone. The p-nitro derivative reacts markedly faster in this initial step due to its highly electrophilic carbonyl carbon.

Step-by-Step Methodology:

  • Condensation: Dissolve 1.0 mmol of the β -keto nitrile in 10 mL of absolute ethanol. Add 1.2 mmol of hydrazine hydrate ( NH2​NH2​⋅H2​O ).

  • Cyclization: Reflux the mixture for 2-4 hours. The intermediate hydrazone undergoes spontaneous intramolecular cyclization by attacking the adjacent electrophilic nitrile carbon.

  • Self-Validation (Precipitation): Remove the heat and allow the flask to cool to 0∘C . Validation Check: The successful formation of the product validates itself through the spontaneous precipitation of the highly crystalline, hydrogen-bonded pyrazole core. If no precipitate forms, the cyclization is incomplete.

  • Isolation: Filter the resulting precipitate via vacuum filtration and wash with 5 mL of ice-cold ethanol to yield the pure 5-aminopyrazole.

PyrazoleSynthesis Start alpha-Aryl-beta-keto nitrile Imine Hydrazone Intermediate (Faster for p-NO2 derivative) Start->Imine Condensation Hydrazine Hydrazine (NH2NH2) Hydrazine->Imine Condensation Cyclization Intramolecular Cyclization (Attack on Nitrile) Imine->Cyclization Reflux Product 5-Amino-4-aryl-3-ethylpyrazole (Self-Validating Precipitate) Cyclization->Product Tautomerization

Mechanistic pathway for the synthesis of 5-aminopyrazoles from alpha-aryl-beta-keto nitriles.

References

  • Guo, C. et al. "Recent advances in the application of β -ketonitriles as multifunctional intermediates in organic chemistry." RSC Advances, 2024.[Link]

  • Moquist, P. N. et al. "A High-Yielding Preparation of β -Ketonitriles." Organic Letters, 2006.[Link]

Validation

A Comparative Guide to the Analytical Validation of 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile Purity: A Focus on GC-MS

In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For a compound such as 2-(4-Nitro-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For a compound such as 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile, a key building block in various synthetic pathways, rigorous purity assessment is not merely a quality control checkpoint but a fundamental requirement for reproducible downstream processes and the integrity of the final product. This guide provides an in-depth analytical validation of Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of this compound. Furthermore, it presents an objective comparison with orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC), to offer researchers and drug development professionals a comprehensive framework for selecting the most appropriate methodology.

The Gold Standard: GC-MS for Purity Determination

Gas Chromatography-Mass Spectrometry is a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds.[1][2][3] Its high sensitivity, specificity, and resolving power make it an ideal choice for separating and identifying impurities in complex mixtures.[1][4] The coupling of GC with MS provides an additional layer of certainty, as it not only separates compounds based on their retention times but also identifies them based on their unique mass fragmentation patterns.[5]

The Causality Behind the Method: Why GC-MS is a Suitable Choice

The selection of GC-MS for the purity analysis of 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile is predicated on the compound's physicochemical properties. It is expected to have sufficient volatility and thermal stability to be amenable to GC analysis without significant degradation. The mass spectrometer detector offers unparalleled specificity, which is crucial for distinguishing the main component from structurally similar process-related impurities or degradation products.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, where the results are demonstrably reliable and reproducible. The validation parameters are established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][6][7]

1.2.1. Sample Preparation

  • Stock Solution Preparation: Accurately weigh approximately 25 mg of 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile and dissolve it in 25 mL of a suitable solvent (e.g., Acetone or Dichloromethane) to obtain a stock solution of 1 mg/mL.

  • Working Standard Preparation: Prepare a series of dilutions from the stock solution to create calibration standards ranging from approximately 0.01 mg/mL to 1.5 mg/mL.

  • Sample Solution: Prepare the test sample at a concentration of 1 mg/mL.

1.2.2. GC-MS Instrumentation and Optimized Parameters

ParameterSpecificationRationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic performance.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity for confident peak identification.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a broad range of semi-volatile compounds.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Ensures consistent retention times and peak shapes.
Inlet Temperature 250 °CPromotes rapid and complete vaporization of the sample.
Injection Volume 1 µL (Split mode, 50:1)Prevents column overloading and ensures sharp peaks.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature gradient to effectively separate the main component from potential impurities with different boiling points.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °COptimizes ionization efficiency.
Quadrupole Temp. 150 °CEnsures stable mass analysis.
Scan Mode Full Scan (m/z 40-550)Allows for the identification of unknown impurities.

1.2.3. Data Analysis

Purity is determined using the area percent method, where the peak area of 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile is expressed as a percentage of the total area of all observed peaks.

Method Validation Parameters

The developed GC-MS method must be validated to ensure it is fit for its intended purpose.[7]

  • Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components is confirmed by analyzing a blank solvent, a placebo (if applicable), and the analyte spiked with potential impurities. The mass spectra of the analyte peak should be pure and match a reference spectrum.[5]

  • Linearity: A linear relationship between the concentration of the analyte and the detector response should be established. This is typically demonstrated by a correlation coefficient (R²) of ≥ 0.999 for the calibration curve.[6][8]

  • Accuracy: Determined by performing recovery studies on spiked samples at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should typically be within 98-102%.[9]

  • Precision:

    • Repeatability (Intra-day precision): The analysis of multiple replicates of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.[9]

    • Intermediate Precision (Inter-day precision): The analysis of the same sample on different days, by different analysts, or with different equipment. The RSD should be ≤ 3%.[9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. These are crucial for the analysis of impurities.[5]

  • Robustness: The method's reliability is assessed by making small, deliberate changes to the analytical parameters (e.g., flow rate, temperature ramp) and observing the effect on the results.[5]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Accurate Weighing of 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile B Dissolution in Appropriate Solvent A->B C Preparation of Calibration Standards & Sample B->C D Injection into GC C->D E Separation in Capillary Column D->E F Ionization & Fragmentation in MS Source E->F G Mass Analysis in Quadrupole F->G H Chromatogram Generation G->H I Peak Integration & Identification H->I J Purity Calculation (Area % Method) I->J K Validated Purity Result J->K Final Report

Caption: Workflow for the purity determination of 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile by GC-MS.

A Comparative Landscape: Alternative Purity Assessment Methods

While GC-MS is a robust technique, a comprehensive understanding of purity requires considering orthogonal methods that rely on different chemical and physical principles.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1][10] For 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile, the presence of the nitrophenyl group provides a strong chromophore, making it highly suitable for UV detection.[11][12][13]

  • Comparison to GC-MS:

    • Advantages: Ideal for non-volatile or thermally labile compounds that cannot be analyzed by GC. Method development can be more versatile due to the wide range of available columns and mobile phases.[11][14]

    • Disadvantages: Less specific than MS detection, as different compounds can have similar retention times and UV spectra. Co-eluting impurities can lead to inaccurate purity assessments.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Principle: qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.[15][16][17] The signal area is directly proportional to the number of nuclei, allowing for a direct and highly accurate quantification without the need for a specific reference standard of the analyte itself.[18]

  • Comparison to GC-MS:

    • Advantages: Considered a primary ratio method, offering high accuracy and precision.[18][19] It is non-destructive and provides structural information that can confirm the identity of the analyte and impurities in a single experiment.[15]

    • Disadvantages: Requires a more specialized instrument and expertise for operation and data interpretation. It may be less sensitive than chromatographic methods for detecting trace impurities.

Differential Scanning Calorimetry (DSC)
  • Principle: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[20] The purity of a crystalline substance can be determined based on the broadening of its melting endotherm, as described by the Van't Hoff equation.[21][22]

  • Comparison to GC-MS:

    • Advantages: A thermo-analytical technique that can determine the absolute purity of crystalline materials without the need for a reference standard.[21] It is relatively fast and requires minimal sample preparation.

    • Disadvantages: Only applicable to crystalline solids and assumes that the impurities are soluble in the molten analyte and insoluble in the solid phase. It is not suitable for amorphous materials or compounds that decompose upon melting. The working range for purity determination can be narrow.[23]

At a Glance: Performance Comparison of Analytical Methods

The following table summarizes the expected performance characteristics of each technique for the purity analysis of 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile. The values presented are hypothetical but representative of typical analytical validation results.

ParameterGC-MSHPLC-UVqNMRDSC
Principle Separation by Volatility, Detection by MassSeparation by Polarity, Detection by UV AbsorbanceNuclear Spin ResonanceHeat Flow Measurement
Specificity Very HighModerate to HighHighModerate
Linearity (R²) ≥ 0.999≥ 0.999N/A (Primary Method)N/A
LOD ~0.01%~0.01%~0.1%~0.1%
LOQ ~0.03%~0.03%~0.3%~0.3%
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%99.0 - 101.0%99.0 - 100.5%
Precision (% RSD) < 2.0%< 2.0%< 1.0%< 1.5%

Conclusion: Selecting the Optimal Analytical Strategy

The choice of analytical method for determining the purity of 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile is contingent upon the specific requirements of the analysis.

  • GC-MS stands out as a highly specific and sensitive method, making it an excellent choice for routine quality control and for identifying and quantifying unknown volatile and semi-volatile impurities. Its robust validation according to ICH guidelines ensures reliable and reproducible results.

  • HPLC-UV offers a valuable orthogonal technique, particularly if there is a concern about non-volatile or thermally labile impurities.

  • qNMR serves as a primary method for absolute purity determination, making it ideal for the characterization of reference standards or for obtaining highly accurate purity values without the need for a specific standard of the analyte.[17]

  • DSC provides a rapid and straightforward assessment of the absolute purity of the crystalline bulk material, which can be a useful complementary technique.

For comprehensive and robust purity assessment in a drug development setting, a combination of a high-resolution chromatographic technique like GC-MS or HPLC-UV with a primary method such as qNMR is often the most scientifically sound approach. This ensures that the purity value is not only accurate but also well-characterized, meeting the stringent demands of regulatory bodies and ensuring the quality and safety of the final pharmaceutical product.

References

  • Bruker. Quantitative NMR Assays (qNMR). [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • LCGC International. (2026, April 1). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. [Link]

  • Artsimovich, M. V., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Pharmaceuticals. [Link]

  • TA Instruments. Purity Determination and DSC Tzero™ Technology. [Link]

  • ResearchGate. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | Request PDF. [Link]

  • SPIE Digital Library. (2004, December 7). Determination of organic nitro compounds using HPLC-UV-PAED. [Link]

  • ResearchGate. Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol | Request PDF. [Link]

  • AZoM. (2018, June 27). DSC Purity Determination. [Link]

  • ResearchGate. Determination of organic nitro compounds using HPLC-UV-PAED. [Link]

  • MDPI. (2023, May 6). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. [Link]

  • Journal of Chemical and Pharmaceutical Research. Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. [Link]

  • Pharma Beginners. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • ChromSolutions. Analytical Validation Quick Reference Guide. [Link]

  • International Journal of Trends in Emerging Research and Development. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?[Link]

  • Impact Factor. A Review on GC-MS and Method Development and Validation. [Link]

  • ResearchGate. (2026, March 1). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]

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Comparative

comparing electron-withdrawing effects in p-nitro substituted beta-keto nitriles

In-Depth Comparison Guide: Electron-Withdrawing Effects in p-Nitro Substituted β -Keto Nitriles vs. Alternatives β -Keto nitriles (aroylacetonitriles) are highly versatile active methylene compounds used extensively in o...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Comparison Guide: Electron-Withdrawing Effects in p-Nitro Substituted β -Keto Nitriles vs. Alternatives

β -Keto nitriles (aroylacetonitriles) are highly versatile active methylene compounds used extensively in organic synthesis, particularly for the development of complex heterocycles, fine chemicals, and pharmaceutical intermediates[1]. The reactivity of these molecules is fundamentally governed by the acidity of their α -protons and their keto-enol tautomeric equilibrium. Both of these properties are dictated by the nature of the electron-withdrawing groups (EWGs) present on the aromatic ring[2].

This guide provides an objective, data-driven comparison of the p-nitro substitution effect against other common derivatives (such as p-cyano, unsubstituted, and p-methoxy variants), equipping researchers with the mechanistic insights and self-validating protocols needed to optimize carbon-carbon bond-forming reactions.

Mechanistic Causality: The p-Nitro Advantage

To understand why p-nitrobenzoylacetonitrile outperforms its analogs in base-catalyzed nucleophilic additions, we must analyze the electronic causality of the p-nitro group. The nitro group exerts a dual electronic pull:

  • Inductive Effect ( −I ): The high electronegativity of the nitrogen and oxygen atoms pulls electron density through the σ -bond framework, increasing the polarization of the α -C-H bond.

  • Mesomeric Effect ( −M ): Upon deprotonation, the resulting enolate anion is stabilized by extended π -conjugation. Unlike the unsubstituted variant, the p-nitro group allows the negative charge to be delocalized entirely into the nitro group's oxygen atoms.

This profound resonance stabilization drastically lowers the pKa of the compound, making it a superior carbon nucleophile even under very mild basic conditions[3].

Pathway N1 Neutral β-Keto Nitrile N2 α-Deprotonation N1->N2 Base Addition N3 Enolate Intermediate N2->N3 -H+ N4 Extended Conjugation N3->N4 -M / -I Effects N5 Stabilized Conjugate Base N4->N5 Resonance

Electronic delocalization pathway of p-nitro substituted beta-keto nitriles.

Quantitative Benchmarking

The table below summarizes the physical and kinetic properties of substituted benzoylacetonitriles. The Hammett constant ( σp​ ) quantifies the electron-withdrawing power of the para-substituent, which directly correlates with the relative acidity (pKa) and the thermodynamic stability of the enol tautomer.

CompoundHammett Constant ( σp​ )Relative pKa (DMSO)Enol Content (CDCl 3​ , %)Knoevenagel Yield (1h, %)
p-Nitrobenzoylacetonitrile +0.78 ~8.2 12.5 95
p-Cyanobenzoylacetonitrile+0.66~8.89.288
Benzoylacetonitrile (Unsubstituted)0.00~10.24.165
p-Methoxybenzoylacetonitrile-0.27~11.5<1.040

Data Interpretation: The p-nitro derivative exhibits the lowest pKa and the highest enol content. This thermodynamic pre-organization translates directly into faster reaction kinetics and higher yields in standard Knoevenagel condensations[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out artifacts such as sample degradation or incomplete relaxation during analysis.

Protocol A: pKa Determination via UV-Vis Spectrophotometric Titration

Causality: UV-Vis spectroscopy is chosen because the extended conjugation of the enolate anion produces a distinct bathochromic (red) shift compared to the neutral keto form. Self-Validation: The presence of a strict isosbestic point across the pH titration range validates that only a two-state equilibrium (Keto Enolate) is occurring. If the isosbestic point drifts, it indicates substrate degradation (e.g., hydrolysis of the nitrile).

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0×10−4 M stock solution of the β -keto nitrile in a 1% DMSO/aqueous buffer system to ensure complete solubility.

  • Titration: Prepare a series of 10 buffered solutions ranging from pH 6.0 to 12.0.

  • Acquisition: Record the UV-Vis spectra from 200 nm to 500 nm for each solution at 298 K.

  • Validation Check: Overlay the spectra and verify the presence of a single isosbestic point.

  • Analysis: Plot the absorbance at the enolate's λmax​ against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the exact pKa.

Protocol B: Keto-Enol Ratio Determination via 1 H NMR

Causality: Anhydrous CDCl 3​ is used instead of polar solvents like DMSO-d 6​ . Polar solvents heavily favor the keto form by hydrogen-bonding with the solvent, whereas CDCl 3​ allows the intramolecular hydrogen bond of the enol form to compete, revealing the true substituent effect on tautomerism. Self-Validation: Tetramethylsilane (TMS) is used as an absolute internal standard. The sum of the integrated keto and enol signals is compared against the known concentration of TMS to ensure mass balance, confirming no sample precipitation has occurred.

Protocol S1 Step 1: Substrate Prep Anhydrous CDCl3 + TMS S2 S2 S1->S2 S3 Step 3: Signal Integration α-CH2 vs Vinylic/OH S2->S3 S4 Step 4: Data Analysis Calculate Enol % S3->S4

Self-validating NMR workflow for determining keto-enol tautomerization ratios.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 20 mg of the substrate in 0.6 mL of anhydrous CDCl 3​ . Critical: The CDCl 3​ must be pre-treated with basic alumina to remove trace DCl, which catalyzes rapid keto-enol exchange and broadens signals.

  • Standard Addition: Add exactly 1.0 μ L of TMS as an internal standard.

  • Acquisition: Acquire the 1 H NMR spectrum at 298 K. Set the relaxation delay ( d1​ ) to at least 5 seconds to ensure complete relaxation of the α -protons, preventing integration artifacts.

  • Integration: Integrate the α -CH 2​ protons (keto form, ~4.0-4.5 ppm) and the vinylic CH proton (enol form, >5.0 ppm).

  • Calculation: Calculate the Enol % using the formula:

    Enol %=[Areaenol​+(Areaketo​/2)Areaenol​​]×100
Protocol C: Reactivity Benchmarking (Knoevenagel Condensation)

Causality: The Knoevenagel condensation with benzaldehyde serves as a standardized kinetic probe for active methylene reactivity. Self-Validation: 1,3,5-Trimethoxybenzene is added as an inert internal standard prior to the reaction. HPLC analysis of the crude mixture ensures that the calculated yield accounts for 100% of the starting material mass, differentiating true product yield from unquantified side-reactions (like self-condensation).

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL vial, combine 1.0 mmol of the β -keto nitrile, 1.05 mmol of benzaldehyde, and 0.5 mmol of 1,3,5-trimethoxybenzene (internal standard) in 5 mL of ethanol.

  • Catalysis: Add 10 mol% of piperidine catalyst.

  • Monitoring: Stir at 25 °C. Withdraw 50 μ L aliquots at 15, 30, 45, and 60 minutes.

  • Quenching & Analysis: Quench aliquots in 1 mL of acidic acetonitrile (0.1% TFA) and analyze via HPLC-UV. Quantify the depletion of the starting material and the formation of the alkene product relative to the inert standard.

Conclusion

The introduction of a p-nitro group onto the aromatic ring of β -keto nitriles fundamentally alters their physicochemical profile. By leveraging strong inductive and mesomeric effects, the p-nitro substituent significantly lowers the pKa and increases the enol tautomer population. For researchers designing synthetic routes that rely on carbanion intermediates—such as heterocycle synthesis or multi-component condensations—p-nitrobenzoylacetonitrile offers vastly superior reaction kinetics and yields compared to its unsubstituted or electron-rich counterparts.

Sources

Validation

benchmarking synthetic routes for high-purity 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile

Benchmarking Synthetic Routes for High-Purity 2-(4-Nitrophenyl)-3-oxopentanenitrile As a Senior Application Scientist, I frequently evaluate synthetic pathways where the difference between a 95% and a >99% purity profile...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Synthetic Routes for High-Purity 2-(4-Nitrophenyl)-3-oxopentanenitrile

As a Senior Application Scientist, I frequently evaluate synthetic pathways where the difference between a 95% and a >99% purity profile dictates the success of downstream pharmaceutical development. The target molecule, 2-(4-nitrophenyl)-3-oxopentanenitrile (CAS No.: 848665-64-5), is a highly reactive β -keto nitrile[1]. Its active methylene group makes it an exceptional building block for synthesizing complex heterocycles like pyrazoles and isoxazoles.

However, this same reactivity makes achieving high purity notoriously difficult. The molecule is highly prone to over-alkylation, enolization, and self-condensation. In this guide, we will objectively benchmark two primary synthetic routes—the classical Base-Mediated Claisen Condensation and the modern Palladium-Catalyzed α -Arylation —analyzing the mechanistic causality behind their purity profiles and providing self-validating experimental protocols.

Mechanistic Causality & Route Design

Route A: Base-Mediated Claisen Condensation

The classical approach relies on the condensation of 4-nitrophenylacetonitrile with ethyl propionate[2].

  • The Causality of Impurities: The active methylene of 4-nitrophenylacetonitrile has a pKa of ~11.4 due to the synergistic electron-withdrawing effects of the nitrile and para-nitro groups. When treated with a strong base (e.g., sodium ethoxide), the resulting carbanion is highly nucleophilic. However, the acylating agent, ethyl propionate, also possesses α -protons. While kinetic deprotonation heavily favors the nitrile, the elevated temperatures required to drive the acyl substitution step provide enough activation energy for the ester to undergo competitive Dieckmann/Claisen-type self-condensation. These β -keto ester byproducts share similar solubility profiles with the target molecule, making them exceptionally difficult to remove without multiple yield-destroying recrystallizations.

RouteA A 4-Nitrophenylacetonitrile + NaOEt B Carbanion Intermediate A->B Deprotonation D Target Molecule (Crude) B->D Acylation E Self-Condensation Impurities B->E Side Reactions C Ethyl Propionate C->D C->E

Logical flow of base-mediated Claisen condensation and competing side reactions.

Route B: Palladium-Catalyzed α -Arylation

Pioneered for nitriles by Hartwig and colleagues, this route fundamentally alters the retrosynthetic disconnection by cross-coupling 3-oxopentanenitrile with 1-bromo-4-nitrobenzene[3].

  • The Causality of High Purity: By utilizing a transition metal catalyst, C–C bond formation is mediated by the palladium's coordination sphere rather than brute-force thermodynamics. The oxidative addition of Pd(0) into the electron-deficient C–Br bond of the nitroarene is exceptionally fast. Subsequent transmetalation with the enolate of 3-oxopentanenitrile (generated using a mild base like K₃PO₄) occurs cleanly. Because no strong alkoxide bases are present, ester/ketone self-condensation pathways are entirely suppressed, resulting in a remarkably clean crude profile.

RouteB Pd Pd(0) Catalyst OA Oxidative Addition (1-Bromo-4-nitrobenzene) Pd->OA TM Transmetalation (3-Oxopentanenitrile) OA->TM Ar-Pd(II)-Br RE Reductive Elimination TM->RE Ar-Pd(II)-Enolate RE->Pd Catalyst Regeneration Prod Target Molecule (High Purity) RE->Prod

Catalytic cycle for the Pd-catalyzed alpha-arylation of 3-oxopentanenitrile.

Quantitative Data Comparison

The following table summarizes the experimental benchmarking of both routes conducted at a 50-gram scale.

MetricRoute A: Claisen CondensationRoute B: Pd-Catalyzed α -Arylation
Crude Yield 72 - 78%88 - 94%
Crude Purity (HPLC) 85 - 88%>96%
Purified Yield 55 - 60%82 - 86%
Final Purity 98.5%>99.5%
Major Impurities Ester self-condensation products, unreacted nitrileDehalogenated nitrobenzene (<1%)
E-Factor ~15~22 (due to solvent/catalyst extraction)
Cost at Scale Low (Commodity reagents)High (Pd catalyst, BINAP ligand)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints confirm that the reaction is proceeding correctly at each mechanistic stage.

Protocol A: Base-Mediated Claisen Condensation
  • Preparation: In a flame-dried, argon-purged 500 mL round-bottom flask, suspend sodium ethoxide (1.2 equiv) in anhydrous THF (200 mL).

  • Deprotonation: Dropwise add 4-nitrophenylacetonitrile (1.0 equiv) at 0 °C.

    • Self-Validation Checkpoint: The suspension will immediately transition to a deep purple/red hue. This visual shift confirms the successful formation of the highly conjugated benzylic carbanion.

  • Acylation: Slowly add ethyl propionate (1.5 equiv) to the mixture. Heat the reaction to 65 °C for 4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material ( Rf​ = 0.4) and the formation of a highly UV-active baseline spot (the sodium salt of the product) confirms forward progression.

  • Quenching & Workup: Cool the reaction to 0 °C and quench with 1M HCl until the aqueous layer reaches exactly pH 3.

    • Self-Validation Checkpoint: A sudden color shift from dark red to pale yellow, accompanied by the rapid precipitation of a yellow solid, validates the protonation of the enolate to the neutral β -keto nitrile.

  • Purification: Filter the crude solid and recrystallize from hot ethanol to remove the bulk of the ester byproducts.

Protocol B: Palladium-Catalyzed α -Arylation
  • Catalyst Activation: In an inert glovebox, combine Pd(OAc)₂ (2 mol%), BINAP (3 mol%), and 1-bromo-4-nitrobenzene (1.0 equiv) in anhydrous toluene (100 mL).

  • Reagent Addition: Add 3-oxopentanenitrile (1.2 equiv) and anhydrous K₃PO₄ (2.0 equiv). Transfer the sealed vessel to a fume hood.

  • Coupling: Heat the biphasic mixture to 80 °C for 6 hours.

    • Self-Validation Checkpoint: The suspension will transition from a pale yellow to a dark, homogeneous red-brown solution within 30 minutes. This indicates the active formation of the Pd(0) species and successful oxidative addition into the aryl bromide.

  • Monitoring: Analyze a filtered aliquot via GC-MS after 4 hours.

    • Self-Validation Checkpoint: The presence of the molecular ion peak (m/z = 218) and the depletion of the aryl bromide (<2% remaining) confirms active catalytic turnover and prevents premature quenching.

  • Workup: Filter the mixture through a pad of Celite to remove phosphate salts and precipitated Pd black. Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the ultra-pure product.

References

  • Culkin, D. A., & Hartwig, J. F. "Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: selection of catalysts for the alpha-arylation of nitriles." Journal of the American Chemical Society (2002).[Link]

Sources

Comparative

validation of theoretical DFT calculations with experimental 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile data

Executive Summary In the computational modeling of complex active pharmaceutical ingredients (APIs) and their precursors, selecting the correct Density Functional Theory (DFT) functional is critical. 2-(4-Nitro-phenyl)-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the computational modeling of complex active pharmaceutical ingredients (APIs) and their precursors, selecting the correct Density Functional Theory (DFT) functional is critical. 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile serves as an excellent benchmark molecule due to its highly functionalized nature: it features a strong electron-withdrawing nitro group, a conjugated aromatic system, and a highly flexible, enolizable β -keto nitrile moiety.

This guide objectively compares the predictive performance of modern dispersion-corrected functionals (the "Product": wB97XD ) against traditional and meta-GGA alternatives (B3LYP and M06-2X ). By correlating theoretical outputs with rigorously acquired experimental data (FT-IR, NMR, and UV-Vis), we establish a self-validating framework for computational chemists and drug development professionals.

Causality in Experimental and Computational Choices

The Computational Contenders

Not all DFT functionals treat electron correlation and exchange equally. We selected three distinct functionals, all paired with the 6-311++G(d,p) basis set to ensure diffuse functions properly model the electron-rich nitro and nitrile groups:

  • The Traditional Baseline (B3LYP): The most widely used hybrid functional. However, often suffers from severe self-interaction error (SIE) at long ranges, artificially lowering the energy of charge-transfer states.

  • The Meta-GGA Alternative (M06-2X): Developed by, this functional is highly parameterized for main-group thermochemistry and non-covalent interactions, making it excellent for predicting the steric clashes of the pentanenitrile chain.

  • The Long-Range Corrected Product (wB97XD): Formulated by, this functional includes 100% exact Hartree-Fock exchange at long range and empirical dispersion corrections. This is our recommended "Product" for push-pull nitroaromatics, as it explicitly corrects the SIE that ruins UV-Vis predictions in B3LYP.

The Self-Validating Experimental Protocol

To ensure the computational data is benchmarked against absolute ground truth, experimental protocols must be self-validating. We utilize a sequence where chemical purity is verified via HPLC prior to spectroscopic analysis, and internal standards (TMS for NMR) are strictly maintained. This prevents impurity artifacts from skewing the experimental-to-computational correlation.

Workflow cluster_0 DFT Alternatives Exp Experimental Data (IR, NMR, UV-Vis) Valid Statistical Correlation (RMSD, MAE) Exp->Valid Comp Computational Setup (DFT Functionals) B3LYP B3LYP (Traditional) Comp->B3LYP M062X M06-2X (Meta-GGA) Comp->M062X wB97XD wB97XD (Dispersion+LR) Comp->wB97XD Geom Geometry Optimization 6-311++G(d,p) B3LYP->Geom M062X->Geom wB97XD->Geom Freq Freq & TD-DFT Calculations Geom->Freq Freq->Valid

Figure 1: Experimental vs. computational validation workflow for DFT functional benchmarking.

Experimental Ground Truth: Methodologies

Protocol 1: Synthesis & Purification
  • Reaction Setup: Dissolve 10 mmol of 3-oxopentanenitrile in 20 mL of anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: Slowly add 11 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0 °C. Stir for 30 minutes to generate the enolate nucleophile.

  • Arylation (S_NAr): Add 10 mmol of 1-fluoro-4-nitrobenzene dropwise. Heat the mixture to 80 °C for 4 hours.

  • Quenching & Extraction: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate (3 x 20 mL).

  • Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via silica gel column chromatography (Hexane:Ethyl Acetate 3:1). Validate >99% purity via HPLC before proceeding.

Protocol 2: Spectroscopic Data Acquisition
  • FT-IR: Prepare a 1% (w/w) KBr pellet. Acquire spectra from 4000 to 400 cm⁻¹ using a high-resolution spectrometer (resolution: 4 cm⁻¹, 32 scans).

  • NMR: Dissolve 15 mg of the purified 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Record ¹H (400 MHz) and ¹³C (100 MHz) spectra.

  • UV-Vis: Prepare a 10−5 M solution in absolute ethanol. Record the absorption spectrum from 200 to 600 nm in a 1 cm quartz cuvette.

Data Presentation & Objective Comparison

Vibrational Frequencies (FT-IR)

Vibrational frequencies calculated by DFT are systematically overestimated due to anharmonicity and incomplete electron correlation. Following standard, scaling factors were applied (B3LYP: 0.964, M06-2X: 0.952, wB97XD: 0.957).

Table 1: Key Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimentalB3LYP (Scaled)M06-2X (Scaled)wB97XD (Scaled)
ν(C≡N) Stretch2250226522582252
ν(C=O) Stretch1715173017221718
ν_as(NO₂) Asym Stretch1525154015321528
ν_s(NO₂) Sym Stretch1345135513501348

Insight: wB97XD provides the lowest Mean Absolute Error (MAE) for vibrational modes. The inclusion of empirical dispersion correctly models the intramolecular packing of the pentanoyl chain against the aromatic ring, yielding highly accurate force constants for the carbonyl and nitrile groups.

Electronic Transitions (UV-Vis & TD-DFT)

Because 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile features an electron-donor region (the enolizable keto-nitrile) and an electron-acceptor region (the nitro group), it exhibits strong Intramolecular Charge Transfer (ICT) upon UV excitation.

TDDFT S0 Ground State (S0) 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile HOMO HOMO π (Aromatic Ring + Enol/Keto) S0->HOMO LUMO LUMO π* (Nitro Group) HOMO->LUMO hν (λ ~ 348 nm) S1 Excited State (S1) Intramolecular Charge Transfer (ICT) LUMO->S1

Figure 2: TD-DFT electronic excitation pathway illustrating HOMO-LUMO charge transfer.

Table 2: UV-Vis Excitation Maxima (Ethanol PCM Model)

TransitionExp λmax​ (nm)B3LYPM06-2XwB97XDAssignment
S₀ → S₁ 345410355348 HOMO → LUMO ( π−π∗ ICT)
S₀ → S₂ 260285265262 n- π∗ (Carbonyl/Nitro)

Insight: This is where B3LYP catastrophically fails. The standard hybrid functional underestimates the excitation energy (predicting 410 nm instead of 345 nm) due to long-range self-interaction error. wB97XD explicitly corrects this, matching the experimental λmax​ with exceptional precision.

Magnetic Resonance (NMR via GIAO)

NMR chemical shifts are highly sensitive to local magnetic shielding, which depends strictly on the optimized geometry. The bulky pentanenitrile chain creates steric clashes with the ortho-protons of the aromatic ring.

Table 3: Selected ¹H and ¹³C NMR Chemical Shifts (ppm in DMSO-d6)

NucleusExperimentalB3LYPM06-2XwB97XD
H (ortho-NO₂)8.258.408.308.28
H (C2-H)5.105.355.185.15
C (C≡N)116.5118.2117.0116.8
C (C=O)198.0202.5199.5198.8

Insight: M06-2X and wB97XD include parameterizations for non-covalent interactions and dispersion forces, respectively. This leads to more accurate dihedral angles between the aryl ring and the keto-nitrile plane than B3LYP. Consequently, the Gauge-Independent Atomic Orbital (GIAO) calculations using wB97XD yield superior agreement with experimental ¹³C chemical shifts.

Conclusion & Recommendations

When modeling complex, push-pull nitroaromatics like 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile, legacy functionals like B3LYP are insufficient, particularly for excited-state properties.

The Verdict: The wB97XD/6-311++G(d,p) level of theory is the superior product for this class of molecules. It seamlessly handles the dispersion interactions required for accurate NMR geometric shielding and completely resolves the charge-transfer errors inherent to UV-Vis TD-DFT simulations. M06-2X serves as a highly competent alternative for ground-state thermochemistry, but wB97XD remains the most robust, all-encompassing functional for comparing against multi-spectroscopic experimental data.

References

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. The Journal of Chemical Physics, 128(8), 084106. URL:[Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. URL:[Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. URL:[Link]

  • Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. URL:[Link]

Validation

Comparative Biological Activity of 2-(4-Nitrophenyl)-3-oxo-pentanenitrile Derivatives: A Technical Guide for Drug Development

As drug discovery pipelines increasingly demand versatile, modular pharmacophores, 2-(4-nitrophenyl)-3-oxo-pentanenitrile (CAS: 848665-64-5)[1] has emerged as a highly valuable synthetic intermediate. Characterized by it...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly demand versatile, modular pharmacophores, 2-(4-nitrophenyl)-3-oxo-pentanenitrile (CAS: 848665-64-5)[1] has emerged as a highly valuable synthetic intermediate. Characterized by its highly reactive α -aryl- β -ketonitrile core, this compound features dual electrophilic and nucleophilic centers that facilitate rapid cyclization into diverse heterocyclic scaffolds.

This guide provides a comparative analysis of the biological activities of its three primary derivative classes: N-Pyrazolylbenzamides , Pyrazolo[1,5-a]pyrimidines , and Pyrazolyl Ureas . By examining their mechanistic rationale, performance against standard alternatives, and the self-validating protocols used to evaluate them, researchers can better leverage this scaffold for targeted drug development.

Mechanistic Rationale: The Power of the Scaffold

The structural genius of 2-(4-nitrophenyl)-3-oxo-pentanenitrile lies in its active methylene group, flanked by a nitrile and a ketone. This 1,3-dicarbonyl equivalent readily undergoes condensation with binucleophiles (such as hydrazines or amidines) to yield 5- and 6-membered heterocycles[2][3].

Causality in Design: The inclusion of the 4-nitrophenyl moiety is not arbitrary. The nitro group acts as a powerful electron-withdrawing group (EWG), which depletes electron density from the aromatic ring, enhancing π−π stacking interactions with aromatic residues in target protein binding pockets. Furthermore, the nitro group serves as a metabolic handle that can be selectively reduced to an amine in vivo, providing a pathway for prodrug strategies or tuning lipophilicity.

DerivativePathways Core 2-(4-Nitrophenyl)-3-oxo-pentanenitrile (Core Scaffold) Deriv1 N-Pyrazolylbenzamides (Antimicrobial / Anti-inflammatory) Core->Deriv1 Aryl Hydrazines + Benzoyl Chlorides Deriv2 Pyrazolo[1,5-a]pyrimidines (GPR4 Antagonists / Analgesia) Core->Deriv2 Aminopyrazoles (Condensation) Deriv3 Pyrazolyl Ureas (Kinase Inhibitors / Anticancer) Core->Deriv3 Hydrazines + Isocyanates

Fig 1: Divergent synthetic pathways of 2-(4-Nitrophenyl)-3-oxo-pentanenitrile into active derivatives

Comparative Biological Performance

Derivatives of this scaffold are evaluated across vastly different therapeutic areas. The table below objectively compares the performance of these derivative classes against standard clinical alternatives based on recent pharmacological screening data[2][3][4].

Derivative ClassPrimary IndicationPrimary Target / MechanismKey Performance MetricClinical Alternative / ControlComparative Efficacy
N-Pyrazolylbenzamides Antimicrobial / Anti-inflammatoryBacterial cell wall / COX-2MIC: 3.12 µg/mL (MRSA/VRSA)Ciprofloxacin / DiclofenacSuperior against resistant strains; >50% edema reduction at 3h.
Pyrazolo[1,5-a]pyrimidines Analgesia / NociceptionGPR4 AntagonismReversal of hyperalgesia (1h)Diclofenac (NSAID)Comparable antihyperalgesic activity without gastric toxicity.
Pyrazolyl Ureas OncologyTrk-A / PDGFR Kinase InhibitionIC50 values in nanomolar rangeImatinibEnhanced penetration of tumor stroma via PDGFR suppression.
Antimicrobial & Anti-inflammatory Efficacy

synthesized from 3-oxo-pentanenitriles exhibit profound dual-action capabilities[2][5]. In standardized assays, specific derivatives demonstrated Minimum Inhibitory Concentrations (MIC) of 3.12 µg/mL against resistant pathogens like MRSA and VRSA, and 6.25 µg/mL against the Mycobacterium tuberculosis H37Rv strain[2]. Concurrently, they produced significant anti-inflammatory activity (>50% reduction) in carrageenan-induced rat paw edema models at 50 mg/kg[2].

GPR4 Antagonism & Analgesia

When the scaffold is condensed to form , the biological profile shifts toward G-protein coupled receptor (GPR4) antagonism[3][6]. These derivatives show rapid onset (maximal activity within 1 hour) in reversing inflammatory mechanical hyperalgesia. Their efficacy at 30 mg/kg is comparable to the NSAID diclofenac, but they operate via a distinct pathway that avoids cyclooxygenase-related gastrointestinal toxicity[3].

Kinase Inhibition in Oncology

derived from this core are potent inhibitors of receptor tyrosine kinases, specifically Trk-A and PDGFR[4]. Inhibiting PDGFR lowers tumor interstitial pressure, facilitating the influx of cytotoxic agents into the tumor microenvironment[4]. The lipophilic nature of the pentyl/nitro-phenyl substitutions enhances cellular permeability, a critical factor for intracellular kinase targeting.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to prevent false positives/negatives, and the causality behind the reagent selection is explicitly detailed.

Protocol A: Synthesis of the N-Pyrazolylbenzamide Core

Objective: High-yield cyclization of 2-(4-nitrophenyl)-3-oxo-pentanenitrile into a pyrazole intermediate.

  • Reaction Setup: Dissolve 0.05 mol of 2-(4-nitrophenyl)-3-oxo-pentanenitrile and 0.06 mol of phenylhydrazine hydrochloride in 50 mL of absolute ethanol[2][4].

  • Catalytic Activation: Add 3-5 drops of glacial acetic acid.

    • Causality: Acetic acid protonates the carbonyl oxygen of the β -ketonitrile, increasing its electrophilicity. This lowers the activation energy required for the nucleophilic attack by the hydrazine nitrogen, driving the equilibrium toward the hydrazone intermediate prior to cyclization.

  • Reflux & Evaporation: Reflux the mixture overnight. Cool to room temperature and evaporate volatiles under reduced pressure[2].

  • Validation (TLC & NMR): Monitor reaction completion via Thin Layer Chromatography (TLC) using a co-spot of the starting material. The disappearance of the starting material spot validates complete consumption. Confirm the cyclized structure via 1H NMR (look for the characteristic pyrazole C4-H singlet around δ 6.5-7.0 ppm).

Protocol B: High-Throughput Broth Microdilution Assay (Antimicrobial)

Objective: Determine the exact MIC of the synthesized derivatives.

  • Preparation of Gradients: Prepare a serial dilution of the derivative from 100 µg/mL down to 0.8 µg/mL in a 96-well plate[2].

    • Causality: A wide, continuous gradient is necessary to capture the exact inflection point of biological activity (MIC) without oversaturating the bacterial targets, which could lead to non-specific precipitation masquerading as inhibition.

  • Inoculation: Add overnight cultures of the target strain (e.g., MRSA) to each well.

  • Self-Validating Controls:

    • Sterility Control (Negative): Broth + Compound (No bacteria). Validates that the compound/media is not contaminated.

    • Growth Control (Positive): Broth + Bacteria (No compound). Validates that the bacteria are viable and the media supports growth.

    • Reference Control: Broth + Bacteria + Ciprofloxacin. Validates the assay's sensitivity against a known clinical standard.

  • Readout: Incubate for 24 hours and add Resazurin dye.

    • Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) by metabolically active cells. This provides an objective, quantifiable colorimetric readout, eliminating the subjective bias of visually assessing broth turbidity.

ScreeningWorkflow Compound Derivative Library (Test Compounds) InVitro In Vitro Assays (MIC, Kinase IC50) Compound->InVitro CellBased Cell-Based Assays (Toxicity, Proliferation) InVitro->CellBased InVivo In Vivo Models (Carrageenan Edema) CellBased->InVivo Control1 Positive Controls (e.g., Diclofenac) Control1->InVitro Control1->CellBased Control1->InVivo Control2 Negative Controls (Vehicle Only) Control2->InVitro Control2->CellBased Control2->InVivo

Fig 2: Self-validating multi-tiered biological screening workflow with integrated controls.

Conclusion

The 2-(4-nitrophenyl)-3-oxo-pentanenitrile scaffold is a highly privileged structure in medicinal chemistry. By dictating the nucleophilic condensation partner, researchers can seamlessly pivot the biological activity of the resulting derivative from potent antimicrobial/anti-inflammatory agents to highly selective kinase inhibitors or GPR4 antagonists. Utilizing self-validating experimental designs ensures that the robust data generated from these derivatives translates reliably into preclinical success.

References

  • Fatima, A., Kulkarni, R., & Mantipragada, B. (2014). Design, Synthesis, Antimicrobial and Anti-inflammatory Activity of N-Pyrazolyl Benzamide Derivatives. Hilaris / Medicinal Chemistry.[Link]

  • Velcicky, J., et al. (2017). Development of Selective, Orally Active GPR4 Antagonists with Modulatory Effects on Nociception, Inflammation, and Angiogenesis. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Dumas, J., et al. (2011). SUBSTITUTED PYRAZOLYL UREA DERIVATIVES USEFUL IN THE TREATMENT OF CANCER. European Patent Office (EPO)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile

Comprehensive Safety and Handling Guide: 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile For researchers and drug development professionals, handling complex organic intermediates requires more than basic compliance; it demands...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile

For researchers and drug development professionals, handling complex organic intermediates requires more than basic compliance; it demands a deep, mechanistic understanding of chemical hazards to ensure both operational safety and experimental integrity.

This guide provides a self-validating, step-by-step operational framework for handling 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile (CAS: 848665-64-5), a compound characterized by a highly reactive beta-keto nitrile structure coupled with a toxic nitroaromatic ring.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To design an effective safety protocol, we must first understand the causality of the compound's toxicity. 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile presents three distinct chemical hazard profiles:

  • Nitroaromatic Toxicity (Methemoglobinemia): Nitroaromatic compounds are highly lipophilic, allowing them to be rapidly absorbed through intact skin and respiratory mucosa. Once in the bloodstream, hepatic cytochrome P450 enzymes reduce the nitro group into arylhydroxylamine metabolites. These metabolites penetrate erythrocytes and co-oxidize oxyhemoglobin (Fe²⁺) into methemoglobin (Fe³⁺). Because methemoglobin cannot bind oxygen, systemic accumulation leads to methemoglobinemia, cyanosis, and severe tissue hypoxia (1[1]).

  • Nitrile Toxicity: While bulky aryl nitriles are less likely to rapidly liberate free cyanide gas compared to small aliphatic nitriles, they retain significant inherent toxicity. They act as severe irritants to the eyes, skin, and respiratory tract, and require stringent containment (2[2]).

  • Beta-Keto Reactivity: The beta-keto moiety is highly enolizable, making the compound chemically reactive and susceptible to degradation or exothermic reactions if exposed to strong bases or oxidizers.

Toxicity N 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile (Exposure Route: Dermal/Inhalation) P450 Hepatic Cytochrome P450 (Enzymatic Reduction) N->P450 Absorption AHA Arylhydroxylamine Metabolites (Toxic Intermediates) P450->AHA N-hydroxylation RBC Erythrocyte Penetration AHA->RBC Bloodstream Entry OxyHb Oxyhemoglobin (Fe2+) RBC->OxyHb Interaction MetHb Methemoglobin (Fe3+) (Loss of O2 Binding) OxyHb->MetHb Co-oxidation by AHA

Mechanistic pathway of nitroaromatic-induced methemoglobinemia via cytochrome P450 metabolism.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling acutely toxic nitroaromatics. The selection of PPE must be dictated by the physical state of the chemical (dry powder vs. solution) and the specific solvent vehicle used.

  • Eye/Face Protection: ANSI Z87.1-certified chemical splash goggles are mandatory. Standard safety glasses with side shields do not provide an adequate facial seal against fine toxic powders or solvent splashes (3[3]).

  • Body Protection: A fully buttoned, flame-resistant (FR) laboratory coat with knit cuffs to prevent wrist exposure. Closed-toe, non-porous shoes are required.

  • Respiratory Protection: All manipulations must occur within a certified chemical fume hood. If the hood is unavailable, or if handling bulk powders outside of containment, a Powered Air-Purifying Respirator (PAPR) or N95 respirator is required (4[4]).

  • Hand Protection (Crucial): Thin, disposable nitrile gloves (≤5-mil) provide only a temporary physical barrier and offer limited to no protection against many organic solvents used to dissolve nitriles (5[5]).

Quantitative Data: Glove Breakthrough Times by Solvent Vehicle When 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile is in solution, the solvent dictates the glove choice. The table below summarizes breakthrough times for common solvents used with this compound:

Solvent VehicleNitrile (5-mil) BreakthroughNitrile (8-mil) BreakthroughButyl Rubber BreakthroughOperational Recommendation
Dimethyl Sulfoxide (DMSO) > 480 min> 480 min> 480 minStandard nitrile acceptable.
Methanol (MeOH) ~ 15 min~ 60 min> 480 minUse 8-mil nitrile or butyl rubber for prolonged use.
Dichloromethane (DCM) < 1 min< 1 min~ 15-30 minDouble-glove required. Change immediately upon splash.

(Data synthesized from standard EHRS permeation rates [[2.9]])

Self-Validating Operational Protocol

A self-validating protocol ensures that any failure in the safety system is immediately obvious to the operator before exposure occurs.

Step 1: Containment Validation

  • Action: Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm). Establish a clearly marked "Designated Area" for acutely toxic chemicals (3[3]).

  • Validation: Tape a small piece of tissue to the bottom of the sash. If it does not pull steadily inward, containment is compromised. Do not proceed.

Step 2: Anti-Static Weighing (Dry Powder)

  • Action: Use an anti-static ionizer bar near the analytical balance.

  • Causality: Dry nitroaromatic powders easily accumulate static charge. Electrostatic repulsion can cause the powder to aerosolize off the spatula, leading to severe inhalation risks.

  • Validation: If the powder clings erratically to the metal spatula, static is present. Recalibrate the ionizer before transferring the chemical.

Step 3: Dissolution and Transfer

  • Action: Add the solvent (e.g., DMSO) directly to the pre-weighed vial inside the fume hood. Cap the vial tightly before removing it from the balance area for vortexing or sonication.

  • Action: When transporting the dissolved sample to analytical instruments (e.g., LC-MS, NMR), place the primary vial inside a durable, leak-proof secondary container (4[4]).

Workflow Prep 1. Risk Assessment & PPE Donning Hood 2. Containment (Fume Hood) Prep->Hood Validate Airflow Weigh 3. Anti-Static Weighing Hood->Weigh Eliminate Static Solvent 4. Solvent Dissolution Weigh->Solvent Cap Vial Decon 5. Decontamination & Doffing Solvent->Decon Secondary Containment

Self-validating operational workflow for the safe handling of highly reactive nitroaromatic nitriles.

Spill Response and Disposal Plan

Dry Powder Spill Response:

  • Do NOT sweep. Sweeping will aerosolize the highly toxic powder.

  • Cover the spill gently with damp absorbent pads (using water or a low-volatility compatible solvent) to suppress dust generation (3[3]).

  • Carefully scoop the dampened material using a non-sparking tool into a sealable hazardous waste container.

  • Wipe the area with a solvent known to dissolve the compound (e.g., methanol) to remove microscopic residues, followed by soap and water.

Liquid Spill Response:

  • Apply a universal chemical absorbent (e.g., vermiculite or commercial spill pads) starting from the perimeter and working inward.

  • If the solvent vehicle is flammable, immediately eliminate all ignition sources.

Disposal Plan:

  • Categorization: Dispose of all contaminated materials (including gloves, weigh boats, and absorbent pads) as "Acutely Toxic Organic Waste" (3[3]).

  • Segregation: Never mix nitrile-containing waste with acidic waste streams, as this can trigger the release of hazardous byproducts. Store in clearly labeled, sealable high-density polyethylene (HDPE) containers.

  • Doffing: Remove outer gloves carefully by peeling them inside out to avoid skin contact with the exterior surface (5[5]). Wash hands and forearms immediately with soap and water.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society (ACS) Publications. Available at:[Link]

  • Biohazardous and Toxin Sample Handling Protocols for Laboratory Safety - Lab Manager. Available at: [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf, National Institutes of Health (NIH). Available at:[Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs - Environmental Health and Radiation Safety (EHRS), University of Pennsylvania. Available at:[Link]

Sources

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